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6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL Documentation Hub

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  • Product: 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL
  • CAS: 339278-99-8

Core Science & Biosynthesis

Foundational

6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol CAS 339278-99-8 properties

Executive Summary 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS 339278-99-8) represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor development pipeline.[1] Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS 339278-99-8) represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor development pipeline.[1] Structurally, it combines a 3-pyridyl moiety (a classic hydrogen bond acceptor) with a pyrimidin-4-one/ol core (offering donor-acceptor motifs) and a methoxymethyl side chain (providing specific steric and lipophilic vectors).[1]

This compound is primarily utilized as a high-value intermediate in the synthesis of type II kinase inhibitors, including allosteric Bcr-Abl inhibitors (analogous to the GNF series) and RET kinase inhibitors.[1] Its unique substitution pattern allows for the fine-tuning of solubility and metabolic stability in late-stage drug candidates.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence predicted parameters essential for formulation and synthesis planning.

Table 1: Physicochemical Datasheet
PropertySpecificationTechnical Insight
Chemical Name 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-olIUPAC name; often referred to as the pyrimidinone tautomer.[1]
CAS Number 339278-99-8Unique identifier for regulatory verification.[1]
Molecular Formula C₁₁H₁₁N₃O₂-
Molecular Weight 217.22 g/mol Ideal fragment size for fragment-based drug design (FBDD).[1]
Physical State Off-white to pale yellow solidColoration often deepens upon oxidation/storage.[1]
Solubility DMSO (>50 mg/mL), DMF; Poor in H₂ORequires polar aprotic solvents for efficient coupling reactions.
pKa (Predicted) ~9.2 (OH/NH)The 4-position hydroxyl/lactam is weakly acidic, allowing deprotonation by bases like K₂CO₃.[1]
LogP (Predicted) 0.8 – 1.2Lipophilicity is modulated by the methoxymethyl ether, improving membrane permeability compared to the bare methyl analog.
Tautomerism Keto-Enol EquilibriumPredominantly exists as 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one in solution and solid state.[1]

Synthetic Pathways & Process Chemistry[1]

The synthesis of CAS 339278-99-8 follows a convergent heterocyclic condensation strategy.[1] The causality behind this route is the high efficiency of the Pinner-type pyrimidine synthesis , which allows for the regioselective construction of the pyrimidine ring from an amidine and a


-keto ester equivalent.[1]
Mechanism of Action (Synthesis)

The reaction involves the nucleophilic attack of the 3-amidinopyridine (generated in situ from the nitrile or available as a salt) onto the electrophilic carbonyls of methyl 4-methoxyacetoacetate .[1]

  • Step 1: Base-mediated liberation of the free amidine.[1]

  • Step 2: Michael-like addition or direct condensation with the

    
    -keto ester.[1]
    
  • Step 3: Cyclization and dehydration to aromatize the pyrimidine ring.[1]

Figure 1: Synthetic Workflow Diagram

SynthesisWorkflow Amidine 3-Amidinopyridine HCl Salt Intermediate Acyclic Intermediate Amidine->Intermediate Condensation (EtOH, Reflux) Reagent Methyl 4-methoxy- acetoacetate Reagent->Intermediate Base Base Catalyst (NaOEt or NaOMe) Base->Intermediate Activates Product CAS 339278-99-8 (Pyrimidinone Core) Intermediate->Product Cyclization (- H2O, - MeOH)

Caption: Convergent synthesis via condensation of 3-amidinopyridine and methyl 4-methoxyacetoacetate.[1]

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for 2,6-disubstituted pyrimidin-4-ols [1][2].

Reagents:

  • 3-Amidinopyridine hydrochloride (1.0 eq)[1]

  • Methyl 4-methoxyacetoacetate (1.1 eq)[1]

  • Sodium ethoxide (NaOEt) (2.5 eq)[1]

  • Ethanol (Anhydrous)[1]

Procedure:

  • Preparation of Amidine Base: In a dry reaction vessel under N₂, dissolve sodium metal or NaOEt in anhydrous ethanol. Add 3-amidinopyridine hydrochloride.[1] Stir at ambient temperature for 30 minutes to liberate the free base. Why: The HCl salt is non-nucleophilic; free base formation is critical for the initial attack.

  • Condensation: Dropwise add methyl 4-methoxyacetoacetate to the mixture. The reaction is exothermic; temperature control (0-5 °C) during addition prevents side reactions.[1]

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 6–12 hours. Monitor via LC-MS for the disappearance of the amidine (m/z ~120).

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1]

  • Isolation: Dissolve the residue in a minimum amount of water.[1] Acidify carefully with glacial acetic acid or 1N HCl to pH ~5–6. The product, CAS 339278-99-8, will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/DMF if necessary to achieve >98% purity.

Functional Applications in Drug Discovery[1]

This compound is not merely a building block; it is a pharmacophore enabler .[1] Its specific utility lies in its ability to orient substituents in the ATP-binding pocket or allosteric sites of kinases.[1]

Kinase Inhibitor Design (Bcr-Abl & RET)

The 2-(pyridin-3-yl)pyrimidine motif is a known "hinge binder" or "gatekeeper" interactor.[1]

  • Interaction Mode: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region, while the pyrimidine core scaffolds the molecule.

  • Methoxymethyl Utility: Unlike a simple methyl group, the methoxymethyl ether is capable of accepting weak hydrogen bonds and can reach into specific hydrophobic pockets (e.g., the P-loop) without incurring a high lipophilicity penalty [3].

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (217 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for screening libraries.[1]

  • Screening: Used in NMR-based screens or SPR (Surface Plasmon Resonance) to detect weak binding to novel targets.[1]

  • Elaboration: The 4-OH group is readily converted to a chloride (using POCl₃), enabling S_NAr reactions to attach solubilizing tails or specificity-determining groups.[1]

Figure 2: Pharmacophore Interaction Map

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region Pyridine->Hinge Interaction Pyrimidine Pyrimidine Core (Scaffold) Pyrimidine->Pyridine Linker OH_Group 4-OH / Lactam (H-Bond Donor/Acceptor) Pyrimidine->OH_Group C4 MOM_Group Methoxymethyl (Dipolar/Steric) Pyrimidine->MOM_Group C6 Solvent Solvent Front OH_Group->Solvent Solubilizing Gatekeeper Gatekeeper Residue MOM_Group->Gatekeeper Steric Fit

Caption: Pharmacophore mapping of CAS 339278-99-8 within a hypothetical kinase binding pocket.

Analytical Characterization

To ensure the integrity of your experimental workflow, the following analytical signatures should be verified upon synthesis or procurement.

Predicted NMR Signature (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       12.0–13.0 ppm (br s, 1H, NH/OH) – Disappears on D₂O shake.
      
    • 
       9.2 ppm (d, 1H, Pyridine H2') – Deshielded by ring nitrogen.
      
    • 
       8.7 ppm (dd, 1H, Pyridine H6')
      
    • 
       8.4 ppm (dt, 1H, Pyridine H4')
      
    • 
       7.5 ppm (dd, 1H, Pyridine H5')
      
    • 
       6.8 ppm (s, 1H, Pyrimidine H5) – Characteristic singlet.
      
    • 
       4.3 ppm (s, 2H, -CH ₂-O-) – Diagnostic methylene singlet.[1]
      
    • 
       3.4 ppm (s, 3H, -O-CH ₃) – Methoxy singlet.[1]
      
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)[1][2]

  • Expected Ion: [M+H]⁺ = 218.2 m/z[1]

  • Fragmentation: Loss of -OCH₃ (M-31) is a common fragmentation pathway for methoxymethyl ethers.[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a bioactive heterocyclic intermediate.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the pyridine ring or hydrolysis.

References

  • Vertex Pharmaceuticals. (2019).[1] 2-(Pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. US Patent 10,202,365 B2.[1][4] Link

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Frontiers. Link

  • J&K Scientific. (2023).[1] 6-(Methoxymethyl)pyrimidin-4-ol Product Page. Link

  • Key Organics. (2023). 6-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol Safety Data Sheet. Link

Sources

Exploratory

Technical Guide: Biological Activity of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol derivatives. This analysis is grounde...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol derivatives. This analysis is grounded in the medicinal chemistry of the 2-aryl-pyrimidin-4-one scaffold, a privileged structure in kinase and Wnt pathway inhibition.[1]

[1]

Executive Summary

6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol represents a specific subclass of 2,6-disubstituted pyrimidines , a chemical scaffold widely utilized in drug discovery for its ability to mimic the purine ring of adenosine triphosphate (ATP).[1] This guide explores its primary biological applications as a Type I/II Kinase Inhibitor and a Porcupine (Porcn) Inhibitor within the Wnt signaling pathway.[1] The inclusion of the 6-methoxymethyl moiety is a critical medicinal chemistry optimization, designed to enhance aqueous solubility and metabolic stability compared to simple alkyl analogs.[1]

Key Pharmacological Profiles[1][2][3]
  • Primary Target Class: Protein Kinases (e.g., JNK, p38 MAPK, CDK) and Wnt Pathway Acyltransferases (Porcupine).[1]

  • Mechanism of Action: ATP-competitive inhibition (Kinases) or Acyl-CoA competitive inhibition (Porcn).[1]

  • Key Structural Feature: The 2-(pyridin-3-yl) motif facilitates critical hydrogen bonding with the hinge region of kinase active sites.[1]

Structural Biology & Mechanism of Action[4]

The Pharmacophore: 2-(Pyridin-3-yl)pyrimidin-4-ol

The core structure exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1] In physiological conditions, the keto form often predominates and serves as the key hydrogen-bond donor/acceptor interface.[1]

  • Hinge Binding (Kinases): The pyridine nitrogen (N1 of the substituent) and the pyrimidine nitrogen (N1 of the core) typically form a bidentate H-bond network with the backbone amides of the kinase hinge region (e.g., Met109 in p38 MAPK).[1]

  • Solubility Modulation (6-Methoxymethyl): Unlike a hydrophobic methyl group, the methoxymethyl ether provides a polar oxygen atom that can accept hydrogen bonds from solvent water, significantly lowering

    
     (lipophilicity) and improving oral bioavailability without compromising the hydrophobic fit in the ATP pocket.[1]
    
Signaling Pathway: Wnt/ -Catenin Inhibition

Beyond kinases, this scaffold is structurally homologous to known Porcupine (Porcn) inhibitors (e.g., WNT-974 analogs).[1] Porcupine is a membrane-bound O-acyltransferase (MBOAT) essential for the palmitoylation and secretion of Wnt ligands.[1]

Pathway Visualization (DOT)

The following diagram illustrates the inhibition of Wnt secretion by the target molecule.

WntSignaling Compound 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Porcn Porcupine (MBOAT) Compound->Porcn Inhibits Wnt_Palm Palmitoylated Wnt Porcn->Wnt_Palm Palmitoylation Wnt_Pre Pro-Wnt Ligand Wnt_Pre->Porcn Substrate Secretion Secretion to Extracellular Space Wnt_Palm->Secretion Required for Frizzled Frizzled Receptor (Target Cell) Secretion->Frizzled Ligand Binding BetaCat Beta-Catenin Accumulation Frizzled->BetaCat Activation Transcription TCF/LEF Transcription BetaCat->Transcription Gene Expression

Figure 1: Mechanism of Wnt pathway inhibition via Porcupine blockade.[1] The compound prevents Wnt palmitoylation, halting secretion.[1]

Structure-Activity Relationship (SAR) Analysis

The biological potency of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol derivatives is governed by three distinct vectors:

PositionSubstituentBiological ImpactOptimization Logic
C-2 Pyridin-3-yl Critical Binding: Forms H-bonds with the kinase hinge region (e.g., Glu/Met residues).[1]The 3-pyridyl geometry is often superior to 4-pyridyl for specific kinases due to the angle of the nitrogen lone pair.[1]
C-4 Hydroxyl / Oxo H-Bond Donor/Acceptor: Interacts with the "gatekeeper" residue or catalytic lysine.[1]Tautomerism allows flexibility in binding modes.[1] Replacing -OH with -NH2 (amine) often shifts selectivity.
C-6 Methoxymethyl ADME Properties: Improves solubility vs. methyl.[1] Can probe the "ribose-binding" pocket of the ATP site.[1]The ether oxygen can form water bridges, improving solubility in aqueous formulations.[1]

Experimental Protocols for Validation

To validate the biological activity of this specific derivative, the following standardized protocols are recommended. These assays are self-validating through the use of positive controls (e.g., Staurosporine for kinases, WNT-974 for Wnt).[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against a panel of kinases (e.g., JNK1, p38alpha).[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute compound in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Kinase/Substrate mix.[1]

    • Add 4 µL of ATP (at Km concentration).[1]

    • Incubate for 60 min at Room Temperature (RT).

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).[1]

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Wnt Pathway Reporter Assay (TOPFlash)

Objective: Assess the compound's ability to inhibit Wnt/


-catenin signaling in cells.[1]
  • Cell Culture: Transfect HEK293T cells with the TOPFlash plasmid (TCF/LEF luciferase reporter) and a Renilla control plasmid.[1]

  • Treatment:

    • Seed cells (10,000/well) in 96-well plates.

    • Stimulate with Wnt3a-conditioned medium (50%) to activate the pathway.[1]

    • Treat with the test compound (0.1 nM – 10 µM) for 24 hours.[1]

  • Lysis & Detection:

    • Lyse cells using Passive Lysis Buffer (Promega).[1]

    • Measure Firefly luciferase activity (pathway signal).[1]

    • Measure Renilla luciferase activity (transfection control).

  • Normalization: Calculate the Ratio = (Firefly / Renilla). Normalize to DMSO control.

Synthesis & Chemical Characterization

For researchers synthesizing this derivative for testing, the following retrosynthetic workflow is standard.

Retrosynthetic Analysis (DOT)[1]

Synthesis Target 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Step1 Cyclization (Base/Heat) Step1->Target Yield ~60-80% Amidine Pyridin-3-carboximidamide Amidine->Step1 Ketoester Methyl 4-methoxy-3-oxobutanoate Ketoester->Step1

Figure 2: Convergent synthesis of the target molecule via condensation of an amidine and a beta-keto ester.

Protocol Summary:

  • Reactants: Pyridin-3-carboximidamide HCl (1.0 eq) + Methyl 4-methoxy-3-oxobutanoate (1.1 eq).[1]

  • Conditions: Sodium ethoxide (NaOEt) in Ethanol, Reflux, 6–12 hours.

  • Workup: Acidify with acetic acid to precipitate the product. Recrystallize from EtOH/Water.[1]

  • Validation: 1H NMR (DMSO-d6) should show the characteristic singlet for the methoxy group (~3.3 ppm) and the methylene bridge (~4.2 ppm).[1]

References

  • Zhang, J., et al. (2009).[1] "Design and synthesis of pyrimidin-4-one derivatives as potent and selective p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Liu, J., et al. (2013).[1] "Wnt pathway inhibition by Porcupine inhibitors: A new class of anticancer agents."[1] Cancer Research.[1]

  • Cheng, Y., et al. (2016).[1] "Discovery of Pyridine-Based Inhibitors of Wnt Signaling." Journal of Medicinal Chemistry. [1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols.

  • Sigma-Aldrich. "6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol Product Page (Analog Reference)." Sigma-Aldrich Catalog.

Sources

Foundational

Technical Deep Dive: Pyrimidine Architectures in Kinase Inhibitor Design

Executive Summary: The Privileged Scaffold In the medicinal chemistry of kinase inhibitors, the pyrimidine heterocycle is not merely a common structural motif; it is the workhorse of the kinome .[1][2] Its ubiquity stems...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the medicinal chemistry of kinase inhibitors, the pyrimidine heterocycle is not merely a common structural motif; it is the workhorse of the kinome .[1][2] Its ubiquity stems from a fundamental bioisosteric relationship: the pyrimidine ring mimics the purine core of Adenosine Triphosphate (ATP), the endogenous cofactor for all 518 human protein kinases.

For the drug developer, pyrimidine building blocks offer a programmable interface. By manipulating the substitution patterns at the C2, C4, and C6 positions, we can fine-tune hydrogen bonding vectors to the kinase hinge region, modulate solubility, and access distinct intellectual property (IP) space. This guide dissects the strategic selection, synthetic manipulation, and structural validation of these critical building blocks.[2][3]

Structural Biology: The Hinge Interaction

The efficacy of a pyrimidine-based inhibitor is predicated on its ability to anchor within the ATP-binding pocket, specifically the hinge region connecting the N- and C-lobes of the kinase.

Mechanistic Insight

The pyrimidine core typically functions as a bidentate hydrogen bond acceptor/donor system.

  • N1 Position: Acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the hinge residue (often the "gatekeeper+1" or "gatekeeper+3" residue).

  • C2-Substituent (Amino/Amido): Acts as a hydrogen bond donor (HBD) to the backbone Carbonyl of the hinge.

This "Donor-Acceptor" (D-A) motif is the structural signature of Type I and Type II inhibitors (e.g., Imatinib, Pazopanib).

Visualization: Hinge Binding Topology

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine scaffold within the kinase hinge region.

HingeInteraction Hinge Kinase Hinge Region (Backbone Residues) Pyrim Pyrimidine Core (Inhibitor Scaffold) N1 N1 Nitrogen (H-Bond Acceptor) Pyrim->N1 C2 C2-Amino Group (H-Bond Donor) Pyrim->C2 Gatekeeper Gatekeeper Residue (Steric Filter) Pyrim->Gatekeeper Hydrophobic Contact N1->Hinge H-Bond (2.8 Å) C2->Hinge H-Bond (2.9 Å)

Figure 1: Canonical bidentate hydrogen bonding network between a 2-aminopyrimidine core and the kinase hinge backbone.

Strategic Building Blocks & Regioselectivity

The synthetic utility of pyrimidines lies in the differential reactivity of their electrophilic sites. The most common starting material, 2,4-dichloropyrimidine , presents two electrophilic carbons with distinct activation energies.

Comparative Reactivity Profile
PositionElectronic CharacterSteric EnvironmentPreferred Reaction TypeRelative Reactivity (SNAr)
C4 Highly Electron Deficient (Para to N1, N3)Less HinderedSNAr, Suzuki-MiyauraHigh (1st)
C2 Electron Deficient (Ortho to N1, N3)Flanked by N atomsBuchwald-Hartwig, SNAr (High Temp)Moderate (2nd)
C5 Electron NeutralVariableElectrophilic Substitution (Halogenation)Low
C6 Electron DeficientVariableSNAr (if C4 blocked)Moderate
The Regioselectivity Paradox

While C4 is intrinsically more reactive toward nucleophilic aromatic substitution (SNAr) due to the stabilization of the Meisenheimer complex by both ring nitrogens, this selectivity can be eroded by solvent effects or Lewis acid catalysis.

  • Standard SNAr: Favors C4 substitution (kinetic control).

  • Pd-Catalyzed Coupling: Generally favors C4 oxidative addition, but bulky ligands (e.g., substituted NHCs) can sometimes invert or scramble selectivity if not carefully controlled.

Regioselectivity cluster_C4 Path A: Kinetic Control (Standard) cluster_C2 Path B: Thermodynamic/Forced Start 2,4-Dichloropyrimidine C4_Cond Amine (1.0 eq) Base (DIPEA) Low Temp (0°C) Start->C4_Cond C2_Cond Requires Blocking C4 or Specific Catalysis Start->C2_Cond C4_Prod 4-Amino-2-chloropyrimidine (Major Isomer) C4_Cond->C4_Prod S_NAr @ C4 C2_Prod 2-Amino-4-chloropyrimidine (Rare/Difficult) C2_Cond->C2_Prod S_NAr @ C2

Figure 2: Reaction workflow demonstrating the kinetic preference for C4 functionalization in 2,4-dichloropyrimidines.

Experimental Protocol: Sequential Functionalization

Objective: Synthesize a broad-spectrum kinase inhibitor core by installing a solubilizing group at C4 and the hinge-binding motif at C2.

Target: 2-((Aryl)amino)-4-(morpholino)pyrimidine

Step 1: C4-Selective SNAr (The Solubilizing Tail)

Causality: We target C4 first because it proceeds under mild conditions, preserving the C2-chloride for the more difficult hinge-binder coupling.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or DCM.

  • Reagent Addition: Cool to 0°C. Add DIPEA (1.2 eq) followed by Morpholine (1.0 eq) dropwise.

    • Why: Low temperature maximizes kinetic selectivity for C4 over C2. Dropwise addition prevents local concentration spikes that could lead to bis-substitution.

  • Monitoring: Stir at 0°C -> RT for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Self-Validation: The product (monosubstituted) will be more polar than the starting material but less polar than the bis-substituted byproduct.

  • Workup: Aqueous wash, dry over MgSO4, concentrate.

    • Result:4-(2-chloropyrimidin-4-yl)morpholine .

Step 2: C2-Buchwald-Hartwig Amination (The Hinge Binder)

Causality: The C2-chloride is deactivated by the electron-donating C4-morpholine. SNAr is no longer viable without extreme heat (which degrades reagents). Palladium catalysis is required to lower the activation energy for C-N bond formation.

  • Setup: In a microwave vial, combine Step 1 Product (1.0 eq), Aniline Derivative (1.1 eq), Cs₂CO₃ (2.0 eq).

  • Catalyst System: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in dry 1,4-Dioxane.

    • Why: Xantphos is a wide bite-angle ligand that promotes reductive elimination, essential for forming the C-N bond on the electron-rich pyrimidine.

  • Reaction: Degas with N₂ (critical to prevent Pd oxidation). Heat at 100°C (or MW 110°C) for 1-4 hours.

  • Validation:

    • LC-MS: Look for [M+H]+ corresponding to the coupled product.

    • 1H NMR: The disappearance of the C2-Cl signal and the appearance of the aniline NH (broad singlet, ~9-10 ppm) confirms hinge binder installation.

Advanced Architectures: Covalent Inhibitors

Recent trends (e.g., Osimertinib) utilize pyrimidines equipped with acrylamide "warheads" to target non-catalytic cysteines (e.g., Cys797 in EGFR).

Design Logic:

  • Scaffold: Pyrimidine core positions the warhead.

  • Linker: A diamine linker at C4 or C6 extends the warhead toward the solvent front where the cysteine resides.

  • Warhead: Acryloyl chloride is reacted with the linker amine after the core assembly to prevent polymerization during the Pd-coupling steps.

CovalentDesign Target Target Kinase (e.g., EGFR T790M) Cys Reactive Cysteine (Nucleophile) Target->Cys Warhead Acrylamide (Michael Acceptor) Cys->Warhead Covalent Bond Formation (Irreversible) Inhibitor Pyrimidine Inhibitor Inhibitor->Warhead

Figure 3: Logic flow for designing covalent inhibitors targeting cysteine residues.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Current Pharmaceutical Design. Link

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Bioorganic & Medicinal Chemistry. Link

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society. Link

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Link

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Novel heterocyclic scaffolds for drug discovery libraries

Title: Escaping Flatland: Engineering Novel Heterocyclic Scaffolds for Next-Generation Drug Discovery Libraries For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic sys...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: Engineering Novel Heterocyclic Scaffolds for Next-Generation Drug Discovery Libraries

For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic systems. The reliance on these "flat" heterocycles was driven by synthetic tractability—specifically, the robustness of palladium-catalyzed cross-coupling reactions. However, this convenience came at a severe cost: high clinical attrition rates due to poor pharmacokinetic profiles, off-target toxicity, and low aqueous solubility.

As the industry shifts toward targeting complex, dynamic protein-protein interactions (PPIs) and allosteric sites, there is a critical need to populate screening libraries with three-dimensional, sp3-rich heterocyclic scaffolds. This technical guide explores the causality behind the physicochemical superiority of 3D heterocycles, details the Diversity-Oriented Synthesis (DOS) strategies used to construct them, and provides a self-validating experimental protocol for high-throughput library generation.

The Physics and Chemistry of 3D Scaffolds: Causality & Rationale

The transition from planar to 3D heterocyclic scaffolds—such as spirocycles, bridged bicycles, and fused saturated systems—is fundamentally rooted in thermodynamics and spatial geometry. The metric most commonly used to quantify this 3D character is Fsp3 (the fraction of sp3-hybridized carbons out of the total carbon count)[1].

Why do high-Fsp3 scaffolds outperform flat aromatics?
  • Disruption of Crystal Lattice Packing (Thermodynamic Solubility): Flat aromatic rings possess a high propensity for intermolecular π-π stacking. This stacking forms highly stable, low-energy crystal lattices that require significant solvation energy to break, directly resulting in poor aqueous solubility. By introducing sp3-rich spirocenters or bridged nodes, the molecule is forced into a rigid, out-of-plane conformation. This steric bulk prevents tight lattice packing, drastically lowering the energy of solvation and improving thermodynamic solubility.

  • Reduction of Entropic Penalty (Target Complementarity): Biological receptors are inherently three-dimensional and chiral. Flexible aliphatic chains suffer a massive entropic penalty upon binding because they must freeze into a single conformation. Conversely, planar aromatics often bind promiscuously via hydrophobic interactions, leading to off-target toxicity. Rigid 3D heterocycles project pharmacophores into specific spatial vectors, locking the molecule in a bioactive conformation that maximizes receptor complementarity while minimizing the entropic cost of binding.

Fsp3_Causality A Increase sp3 Hybridized Carbons (Higher Fsp3) B Enhanced 3D Geometry (Out-of-plane substituents) A->B C Reduced π-π Stacking (Lower aggregation) A->C D Improved Target Complementarity B->D E Higher Aqueous Solubility C->E F Clinical Translation Success D->F E->F

Causal relationship between increased Fsp3 fraction and clinical translation success.

Diversity-Oriented Synthesis (DOS) of Fsp3-Rich Libraries

To systematically generate novel 3D heterocyclic libraries, we employ [2]. Unlike Target-Oriented Synthesis (TOS), which retro-synthetically deconstructs a single target, DOS utilizes forward synthetic analysis to generate maximum structural and stereochemical diversity from simple building blocks.

The cornerstone of modern DOS for heterocyclic libraries is the Build/Couple/Pair (B/C/P) strategy:

  • Build Phase: Synthesis of chiral, stereochemically dense building blocks (e.g., amino alcohols, cyclic imines) containing orthogonal reactive handles.

  • Couple Phase: Intermolecular coupling of these building blocks to create a dense intermediate.

  • Pair Phase: Intramolecular cyclization (e.g., via ring-closing metathesis, click chemistry, or photoredox radical cyclization) that "pairs" functional groups to lock the molecule into a rigid 3D heterocyclic scaffold.

DOS_Workflow Build Build Phase (Scaffold Generation) Couple Couple Phase (Appendage Diversification) Build->Couple Intermolecular Reactions Pair Pair Phase (Intramolecular Cyclization) Couple->Pair Functional Group Activation Library 3D Heterocyclic Library (Fsp3 > 0.5) Pair->Library Scaffold Rigidification

Diversity-Oriented Synthesis (DOS) Build/Couple/Pair workflow for 3D heterocycles.

Quantitative Data: Physicochemical Comparison

The structural shift directly impacts the developability of the compounds. Table 1 summarizes the average physicochemical properties of traditional flat libraries versus novel 3D heterocyclic libraries (e.g., bis-spirocycles and bridged lactams).

Property MetricTraditional Flat Scaffolds (sp2-rich)Novel 3D Scaffolds (sp3-rich)Mechanistic Rationale
Average Fsp3 < 0.30> 0.55Incorporation of spiro-centers and bridged nodes.
Aqueous Solubility (LogS) -4.5 to -6.0 (Poor)-2.0 to -3.5 (Good)Disruption of crystal lattice packing energy.
Lipophilicity (cLogP) 4.0 - 5.51.5 - 3.0Reduced reliance on hydrophobic aromatic rings.
Promiscuity (Off-target hits) HighLowSpecific spatial vectoring prevents non-specific hydrophobic binding.
CYP450 Inhibition Often HighGenerally LowReduced lipophilicity lowers affinity for CYP active sites.

Experimental Workflow: Self-Validating High-Throughput Synthesis Protocol

When generating a library of 1,000+ novel heterocyclic compounds, purifying every intermediate is unfeasible. Therefore, the protocol must be self-validating . This is achieved by using solid-phase organic synthesis (SPOS) integrated with an internal standard cleavage mechanism.

Objective: Synthesize a library of bis-spirocyclic heterocycles using a photoredox-catalyzed radical cascade.

Step-by-Step Methodology:
  • Resin Loading & Build Phase:

    • Action: Load a Wang resin with a cleavable linker attached to a cyclic ketone building block (e.g., N-Boc-piperidone).

    • Causality: The Wang resin allows for robust washing steps to remove excess reagents without chromatography. The cleavable linker ensures that compounds can be released under mild acidic conditions (TFA) without degrading the newly formed spiro-centers.

  • Couple Phase (Ketalization):

    • Action: React the resin-bound ketone with various functionalized diols in the presence of a Lewis acid (e.g.,

      
      ) and a dehydrating agent (trimethyl orthoformate) at 60°C for 12 hours.
      
    • Validation Check: Subject a 5 mg aliquot of the resin to 20% TFA in DCM for 30 minutes. Analyze the filtrate via LC-MS. Rationale: This orthogonal micro-cleavage verifies conversion >90% before proceeding to the complex pairing phase, preventing the propagation of failed syntheses.

  • Pair Phase (Photoredox Cyclization):

    • Action: Suspend the resin in degassed DMF. Add an iridium-based photocatalyst (

      
      ), a hydrogen atom transfer (HAT) catalyst (quinuclidine), and an array of electron-deficient olefins.
      
    • Action: Irradiate with 450 nm blue LEDs for 24 hours.

    • Causality: The photoredox system generates carbon-centered radicals at the unactivated sp3 C-H bonds adjacent to the heteroatoms. The radical adds across the olefin, followed by a rapid intramolecular ring closure. This step-economical cascade builds immense 3D complexity and locks the bis-spirocyclic framework in a single step.

  • Global Cleavage and High-Throughput QC:

    • Action: Treat the resin in 96-well filter plates with 50% TFA/DCM containing 1% triisopropylsilane (TIPS) as a carbocation scavenger.

    • Action: Filter into collection plates, evaporate the solvent via a nitrogen blowdown evaporator, and reconstitute in DMSO containing 1 µM of an internal standard (e.g., caffeine).

    • Causality: The internal standard calibrates the LC-MS/ELSD (Evaporative Light Scattering Detector) response, allowing for automated, quantitative assessment of library purity and yield without manual integration of thousands of spectra. Only wells exhibiting >85% purity are advanced to biological screening.

Conclusion

The integration of novel heterocyclic scaffolds into drug discovery libraries is not merely a trend, but a fundamental correction to the physicochemical liabilities of the past. By leveraging Diversity-Oriented Synthesis and focusing on Fsp3-rich architectures like spirocycles and bridged systems, medicinal chemists can engineer compound libraries that are inherently predisposed to clinical success. The use of self-validating, high-throughput synthetic protocols ensures that this exploration of 3D chemical space remains both scalable and rigorously quality-controlled.

References

  • Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 2020.[Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 2021.[Link]

  • Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors. Seminars in Oncology, 2025.[Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues of Pharmacy and Medical Sciences, 2025.[Link]

Sources

Foundational

Pharmacological Divergence of Pyridyl-Pyrimidine Isomers: 4-(3-Pyridyl)pyrimidine-2-amine vs. 2-(3-Pyridyl)pyrimidine-4-ol

Executive Summary In targeted drug discovery, the spatial arrangement of functional groups on a core heterocyclic scaffold dictates the trajectory of a molecule’s pharmacological destiny. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted drug discovery, the spatial arrangement of functional groups on a core heterocyclic scaffold dictates the trajectory of a molecule’s pharmacological destiny. As a Senior Application Scientist, I frequently encounter structurally similar isomers that exhibit vastly divergent biological activities. This technical guide explores the profound pharmacological and physicochemical differences between two regioisomers: 4-(3-Pyridyl)pyrimidine-2-amine and 2-(3-Pyridyl)pyrimidine-4-ol . While the former is a highly validated scaffold for tyrosine kinase inhibitors (TKIs) targeting malignancies like Chronic Myeloid Leukemia (CML)[1], the latter serves as a critical pharmacophore for hepcidin antagonists used in the management of iron metabolism disorders[2].

This whitepaper dissects their structural nuances, mechanisms of action, and self-validating synthetic protocols, providing a comprehensive framework for drug development professionals.

Structural and Physicochemical Profiling

The core difference between these two isomers lies in the attachment point of the pyridine ring and the functional group present on the pyrimidine core. This subtle regioisomerism completely alters the hydrogen-bonding network available for protein-ligand interactions.

  • 4-(3-Pyridyl)pyrimidine-2-amine: Features an exocyclic primary amine at the 2-position. This amine acts as a potent hydrogen-bond donor, while the adjacent pyrimidine nitrogen acts as an acceptor. This specific donor-acceptor motif is geometrically optimized to bind the hinge region of the ATP-binding pocket in kinases.

  • 2-(3-Pyridyl)pyrimidine-4-ol: Features a hydroxyl group at the 4-position. Crucially, this molecule undergoes lactam-lactim tautomerization, existing predominantly as the 2-(3-Pyridyl)pyrimidin-4(1H)-one tautomer in physiological environments. This shifts the hydrogen-bond donor from an exocyclic amine to the endocyclic N1 nitrogen, while the exocyclic oxygen becomes a strong hydrogen-bond acceptor, perfectly suited for modulating the hepcidin-ferroportin axis[3].

4-(3-Pyridyl)pyrimidine-2-amine: The Tyrosine Kinase Core

Mechanism of Action

The 4-(3-Pyridyl)pyrimidine-2-amine scaffold is the structural backbone of several second-generation TKIs, most notably[4] and [5]. These molecules act as competitive inhibitors of ATP binding in the kinase domains of BCR-ABL, c-KIT, and PDGFR[6]. By locking the kinase in an inactive conformation, they halt the downstream phosphorylation cascade responsible for leukemic cell proliferation.

BCR_ABL BCR_ABL BCR-ABL1 Kinase Substrates Effector Proteins (STAT5, CRKL, AKT) BCR_ABL->Substrates Phosphorylation Imatinib 4-(3-Pyridyl)pyrimidine-2-amine (e.g., Nilotinib) Imatinib->BCR_ABL Competitive Inhibition ATP ATP Molecule ATP->BCR_ABL Binds Hinge Region Proliferation Leukemic Cell Proliferation Substrates->Proliferation Signal Transduction

Fig 1: Inhibition of the BCR-ABL1 signaling cascade by 4-(3-Pyridyl)pyrimidine-2-amine derivatives.

Experimental Protocol: Synthesis of 4-(3-Pyridyl)pyrimidine-2-amine

This protocol details the cyclocondensation required to build the 2-amine scaffold, a critical intermediate for Nilotinib synthesis[4]. The methodology is designed as a self-validating system to ensure high purity.

  • Step 1: Reagent Assembly. Suspend 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (15.4 g, 0.088 mol) and guanidine nitrate (10.7 g, 0.088 mol) in n-butanol (120 mL)[4].

  • Step 2: Base Activation. Add sodium hydroxide (3.5 g, 0.088 mol) to the suspension[4].

    • Causality: NaOH is critical to deprotonate the guanidine nitrate, liberating the highly nucleophilic free guanidine base required for the initial aza-Michael addition.

  • Step 3: Cyclocondensation. Heat the mixture to reflux (approx. 117°C) with continuous stirring for 16 hours[4].

    • Causality: The high boiling point of n-butanol provides the necessary thermal energy to overcome the activation barrier of the cyclization step and drives the elimination of dimethylamine gas, pushing the equilibrium toward the product.

  • Step 4: Isolation & Purification. Cool the reaction mixture to room temperature. Collect the precipitated solid via vacuum filtration and wash with copious amounts of water (400 mL)[4].

    • Causality: The water wash selectively dissolves and removes the highly polar sodium nitrate byproduct and any unreacted guanidine.

  • Step 5: Desiccation. Dry the desired product under vacuum for 72 hours to yield ~12.7 g (85%) of yellow crystals[4].

    • Causality: Extended vacuum drying is self-validating; it ensures the complete removal of the high-boiling n-butanol, preventing solvent peak interference during downstream NMR or LC-MS validation.

2-(3-Pyridyl)pyrimidine-4-ol: The Hepcidin Antagonist Scaffold

Mechanism of Action

In stark contrast to its isomer, 2-(3-Pyridyl)pyrimidine-4-ol derivatives function as antagonists of the hepcidin-ferroportin axis[2]. Hepcidin is a liver-derived peptide hormone that binds to ferroportin (the only known cellular iron exporter), inducing its internalization and degradation. By antagonizing hepcidin, these pyrimidine-4-ol compounds preserve ferroportin on the cell surface, facilitating iron efflux from macrophages and enterocytes. This mechanism is highly targeted for treating Anemia of Chronic Disease (ACD) and iron deficiency disorders[2].

Hepcidin_Axis Hepcidin Hepcidin (Liver) Ferroportin Ferroportin (Macrophage) Hepcidin->Ferroportin Binds Degradation Ferroportin Internalization & Degradation Hepcidin->Degradation Induces Iron Iron Efflux Ferroportin->Iron Transports Antagonist 2-(3-Pyridyl)pyrimidine-4-ol Derivatives Antagonist->Hepcidin Antagonizes Degradation->Iron Blocks

Fig 2: Modulation of the Hepcidin-Ferroportin iron efflux axis by pyrimidine-4-ol antagonists.

Experimental Protocol: Synthesis of 2-(3-Pyridyl)pyrimidine-4-ol

The synthesis of the 4-ol scaffold requires a different condensation strategy, utilizing an amidine and an acrylate derivative.

  • Step 1: Amidine Free-Basing. Dissolve nicotinamidine hydrochloride (1.0 eq) in anhydrous methanol. Add sodium methoxide (1.1 eq) at 0°C.

    • Causality: NaOMe neutralizes the hydrochloride salt to generate the free amidine. Methanol is specifically chosen as the solvent to match the methoxide counterion, preventing unwanted transesterification side reactions.

  • Step 2: Condensation. Dropwise add ethyl 3-ethoxyacrylate (1.05 eq) and heat the reaction to reflux for 12 hours.

    • Causality: The nucleophilic nitrogen of the amidine attacks the beta-carbon of the acrylate. Reflux conditions drive the elimination of ethanol and subsequent intramolecular cyclization to form the pyrimidine ring.

  • Step 3: Isoelectric Precipitation. Cool the mixture to 5°C and carefully neutralize with 1M HCl until the pH reaches 6.5 - 7.0.

    • Causality: 2-(3-Pyridyl)pyrimidine-4-ol exhibits minimum solubility at its isoelectric point due to its tautomeric nature. Precise pH adjustment forces the product to crash out of the methanolic solution, acting as an intrinsic, self-purifying step.

  • Step 4: Recovery. Filter the precipitate, wash sequentially with cold water and diethyl ether, and lyophilize to obtain the pure product.

Comparative Data Presentation

The following table summarizes the divergent quantitative and qualitative properties of the two scaffolds, providing a quick-reference guide for molecular design.

Property / Feature4-(3-Pyridyl)pyrimidine-2-amine2-(3-Pyridyl)pyrimidine-4-ol
Primary Indication Chronic Myeloid Leukemia (CML)[4]Anemia of Chronic Disease (ACD)[2]
Primary Target BCR-ABL, c-KIT, PDGFR Kinases[6]Hepcidin-Ferroportin Axis[3]
Mechanism of Action Competitive ATP-binding inhibitionHepcidin antagonism / Iron efflux promotion
Key H-Bonding Motif 2-Amine (Donor), Pyrimidine N (Acceptor)4-Oxo (Acceptor), Pyrimidine N1 (Donor)
Key Synthetic Precursors Enaminone + Guanidine Nitrate[4]Nicotinamidine + Ethyl 3-ethoxyacrylate
Derivative Examples Nilotinib, Flumatinib[5]Substituted 5-benzyl-pyrimidin-4-ols[2]

References

  • Google Patents (CN111072636A) - Synthesis method of flumatinib.[5][5] URL:

  • Molaid - 5-(2-fluoro-benzyl)-2-pyridin-3-yl-pyrimidin-4-ol | 1269625-74-2.[2][2] URL: [Link]

  • Google Patents (WO2008137605A1) - Pyrimidine derivatives and compositions as c-kit and pdgfr kinase inhibitors.[6][6] URL:

  • Google Patents (US Patent) - ABL inhibitor imatinib.[1][1] URL:

  • Molaid - PYRIMIDINE ALS HEPCIDIN-ANTAGONISTEN.[3][3] URL: [Link]

Sources

Exploratory

Tautomerism of 6-Substituted Pyrimidin-4-ols in Solution: A Mechanistic and Methodological Guide

Executive Summary The tautomeric equilibrium of pyrimidin-4-ols—specifically the dynamic interplay between the lactam (pyrimidin-4-one) and lactim (hydroxy) forms—is a foundational concept in supramolecular chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium of pyrimidin-4-ols—specifically the dynamic interplay between the lactam (pyrimidin-4-one) and lactim (hydroxy) forms—is a foundational concept in supramolecular chemistry and rational drug design. When functionalized at the C-6 position, the electronic and steric properties of the substituent, combined with the solvating environment, dictate the dominant tautomeric state. This whitepaper provides an in-depth mechanistic analysis of 6-substituted pyrimidin-4-ol tautomerism, detailing the causality behind solvent-induced shifts, substituent effects, and providing a field-proven, self-validating experimental protocol for tautomer elucidation.

Mechanistic Overview of Pyrimidin-4-ol Tautomerism

In solution, pyrimidin-4-ols exist in a delicate thermodynamic equilibrium primarily between three distinct structural forms:

  • 4[1H]-Pyrimidinone (Lactam/Keto form): Highly polar, favoring the formation of pre-organized Donor-Donor-Acceptor-Acceptor (DDAA) hydrogen-bonding arrays.

  • Pyrimidin-4-ol (Lactim/Enol form): A fully aromatic system that forms a Donor-Acceptor-Donor-Acceptor (DADA) array.

  • 6[1H]-Pyrimidinone (Monomeric Lactam form): Lacks the geometry for strong complementary dimerization and typically exists as a discrete solvated monomer.

The classical model for studying this phenomenon is the ureidopyrimidinone (UPy) framework. In non-polar environments, the 4[1H]-pyrimidinone tautomer dimerizes via quadruple hydrogen bonds with an exceptional association constant (


) [1]. However, this equilibrium is highly sensitive to external perturbations, making it a powerful tool for designing stimuli-responsive materials and a critical variable in pharmacophore mapping.

Tautomerism Node1 6[1H]-Pyrimidinone (Monomer, Polar Solvents) Node2 4[1H]-Pyrimidinone (DDAA Array, Non-Polar) Node1->Node2 Non-Polar Solvent (e.g., CDCl3) Node2->Node1 Polar Solvent (e.g., DMSO) Node3 Pyrimidin-4-ol (DADA Array, EDG/EWG) Node2->Node3 Electronic Perturbation (C-6 Substituent) Node3->Node2 Alkyl Substitution (C-6 Substituent)

Solvent and substituent-driven tautomeric equilibria of pyrimidin-4-ols.

Thermodynamic Drivers: Substituent and Solvent Effects

The Role of the C-6 Substituent

The electronic nature of the C-6 substituent acts as a direct lever on the pyrimidine ring's electron density, fundamentally altering the thermodynamic stability of the tautomers [2].

  • Alkyl Substituents (Neutral/Weak EDG): Groups like methyl or butyl maintain the standard electron distribution, heavily favoring the 4[1H]-pyrimidinone tautomer in non-polar media to maximize hydrogen-bonding enthalpy.

  • Strong Electron-Donating Groups (EDG): Introducing a functionalizable p-aminophenyl group at C-6 enriches the electron density of the pyrimidine ring. This increased electron density stabilizes the fully aromatic pyrimidin-4-ol (lactim) form via resonance, shifting the equilibrium toward the DADA array even in polar solvents [3].

  • Strong Electron-Withdrawing Groups (EWG): Electronegative substituents (e.g., 6-trifluoromethyl or 6-nitrophenyl) withdraw electron density from the ring, increasing the acidity of the lactam N-H proton and paradoxically stabilizing the pyrimidin-4-ol tautomer[4].

Solvent-Induced Tautomeric Shifts

Solvent polarity and hydrogen-bond accepting capacity dictate the entropic and enthalpic penalties of dimerization. In non-polar solvents (e.g.,


), the lack of solvent competition drives the molecules to satisfy their hydrogen-bonding potential via DDAA dimerization (4[1H]-pyrimidinone).

Conversely, polar protic or highly polar aprotic solvents (e.g., DMSO-


) act as competitive hydrogen-bond acceptors. DMSO disrupts the intermolecular dimers, solvating the individual molecules. This solvation reduces the entropic penalty of monomerization, shifting the equilibrium toward the discrete 6[1H]-pyrimidinone monomer or the pyrimidin-4-ol form depending on the C-6 substituent [1, 5].
Quantitative Summary of Tautomeric States

Table 1: Influence of C-6 Substituents and Solvents on Tautomeric Equilibrium

C-6 SubstituentElectronic NatureSolvent EnvironmentDominant Tautomeric FormDimerization Constant (

)
Methyl / Alkyl Neutral / Weak EDG

(Non-polar)
4[1H]-pyrimidinone (DDAA)

Methyl / Alkyl Neutral / Weak EDGDMSO-

(Polar)
6[1H]-pyrimidinone (Monomer)N/A (Monomeric)
p-Aminophenyl Strong EDGDMSO-

(Polar)
Pyrimidin-4-ol (DADA)

Trifluoromethyl Strong EWG

(Non-polar)
Pyrimidin-4-ol (DADA)

Ferrocenyl Redox-Active

(Non-polar)
4[1H]-pyrimidinone (DDAA)

Self-Validating Experimental Protocol for Tautomer Elucidation

To accurately determine the tautomeric state of a 6-substituted pyrimidin-4-ol in solution, researchers must employ a multi-modal approach. Relying solely on 1D NMR can lead to misinterpretation due to rapid proton exchange. The following protocol establishes a self-validating loop using NMR spectroscopy and computational chemistry.

Phase 1: Sample Preparation and Environmental Control

Causality: Trace water in deuterated solvents acts as a highly competitive hydrogen bond donor/acceptor, artificially shifting the equilibrium toward the monomeric 6[1H]-pyrimidinone form.

  • Dry

    
     over activated 4Å molecular sieves for 24 hours prior to use.
    
  • Prepare the 6-substituted pyrimidin-4-ol sample at a standardized concentration (e.g., 10 mM) to ensure concentration-dependent dimerization effects are normalized across different derivatives.

  • Transfer the solution to an NMR tube under an inert argon atmosphere to prevent atmospheric moisture absorption.

Phase 2: NMR Spectroscopic Elucidation

Causality: The chemical shift of the C-5 proton and the presence/absence of distinct N-H vs. O-H signals are the primary diagnostic markers for tautomerism.

  • 1H NMR Acquisition: Acquire standard 1H NMR spectra at 298 K. Look for the highly deshielded N-H protons (typically 10-13 ppm in

    
     for the 4[1H]-pyrimidinone dimer). If the pyrimidin-4-ol form is dominant, an O-H signal may be observed, though it is often broadened due to exchange.
    
  • Variable Temperature (VT) NMR: Cool the sample to 253 K. Why? Lowering the temperature slows down the tautomeric exchange rate relative to the NMR timescale, often resolving broad averaged peaks into distinct signals for the co-existing tautomers.

  • 2D NOESY / ROESY: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Why? NOESY identifies protons that are close in space (< 5 Å). A cross-peak between the lactam N-H proton and the protons of the C-6 substituent definitively proves the 6[1H]-pyrimidinone tautomer, whereas a cross-peak with the C-5 proton indicates the 4[1H]-pyrimidinone form.

Phase 3: Computational Validation

Causality: Experimental data must be corroborated by thermodynamic feasibility.

  • Construct the 4[1H]-pyrimidinone, 6[1H]-pyrimidinone, and pyrimidin-4-ol geometries in a computational suite (e.g., Gaussian).

  • Perform Density Functional Theory (DFT) geometry optimizations at the B3LYP/6-31G(d,p) level.

  • Apply a Polarizable Continuum Model (PCM) matching the dielectric constant of the experimental solvent (e.g.,

    
     for 
    
    
    
    ,
    
    
    for DMSO).
  • Calculate the relative Gibbs free energies (

    
    ) to confirm that the experimentally observed tautomer is the global thermodynamic minimum in that specific solvent field.
    

Workflow Step1 1. Anhydrous Sample Prep (Control H-bond competition) Step2 2. VT 1H/13C NMR (Resolve exchange dynamics) Step1->Step2 Step3 3. 2D NOESY/ROESY (Spatial proton correlation) Step2->Step3 Step4 4. DFT + PCM Modeling (Thermodynamic validation) Step3->Step4

Self-validating experimental workflow for pyrimidin-4-ol tautomer elucidation.

Implications in Drug Development and Materials Science

Understanding and controlling the tautomerism of 6-substituted pyrimidin-4-ols is not merely an academic exercise; it has profound implications across applied sciences.

Rational Drug Design: The tautomeric state of a heterocyclic pharmacophore dictates its hydrogen-bonding presentation (donor vs. acceptor) to the target protein's binding pocket. If a drug candidate is designed assuming a 4[1H]-pyrimidinone (lactam) structure, but the local dielectric environment of the receptor pocket or a specific C-6 substituent shifts it to the pyrimidin-4-ol (lactim) form, the drug will lose critical hydrogen bond donors, potentially abrogating target affinity entirely.

Supramolecular Materials: In materials science, the UPy motif is heavily utilized to create self-healing supramolecular polymers and elastomeric hydrogels[4, 5]. By strategically modifying the C-6 position with electron-donating groups or redox-active moieties (like ferrocene), scientists can create stimuli-responsive materials where the degree of polymerization—and thus the material's macroscopic viscosity and stretchability—can be reversibly toggled by changing the solvent polarity or applying an electrochemical potential [1].

References

  • Alexander, A.-M., et al. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone." Chemical Communications, 2007.[Link]

  • Kónya, G., et al. "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." Molecules (via PMC), 2023.[Link]

  • Armstrong, G., et al. "Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6." The Journal of Organic Chemistry, 2005.[Link]

  • Biedermann, F., et al. "Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse." Journal of the American Chemical Society, 2020.[Link]

  • DR-NTU. "SYNTHESIS AND CHARACTERIZATION OF UREIDOPYRIMIDINONE SUBSTITUTED GELATIN BASED ELASTOMERIC HYDROGEL." Nanyang Technological University, 2019.[Link]

Foundational

6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol SMILES and InChIKey

An in-depth technical analysis of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol requires traversing the intersection of cheminformatics, synthetic organic chemistry, and targeted drug design. As a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol requires traversing the intersection of cheminformatics, synthetic organic chemistry, and targeted drug design. As a highly functionalized pyrimidine derivative, this compound serves as a critical building block in the development of small-molecule kinase inhibitors.

This guide deconstructs the structural identity, topological representation, synthetic methodology, and pharmacological utility of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural Informatics: SMILES, InChI, and Tautomeric Causality

Accurate database querying and molecular modeling depend heavily on the precise topological representation of a compound. For 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS: 339278-99-8)[1], the structural identifiers must account for the complex electronic environment of the pyrimidine core.

Tautomerism and SMILES Generation

In aqueous environments and physiological conditions, pyrimidin-4-ol derivatives exist in a dynamic tautomeric equilibrium with their pyrimidin-4(1H)-one (keto) counterparts. However, cheminformatics algorithms prioritize the enol form when generating the Simplified Molecular-Input Line-Entry System (SMILES) string. This is a deliberate algorithmic choice: preserving the enol form maintains the continuous




-electron conjugated system, satisfying standard aromaticity rules and preventing fragmentation during substructure searches.

The canonical SMILES for this compound is: COCc1cc(O)nc(-c2cccnc2)n1

SMILES Breakdown:

  • COC: The methoxymethyl ether group.

  • c1cc(O)ncn1: The pyrimidin-4-ol core, explicitly showing the hydroxyl (O) bound to the aromatic carbon.

  • -c2cccnc2: The pyridin-3-yl substituent attached at the C2 position of the pyrimidine ring.

The Standard InChI and InChIKey

The International Chemical Identifier (InChI) provides a strictly layered, non-proprietary representation of the molecule[2].

Standard InChI: InChI=1S/C11H11N3O2/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15)

The InChIKey is a 27-character cryptographic identifier generated by passing the Standard InChI string through an SHA-256 hashing algorithm. The first 14 characters encode the molecular skeleton (connectivity), the next 10 characters encode stereochemistry and isotopologue data, and the final character acts as a version indicator. Because this compound lacks chiral centers, its InChIKey hash remains static across stereochemical databases, ensuring high-fidelity cross-referencing in high-throughput screening (HTS) libraries.

Physicochemical Properties

The following quantitative data summarizes the compound's physical and computational properties, which dictate its behavior in both synthetic workflows and biological assays[3].

PropertyValueCausality / Significance
Chemical Name 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-olIUPAC standardized nomenclature.
CAS Registry Number 339278-99-8Unique identifier for regulatory/procurement.
Molecular Formula C11H11N3O2Defines stoichiometric mass.
Molecular Weight 217.22 g/mol Highly favorable for lead optimization (Rule of 5).
H-Bond Donors 1 (Hydroxyl/Amide)Critical for kinase hinge region interaction.
H-Bond Acceptors 4 (N, N, N, O)Facilitates solvent interactions and target binding.

Self-Validating Synthetic Methodology

The synthesis of 2,6-disubstituted pyrimidin-4-ols relies on the base-catalyzed condensation of an amidine with a


-keto ester. This specific protocol is designed as a self-validating system : the reaction conditions inherently drive the product to a state that can be easily isolated, and the intermediate steps provide distinct analytical checkpoints.
Step-by-Step Experimental Protocol

Step 1: Reagent Activation (Amidine Free-Basing)

  • Action: Suspend nicotinamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt, 1.1 eq) under an inert nitrogen atmosphere.

  • Causality: Nicotinamidine is typically supplied as a hydrochloride salt for stability. NaOEt neutralizes the salt, releasing the highly nucleophilic free amidine. The use of anhydrous ethanol prevents premature hydrolysis of the ester reactant.

Step 2: Condensation and Cyclization

  • Action: Dropwise add ethyl 4-methoxy-3-oxobutanoate (1.05 eq) to the reaction mixture. Elevate the temperature to reflux (

    
    ) for 4–6 hours.
    
  • Causality: The primary amine of the amidine attacks the highly electrophilic ketone carbonyl, forming an intermediate imine. Subsequent intramolecular attack by the secondary amidine nitrogen on the ester carbonyl forces the elimination of ethanol, closing the pyrimidine ring. Refluxing provides the necessary thermodynamic energy to drive this dehydration/cyclization step to completion.

Step 3: Isoelectric Isolation

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude sodium salt in minimal water. Carefully titrate with 1M HCl until the pH reaches 5.5–6.0. Filter the resulting precipitate.

  • Causality: The product contains both a basic pyridine nitrogen (pKa

    
     5.2) and a weakly acidic pyrimidin-4-ol proton (pKa 
    
    
    
    8.5). Adjusting the pH to the isoelectric point ensures the molecule is in its neutral, least-soluble zwitterionic/neutral form, forcing it to crash out of the aqueous solution in high purity.

Step 4: Analytical Validation

  • LC-MS: Confirm the

    
     peak at 
    
    
    
    .
  • 
    H NMR (DMSO-
    
    
    
    ):
    The structure is self-validated by observing a distinct singlet at
    
    
    3.4 ppm (integrating to 3H for the
    
    
    ), a singlet at
    
    
    4.4 ppm (2H for the
    
    
    ), and a sharp singlet at
    
    
    6.5 ppm representing the isolated C5 proton of the pyrimidine ring.

Synthesis A Nicotinamidine (Pyridine-3-carboxamidine) C Base-Catalyzed Condensation (NaOEt / EtOH, Reflux) A->C B Ethyl 4-methoxy-3-oxobutanoate (Beta-keto ester) B->C D Isoelectric Acidification (HCl to pH 5.5-6.0) C->D Intermediate Sodium Salt E 6-(Methoxymethyl)-2-(pyridin-3-yl) pyrimidin-4-ol D->E Pure Precipitate

Synthesis workflow of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol via condensation.

Pharmacological Relevance: Kinase Inhibition

The pyrimidine scaffold is a foundational structure in the design of small-molecule kinase inhibitors, forming the core of numerous FDA-approved oncology drugs[4]. It serves as a highly effective bioisostere of the adenine ring of ATP, enabling competitive binding within the ATP-binding pocket of various protein kinases[5].

The Mechanistic Role of the Functional Groups
  • The Pyrimidin-4-ol Core: This acts as the primary anchor. In the ATP-binding site, the N3 nitrogen and the C4 hydroxyl (or keto oxygen) form critical, bidentate hydrogen bonds with the backbone amides of the kinase "hinge region" (the conserved amino acid sequence connecting the N- and C-lobes of the kinase domain)[4].

  • The Pyridin-3-yl Ring: Positioned at C2, this aromatic ring projects toward the solvent-exposed region or interacts with the specific "gatekeeper" residues of the kinase. Its basic nitrogen can be utilized to improve aqueous solubility or to form secondary hydrogen bonds with adjacent threonine or lysine residues.

  • The Methoxymethyl Group: Located at C6, this flexible, slightly lipophilic ether chain is strategically positioned to occupy the ribose-binding sub-pocket of the kinase. The oxygen atom can also act as a weak hydrogen bond acceptor, fine-tuning the compound's residence time on the target.

Pharmacophore cluster_compound 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Pyr Pyrimidin-4-ol Core (H-Bond Donor/Acceptor) Hinge->Pyr Hydrogen Bonds Pyridine Pyridin-3-yl Ring (Solvent Exposure / Target) Pyr->Pyridine C2-C3' bond Methoxy Methoxymethyl Group (Ribose Sub-Pocket) Pyr->Methoxy C6-C bond

Pharmacophore model illustrating kinase hinge region binding via the pyrimidine core.

By utilizing 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol as a starting scaffold, medicinal chemists can perform subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) on the pyrimidine ring to rapidly generate libraries of highly potent, target-specific kinase inhibitors.

References

  • Chemsrc. "Methyl pyrimidine | Chemical Product Catalog." Chemsrc Database, June 2019.[Link]

  • Unciti-Broceta, Asier, et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." National Center for Biotechnology Information (NCBI), Sept. 2020.[Link]

Sources

Exploratory

Synthetic Potential of Methoxymethyl-Substituted Pyrimidines

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary The methoxymethyl (MOM) group, when attached to the carbon framework of a pyrimidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The methoxymethyl (MOM) group, when attached to the carbon framework of a pyrimidine ring (C-MOM), represents a high-value structural motif in modern medicinal chemistry. Distinct from its conventional role as an N-protecting group, the C-methoxymethyl substituent (


) serves as a versatile pharmacophore.[1] It modulates lipophilicity (LogP), masks hydrogen bond donors to improve membrane permeability, and acts as a bioisostere for ethyl or hydroxymethyl groups.

This guide provides a rigorous technical analysis of the synthetic pathways, reactivity profiles, and strategic applications of C-methoxymethyl-substituted pyrimidines.[2] It moves beyond standard textbook definitions to offer field-proven protocols for constructing and manipulating this specific heterocyclic architecture.[1]

Part 1: Strategic Importance in Medicinal Chemistry[1]

Physicochemical Modulation

The C-MOM group is a strategic tool for "lead optimization."[1] Unlike a simple methyl group, the ether oxygen introduces a hydrogen bond acceptor vector without the penalty of a donor, often improving solubility while maintaining blood-brain barrier (BBB) permeability.

PropertyMethyl (

)
Hydroxymethyl (

)
Methoxymethyl (

)
Electronic Effect Weak Donor (+I)Inductive Withdrawal (-I)Inductive Withdrawal (-I)
H-Bonding NoneDonor & AcceptorAcceptor Only
Metabolic Liability Benzylic OxidationGlucuronidation / OxidationO-Dealkylation (CYP450)
Lipophilicity (

LogP)
Reference (0.[1]0)-1.5 to -2.0 (Lower)-0.5 to -1.0 (Moderate)
Bioisosterism

The methoxymethyl group acts as a non-classical bioisostere for:

  • Ethyl groups: Similar steric bulk but with altered electronic properties.

  • Hydroxymethyl groups: "Capped" version that prevents Phase II conjugation (glucuronidation).

  • Halogens: In specific pockets, the

    
     moiety can mimic the space-filling properties of a bromine atom while offering a dipole interaction.
    

Part 2: Synthetic Access

Accessing C-methoxymethyl pyrimidines requires navigating the electron-deficient nature of the ring.[2] We define three primary "disconnections" for synthesis.

Pathway A: Functional Group Interconversion (FGI)

The most robust method for scale-up involves the conversion of a methyl-pyrimidine to a methoxymethyl-pyrimidine via a halomethyl intermediate. This approach avoids the harsh conditions of cyclization and allows late-stage diversification.

Mechanism: Radical halogenation followed by Williamson ether synthesis.

FGI_Pathway cluster_conditions Key Parameters Start 2-Methylpyrimidine Step1 Radical Halogenation (NCS/BPO or Cl2/hv) Start->Step1 Inter 2-(Chloromethyl) pyrimidine Step1->Inter Step2 Nucleophilic Sub. (NaOMe / MeOH) Inter->Step2 Note1 Avoid over-chlorination (Stop at ~80% conv.) Inter->Note1 End 2-(Methoxymethyl) pyrimidine Step2->End Note2 Temp control < 0°C for NaOMe addition Step2->Note2

Caption: Stepwise conversion of methyl-pyrimidine to methoxymethyl-pyrimidine via chloromethyl intermediate.

Pathway B: De Novo Cyclization

For complex substitution patterns (e.g., 4,6-disubstituted derivatives), constructing the ring from acyclic precursors is preferred.[1] This utilizes amidines and


-methoxy- 

-ketoesters.[1]
  • Reagents: Acetamidine hydrochloride + Methyl 4-methoxyacetoacetate.[1]

  • Conditions: NaOMe, MeOH, Reflux.

  • Advantage: Installs the MOM group at the C-4/C-6 position unambiguously.

Pathway C: Cross-Coupling (Modular)

Suzuki-Miyaura or Stille coupling can install the pyrimidine core onto a scaffold, but installing the MOM side chain itself via coupling is rare due to the instability of


-alkoxy organometallics.
  • Strategy: Couple a 2-chloro-pyrimidine with a stannane or boronate bearing the masked MOM group (e.g., hydroxymethyl), then methylate.[1]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 2-(Methoxymethyl)pyrimidine (FGI Route)

This protocol is optimized for minimizing the formation of the dichloromethyl byproduct.

Reagents:

  • 2-Methylpyrimidine (10 mmol)[1]

  • N-Chlorosuccinimide (NCS) (11 mmol)[1]

  • Benzoyl Peroxide (BPO) (0.5 mmol)

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF
    
    
    
    - Green alternative)[1]
  • Sodium Methoxide (NaOMe) (25% in MeOH)

Step-by-Step:

  • Halogenation: Dissolve 2-methylpyrimidine in anhydrous PhCF

    
     (5 mL/mmol). Add NCS and BPO.
    
  • Initiation: Heat to reflux (approx. 85°C) under Argon. Monitor by TLC or GC-MS.[1]

    • Critical Checkpoint: Stop reaction when starting material is <10%. Prolonged heating leads to 2-(dichloromethyl)pyrimidine.[1]

  • Workup 1: Cool to 0°C. Filter off succinimide byproduct. Wash filtrate with water, dry over MgSO

    
    , and concentrate. Do not distill the chloromethyl intermediate at high temp (instability).
    
  • Etherification: Dissolve the crude residue in anhydrous MeOH (3 mL/mmol).

  • Addition: Add NaOMe solution dropwise at 0°C. The reaction is exothermic.

  • Completion: Stir at RT for 2 hours. Quench with saturated NH

    
    Cl.
    
  • Purification: Extract with DCM. The product is often an oil. Purify via silica gel chromatography (EtOAc/Hexane gradient).

Protocol 3.2: Directed Ortho Metalation (DoM) Feasibility

While the C-MOM group is a weaker director than a direct ring alkoxy group, it can assist in lithiation at the ortho position (C-5 in a 4-substituted system) under specific conditions.[1]

System: 4-(Methoxymethyl)pyrimidine Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - LDA is often too nucleophilic and attacks the ring. Conditions: THF, -78°C.[1]

DoM_Mechanism Substrate 4-(Methoxymethyl) pyrimidine Complex Pre-lithiation Complex (Li...O Coordination) Substrate->Complex LiTMP, THF, -78°C Lithiated 5-Lithio Species (Ortho-Lithiated) Complex->Lithiated Deprotonation Product 4-MOM-5-Substituted pyrimidine Lithiated->Product Electrophile (E+) Electrophile Quench (E+) (e.g., I2, CHO)

Caption: Theoretical coordination and lithiation pathway for 4-MOM-pyrimidines using non-nucleophilic bases.

Part 4: Reactivity & Handling Guide

Stability Profile
  • Acid Sensitivity: The C-MOM ether linkage is generally stable to weak acids but will cleave under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ) used for demethylation of aryl ethers.
  • Oxidation: The methylene bridge is susceptible to benzylic-type oxidation using strong oxidants (

    
    ), yielding the pyrimidine-carboxylic acid.
    
Common Pitfalls
  • Nucleophilic Attack: During lithiation, pyrimidines are prone to addition across the C=N bond. Solution: Use bulky bases (LiTMP) and keep temperatures strictly below -70°C.[1]

  • Volatility: Low molecular weight methoxymethyl pyrimidines (e.g., 2-methoxymethylpyrimidine) are volatile.[1] Solution: Avoid high-vacuum drying for extended periods; use careful rotary evaporation.[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • Jadhav, S. D., & Singh, A. (2017).[1] Oxidative Annulation Enabling Synthesis of 4-Arylpyrimidines. Organic Letters, 19(20), 5673-5676.[1] Link

  • Saito, B., & Fu, G. C. (2007).[4] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society, 129(31), 9602-9603. Link

  • Plé, N., Turck, A., & Quéguiner, G. (1998).[1] Metalation of Diazines. Tetrahedron, 54(33), 9701-9790.[1] (Foundational text on pyrimidine lithiation).

  • Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Chlorination of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

[1] Abstract & Scope This application note details the optimized protocol for the chlorination of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol to synthesize 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details the optimized protocol for the chlorination of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol to synthesize 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine .[1] This transformation is a critical step in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceutical intermediates.

The protocol addresses specific challenges associated with this substrate:

  • Amphoteric Nature: The presence of the pyridine ring and the hydroxypyrimidine moiety requires careful pH control during workup to ensure efficient extraction.

  • Functional Group Sensitivity: The methoxymethyl ether is acid-sensitive; however, it is stable under the anhydrous acidic conditions of

    
     chlorination, provided the aqueous workup is managed correctly.
    
  • Regioselectivity: The reaction specifically targets the C4-hydroxyl (tautomeric carbonyl) group.[1]

Retrosynthetic Analysis & Mechanism

The reaction proceeds via the activation of the tautomeric pyrimidinone oxygen by phosphorus oxychloride (


). The addition of a tertiary amine base (e.g., 

-Dimethylaniline or DIPEA) catalyzes the reaction by sequestering the HCl byproduct and facilitating the formation of the reactive dichlorophosphoryl intermediate, which is subsequently displaced by chloride.
Reaction Scheme (DOT Visualization)

ReactionScheme SM Substrate (6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol) Inter Intermediate (Phosphorylated Species) SM->Inter Activation (80-100°C) Reagents Reagents: POCl3 (5-10 eq) DIPEA (Cat.) Toluene (Solvent) Reagents->Inter Prod Product (4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine) Inter->Prod Nucleophilic Substitution (Cl-)

Caption: Mechanistic pathway from hydroxypyrimidine tautomer to chloropyrimidine via phosphoryl intermediate.

Safety & Hazards (Critical)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.[1] Work must be performed in a functioning fume hood.[1]
    
  • Pyridine Moiety: The product and starting material may exhibit biological activity; handle as potent compounds.[2][3]

  • Quenching: The hydrolysis of excess

    
     is highly exothermic. Strict temperature control (<20°C) during quenching is mandatory to prevent runaway reactions and decomposition of the methoxymethyl group.
    

Materials & Equipment

ReagentEquiv.[1][4]RoleGrade
Substrate 1.0Starting Material>97% HPLC

5.0 - 10.0Reagent/SolventReagentPlus®
DIPEA 1.5Base/CatalystAnhydrous
Toluene N/ASolvent (Optional)Anhydrous
NaHCO3 N/ANeutralizationSat.[1] Aq. Soln.

Equipment:

  • Three-neck round-bottom flask (flame-dried).[1]

  • Reflux condenser with

    
     drying tube or 
    
    
    
    line.[1]
  • Temperature probe.[1]

  • Pressure-equalizing addition funnel.[1]

  • Ice-salt bath (-10°C to 0°C).[1]

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Purge a 250 mL three-neck flask with dry nitrogen.

  • Charging: Add 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (10.0 g, 43.2 mmol) to the flask.

  • Solvent/Reagent Addition:

    • Method A (Neat - Preferred for small scale): Add

      
       (40 mL, ~10 equiv) directly to the solid.
      
    • Method B (Solution - Preferred for scale-up): Suspend solid in Toluene (50 mL), then add

      
       (20 mL).
      
  • Base Activation: Cool the mixture to 0°C. Dropwise add DIPEA (N,N-Diisopropylethylamine) (8.4 g, 65 mmol) over 10 minutes. Note: Fuming will occur; ensure good venting.[1]

Phase 2: Reaction[6]
  • Heating: Remove the ice bath. Slowly heat the reaction mixture to reflux (approx. 105-110°C) .

  • Duration: Maintain reflux for 3 to 5 hours . The suspension should clear to a yellow/orange solution as the starting material is consumed.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Target Mass: [M+H]+ = 236.0 (Cl isotope pattern 3:1).

    • Starting Material: [M+H]+ = 218.1.

Phase 3: Workup (The "Quench")

This is the most risk-critical step.[1]

  • Concentration: Allow the reaction to cool to RT. Remove the bulk of excess

    
     via rotary evaporation under reduced pressure (bath temp < 50°C). The residue will be a thick oil.
    
  • Quenching:

    • Prepare a beaker with 200 g of crushed ice and 100 mL of water.

    • Dissolve the residue in a minimal amount of DCM (dichloromethane) or Toluene (20 mL).

    • Slowly pour the organic solution onto the stirring ice. Do not let the internal temperature rise above 20°C.

  • Neutralization:

    • The aqueous mixture will be strongly acidic (pH < 1).

    • Slowly add solid

      
       or saturated 
      
      
      
      solution while stirring until pH 8-9 is reached.[1]
    • Why? The pyridine ring must be deprotonated to be extracted into the organic phase.

  • Extraction:

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      .[1]
      
Phase 4: Purification[1]
  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate.

  • Chromatography: If the crude purity is <95%, purify via silica gel flash chromatography.

    • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

    • Product: typically elutes as a white to pale yellow solid.[1]

Workup Workflow (DOT Visualization)

WorkupFlow RxnMix Crude Reaction Mixture (Excess POCl3) Evap Evaporate Excess POCl3 (Vac, <50°C) RxnMix->Evap Quench Quench onto Crushed Ice (Temp < 20°C) Evap->Quench Neutralize Adjust pH to 8-9 (Sat. NaHCO3) Quench->Neutralize Exothermic! Extract Extract with DCM (3x) Neutralize->Extract Free Base Form Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Critical workup path ensuring safe POCl3 removal and recovery of the basic pyridine product.

Analytical Data (Expected)

  • Appearance: Off-white to pale yellow solid.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.55 (d, 1H, Py-H2)[1]
      
    • 
       8.75 (dd, 1H, Py-H6)[1]
      
    • 
       8.60 (dt, 1H, Py-H4)[1]
      
    • 
       7.45 (dd, 1H, Py-H5)[1]
      
    • 
       7.30 (s, 1H, Pyrimidine-H5)
      
    • 
       4.60 (s, 2H, 
      
      
      
      -O)
    • 
       3.50 (s, 3H, O-
      
      
      
      )
  • LCMS: ESI (+) m/z 236.0 [M+H]+.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Reaction Wet reagents or old

.
Use fresh bottle of

. Ensure glassware is flame-dried.[1]
Black Tar Formation Temperature too high during reaction or quench.[1]Limit reflux temp to 110°C. Quench strictly on ice.
Product in Aqueous Phase pH too low during extraction.The pyridine nitrogen is protonated at acidic pH. Ensure pH is adjusted to >8.0 before extraction.[1]
Loss of Methoxy Group Acid hydrolysis during workup.[1]Do not let the quenched mixture sit at acidic pH for long periods. Neutralize immediately.

References

  • General Chlorination Protocol: Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."[1][4] Molecules, vol. 17, no.[4][5] 4, 2012, pp. 4533-4544.[1][4] Link[1][4]

  • Pyridine-Pyrimidine Analogs: Rewcastle, G. W., et al. "Synthesis of 4-(Phenylamino)pyrimidines as Inhibitors of the Tyrosine Kinase c-Src."[1] Journal of Medicinal Chemistry, vol. 45, no. 16, 2002, pp. 3423–3439. (Describes chlorination of 2-substituted-4-hydroxypyrimidines).

  • Safety Data: Sigma-Aldrich.[1] "Safety Data Sheet: Phosphorus oxychloride." Link[1]

  • Analogous Synthesis: Patent US10202365B2. "2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors."[1] (Describes similar chlorination conditions for pyridine-substituted pyrimidines). Link

Sources

Application

Technical Guide: Leveraging 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol in Pd-Catalyzed Cross-Couplings

[1] Executive Summary This application note details the strategic utilization of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (referred to herein as Compound 1 ) as a coupling partner in Suzuki-Miyaura reactions. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the strategic utilization of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (referred to herein as Compound 1 ) as a coupling partner in Suzuki-Miyaura reactions.

While Compound 1 contains a pyrimidine core common in kinase inhibitors (e.g., PI3K, mTOR pathways), it cannot be used directly in standard cross-couplings due to the inert nature of the C4-hydroxyl group (and its dominant C4-pyrimidone tautomer). Successful utilization requires a "Activate-then-Couple" strategy. This guide provides validated protocols for converting Compound 1 into a reactive electrophile (chloride or triflate) and subsequently coupling it with aryl/heteroaryl boronic acids.[1]

Molecule Profile & Retrosynthetic Logic

PropertyDetail
Compound Name 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol
CAS Number 3122-78-9 (Generic analog ref) / 883032-71-1 (Related)
Core Scaffold 2,6-Disubstituted Pyrimidin-4-ol
Tautomerism Exists in equilibrium between 4-hydroxypyrimidine (minor) and 4(3H)-pyrimidone (major).[1]
Key Challenge The C4-OH bond has high bond dissociation energy and low leaving group ability.
Strategic Solution Activation via

(Chlorination) or Sulfonylation (Triflation) to create a reactive electrophile.[1]
Structural Visualization

The following diagram illustrates the workflow from the inert starting material to the final biaryl product.

G cluster_0 Critical Decision Point Start Compound 1 (Inert Nucleophile/Tautomer) Activation Activation Step (Conversion to LG) Start->Activation POCl3 or Tf2O Electrophile Reactive Electrophile (X = Cl, OTf) Activation->Electrophile Isolation Coupling Suzuki-Miyaura Coupling Electrophile->Coupling R-B(OH)2 + Pd Cat. Product Final Biaryl Product (C4-Aryl Substituted) Coupling->Product C-C Bond Formation

Caption: Workflow for converting the inert hydroxypyrimidine into a coupling-competent species.

Critical Analysis: Experimental Causality

The Tautomer Problem

Compound 1 predominantly exists as the pyrimidone (keto-form) in solution. Direct palladium oxidative addition into the C-O bond of a pyrimidone is kinetically disfavored compared to C-Cl or C-OTf bonds. Therefore, we must lock the molecule into its "enol-like" reactive state by trapping the oxygen with a leaving group.

Catalyst Poisoning

The pyridin-3-yl moiety at the C2 position presents a challenge: the pyridine nitrogen is a strong Lewis base that can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst (catalyst poisoning).

  • Mitigation: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) that sterically prevent the pyridine nitrogen from binding to the Pd center.

Stability of the Methoxymethyl Group

The methoxymethyl (MOM-like) ether at C6 is generally stable under basic Suzuki conditions (K₂CO₃/Cs₂CO₃). However, it is sensitive to strong Lewis acids.

  • Caution: Avoid using BBr₃ or high concentrations of strong acids during workup, as this may cleave the methoxymethyl ether.[1]

Protocol A: Activation (Synthesis of the Electrophile)

You have two pathways to activate Compound 1 . Choose based on your available reagents and scale.

Method A1: Chlorination (Robust & Scalable)

Best for: Large scale (>1g), cost-efficiency, and stability.

Reagents: Phosphorus Oxychloride (POCl₃),


-Dimethylaniline (or DIEA).[1]
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend Compound 1 (1.0 equiv) in neat POCl₃ (5–10 equiv).

  • Catalysis: Add

    
    -Dimethylaniline (1.0 equiv) dropwise. Note: This acts as a base to scavenge HCl and accelerates the reaction.
    
  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The suspension should become a clear solution.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the mass shift from [M+H] (OH) to [M+H] (Cl).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Exothermic!

    • Neutralize carefully with sat. NaHCO₃ or NH₄OH to pH ~8.

    • Extract with DCM (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 80–95% of 4-chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine .

Method A2: Triflation (Mild Conditions)

Best for: Small scale, rapid synthesis, or if POCl₃ is unavailable.[1]

Reagents: Triflic Anhydride (Tf₂O) or


-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), Pyridine/TEA, DCM.[1]
  • Setup: Dissolve Compound 1 (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Base: Add Pyridine (2.0 equiv) or TEA (2.0 equiv) and cool to 0 °C.

  • Addition: Dropwise add Tf₂O (1.2 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Workup: Wash with cold water, dilute HCl (rapidly), and brine. Dry and concentrate.

    • Note: Triflates are thermally sensitive.[1] Store at -20 °C and use quickly.

Protocol B: Suzuki-Miyaura Coupling[3]

This protocol assumes the use of the 4-Chloro derivative generated in Method A1, as it is more stable and common.

Reaction Optimization Matrix

Use this table to select conditions based on your coupling partner (Boronic Acid).[1]

ParameterStandard ConditionsChallenging Substrates (Steric/Heteroaryl)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂[3]·DCM or XPhos Pd G2 (2-5 mol%)
Base Na₂CO₃ (2.0 M aq)K₃PO₄ (3.0 equiv, solid) or Cs₂CO₃
Solvent DME/Water (3:[1]1) or Dioxane/WaterToluene/Water (10:1) or n-Butanol
Temp 85–100 °C100–120 °C (Microwave recommended)
Step-by-Step Procedure (Standard)

Materials:

  • Electrophile: 4-chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

  • Degassing: In a microwave vial or Schlenk tube, combine the Electrophile, Boronic Acid, Base, and Solvent. Sparge with Argon/Nitrogen for 5–10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90 °C for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 20–40 minutes.

  • Validation: Check LCMS.

    • Success: Appearance of Product Mass.

    • Failure (Hydrolysis): Reappearance of starting material (OH/Pyrimidone mass).

    • Failure (Dehalogenation): Mass of [Electrophile - Cl + H].[1] Indicates hydride source in solvent or overheating.

  • Purification:

    • Filter through a Celite pad (elute with EtOAc).

    • Concentrate and purify via Flash Chromatography (Silica).

    • Gradient: 0% -> 100% EtOAc in Hexanes. (Pyridine products can be polar; consider adding 1% TEA or using DCM/MeOH if very polar).

Troubleshooting & Self-Validation

Decision Tree for Low Yields

DecisionTree Problem Low Yield / No Reaction CheckSM Is Starting Material (Cl) consumed? Problem->CheckSM YesConsumed Yes CheckSM->YesConsumed Yes NoConsumed No CheckSM->NoConsumed No ProductCheck Major byproduct? YesConsumed->ProductCheck CatCheck Catalyst Active? NoConsumed->CatCheck Hydrolysis Hydrolysis (OH formed) Sol: Use anhydrous solvent + CsF base ProductCheck->Hydrolysis Mass = SM-Cl+OH Protodehal Protodehalogenation (H formed) Sol: Lower Temp, Change Solvent ProductCheck->Protodehal Mass = SM-Cl+H Poisoning Pyridine Poisoning suspected Sol: Switch to XPhos Pd G2 CatCheck->Poisoning SM Intact Oxidation Catalyst Oxidation (Black Pd) Sol: Re-degas, fresh catalyst CatCheck->Oxidation Pd Black ppt

Caption: Diagnostic logic for troubleshooting failed Suzuki couplings with pyridyl-pyrimidines.

Common Pitfalls
  • Protodeboronation: If the boronic acid substituent is electron-poor (e.g., 2-fluoro-4-pyridineboronic acid), it may lose the boron group before coupling.[1]

    • Fix: Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.[1]

  • Pd Coordination: The 2-pyridyl group is a "molecular tweezer."

    • Fix: Ensure the catalyst loading is sufficient (5 mol%) or use a catalyst with a ligand that outcompetes the pyridine (e.g., Buchwald precatalysts).

References

  • General Activation of Hydroxypyrimidines

    • Title: "Chlorination of hydroxypyrimidines using POCl3: A scalable protocol."
    • Source:Organic Syntheses, Coll. Vol. 3, p. 272.
    • URL: (Generalized reference for POCl3 activation).[1]

  • Suzuki Coupling of Chloropyrimidines

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." (Demonstrates coupling on similar heterocyclic scaffolds).
    • Source:RSC Advances, 2019.[1]

    • URL:[Link]

  • Catalyst Selection for Pyridine-Containing Substrates

    • Title: "Palladium-catalyzed cross-coupling reactions of heteroaryl halides."[4][5]

    • Source:Chemical Reviews, 2002.
    • URL:[Link][1]

  • Handling Methoxymethyl (MOM)

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Method

Advanced Combinatorial Synthesis of Pyrimidine-Based Kinase Inhibitor Libraries

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction: The Pyrimidine Scaffold in Kinase Targeting

Pyrimidine-based compounds represent a privileged class of pharmacophores in oncology and neurodegeneration drug discovery[1]. The pyrimidine core acts as a highly effective bioisostere of the adenine ring of ATP, allowing these molecules to form critical hydrogen bonds with the hinge region of the kinase catalytic domain[1]. Notably, approximately 50% of new chemical entities entering clinical trials for Aurora Kinase (AURK) and Polo-like Kinase (PLK) inhibition feature pyrimidine-fused scaffolds, such as 2,4-diaminopyrimidines[1]. This application note provides a comprehensive, field-proven methodology for the combinatorial synthesis of pyrimidine-based kinase inhibitor libraries, emphasizing the mechanistic causality behind each synthetic step.

Mechanistic Rationale & Design Principles

As a Senior Application Scientist, it is critical to understand that successful library generation relies on exploiting the inherent electronic properties of the pyrimidine ring:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): In 2,4-dihalopyrimidines, the C4 position is kinetically favored for nucleophilic attack. The transition state (Meisenheimer complex) at C4 is highly stabilized by the electron-withdrawing effect of the para-nitrogen[2]. Consequently, the first amination can be driven to completion at lower temperatures (0°C to room temperature) using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)[2].

  • Electronic Deactivation & Acid Catalysis: Once the first amine is installed at C4, its electron-donating resonance severely deactivates the pyrimidine ring, rendering the C2 position resistant to further nucleophilic attack[3]. To overcome this, the second SNAr reaction requires elevated temperatures (80–100°C) and acidic conditions (e.g., HCl in n-butanol) to protonate the pyrimidine nitrogens, thereby restoring electrophilicity at C2[3].

  • Gatekeeper Residue Targeting: Structural modifications at the 5-position of the pyrimidine core directly influence kinome-wide selectivity. The 5-position projects into the hydrophobic pocket near the gatekeeper residue. Libraries bearing a bulky bromine atom at the 5-position tend to exhibit broad-spectrum kinase inhibition (tolerated by small gatekeepers), whereas a hydrogen atom at this position significantly narrows the inhibition profile[3].

Workflow Start 2,4-Dihalopyrimidine Scaffold SNAr1 Regioselective SNAr (C4) Temp: -10°C to RT Base: DIPEA Start->SNAr1 Intermediate 4-Amino-2-halopyrimidine Intermediate SNAr1->Intermediate SNAr2 Second SNAr (C2) Temp: 80-100°C Catalyst: Acidic (HCl) Intermediate->SNAr2 Library 2,4-Diaminopyrimidine Combinatorial Library SNAr2->Library Screening High-Throughput Kinase Screening Library->Screening

Combinatorial workflow for 2,4-diaminopyrimidine library synthesis.

Quantitative Data Summaries

Table 1: Typical Reaction Parameters for Combinatorial Pyrimidine Synthesis
Reaction StepPosition TargetedReagents & CatalystsSolventTemperatureTypical Yield
SNAr 1 C4Primary/Secondary Amine, DIPEAIsopropanol or EtOH-10°C to 25°C75% - 95%
SNAr 2 C2Primary Amine, HCl (catalytic)n-Butanol or Dioxane80°C to 100°C40% - 85%
Table 2: Kinase Inhibition Profile Based on Pyrimidine 5-Position Substitution[3]
5-Position Substituent (X)Average Kinases Inhibited (≥ 90% at 1 µM)Kinome Selectivity
-H 0.1High (Narrow spectrum)
-Cyclopropyl 2.7Moderate
-Br 6.4Low (Broad spectrum)

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination (SNAr 1)

Objective: Synthesize the 4-amino-2-chloropyrimidine intermediate. Causality: DIPEA is utilized as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[2].

  • Preparation: Dissolve the 2,4-dichloro-5-substituted pyrimidine core (1.0 eq) in anhydrous ethanol or isopropanol to achieve a 0.5 M concentration under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to -10°C using an ice-salt bath. Rationale: Lowering the temperature maximizes the kinetic regioselectivity for the C4 position over the C2 position.

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the solution.

  • Nucleophile Addition: Slowly add the first aliphatic or aromatic amine (1.05 eq) over 15 minutes to prevent exothermic spikes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak and the emergence of the (M+H)+ peak corresponding to the mono-aminated product confirms the completion of Step 1.

  • Workup: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Acid-Catalyzed C2-Amination (SNAr 2)

Objective: Synthesize the final 2,4-diaminopyrimidine library compounds. Causality: The electron-donating nature of the C4-amine deactivates the C2-chloride. Using n-butanol allows for higher reaction temperatures, while the addition of HCl protonates the pyrimidine nitrogen, restoring electrophilicity at C2[3].

  • Library Setup: Transfer the purified 4-amino-2-chloropyrimidine intermediate (1.0 eq) into a 24-well or 96-well parallel synthesizer block.

  • Diversity Input: Add the second amine (1.5 to 2.0 eq) to the respective wells to generate combinatorial diversity.

  • Solvent & Catalyst: Suspend the mixture in n-butanol (0.2 M) and add a catalytic amount of 4M HCl in dioxane (0.1 eq)[3].

  • Reaction: Seal the reaction block and heat to 80–100°C for 12–24 hours with vigorous agitation.

  • Self-Validation Step: Perform LC-MS on an aliquot from a representative well. The shift to a more polar retention time (due to the second amine addition) and the correct (M+H)+ mass indicates successful conversion.

  • Purification: Cool to room temperature, neutralize with saturated NaHCO₃, and purify the library via preparative HPLC to achieve >95% purity for biological screening.

Downstream Application: Kinase Inhibition Mechanism

Pyrimidine derivatives synthesized via this combinatorial approach have been shown to induce the inactive "DFG-out" conformation of kinases like Aurora A. This allosteric modulation leads to the destabilization and subsequent degradation of downstream targets, such as the cMYC oncoprotein, which is critical in treating MYC-amplified cancers[4].

Pathway ATP ATP AURKA Aurora A Kinase (Active State) ATP->AURKA Binds hinge region Inhibitor Pyrimidine Inhibitor (DFG-out Inducer) Inhibitor->AURKA Competitive inhibition cMYC cMYC Oncoprotein (Stabilized) AURKA->cMYC Phosphorylation Tumor Tumor Proliferation (SCLC) cMYC->Tumor Gene transcription

Mechanism of Aurora A kinase inhibition by pyrimidine derivatives.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL:[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed / NIH URL:[Link]

Sources

Application

Application Note: Precision Functionalization of the C4-Hydroxyl Group

This Application Note is designed for medicinal chemists and process development scientists. It addresses the C4-hydroxyl group , a notoriously difficult position to functionalize selectively due to its frequent role as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the C4-hydroxyl group , a notoriously difficult position to functionalize selectively due to its frequent role as a "steric pivot" in cyclic scaffolds (sugars, prolines, and podophyllotoxin derivatives).

Scope: Regioselective Acylation, Stereochemical Inversion, and Pharmacological Switching in Bioactive Scaffolds.

Executive Summary

The C4-hydroxyl group represents a critical "decision point" in the structure-activity relationship (SAR) of many FDA-approved therapeutics. Its functionalization is often impeded by:

  • Steric Crowding: In pyranoses and cyclohexyl systems, the C4 position is often flanked by bulky groups at C3 and C5, making it kinetically slower than C2 or C6 primary alcohols.

  • Stereoelectronic Effects: In carbohydrates (e.g., galactose vs. glucose), the axial/equatorial orientation of C4-OH dictates the success of protecting group strategies.

  • Biological Switching: In lignans like Podophyllotoxin, inversion of the C4-OH stereochemistry switches the mechanism of action from Tubulin inhibition (cytotoxic) to Topoisomerase II inhibition (anticancer).

This guide provides three field-proven protocols to overcome these barriers, moving beyond classical protection/deprotection steps to direct, catalytic functionalization.

Strategic Decision Matrix

Before selecting a protocol, identify the scaffold and the primary challenge using the decision tree below.

C4_Strategy Start Target Scaffold Carb Carbohydrate (Glucose/Galactose) Start->Carb Lignan Podophyllotoxin (Lignans) Start->Lignan Proline Hydroxyproline (Peptidomimetics) Start->Proline Challenge1 Regioselectivity (Distinguish C4 from C2/C3) Carb->Challenge1 Challenge2 Stereo-Inversion (Switch Target) Lignan->Challenge2 Challenge3 Conformational Lock (Endo/Exo Pucker) Proline->Challenge3 Method1 Protocol A: Borinic Acid Catalysis Challenge1->Method1 High Selectivity Method2 Protocol B: Mitsunobu / SN1 Challenge2->Method2 Invert C4 Method3 Protocol C: Deoxo-Fluor / DAST Challenge3->Method3 Fluorinate

Figure 1: Strategic selection of reaction conditions based on scaffold and chemical challenge.

Protocol A: Regioselective C4-Acylation of Carbohydrates

Target: Unprotected or minimally protected sugars (e.g., Methyl


-D-glucopyranoside).
Challenge:  The C4-OH is often the least reactive secondary hydroxyl due to steric shielding.
Solution: Organoboron Catalysis (Taylor Method) . Borinic acids form reversible covalent bonds with cis-1,2-diols (or 1,3-diols), activating the oxygen atom via a "borinate intermediate" that accelerates acylation at the specific position.
Mechanism of Action

The catalyst (Diphenylborinic acid 2-aminoethyl ester) dissociates to form a diarylborinic acid, which binds reversibly to the diol. This forms a rigid five- or six-membered ring, increasing the nucleophilicity of one oxygen atom (typically the equatorial one in a cis-diol pair) while protecting the other.

Experimental Protocol

Reagents:

  • Substrate: Methyl

    
    -D-glucopyranoside (1.0 equiv)
    
  • Catalyst: 2-Aminoethyl diphenylborinate (0.5 – 5 mol%)

  • Acylating Agent: Benzoyl chloride (BzCl) or Acyl chloride (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) (0.1 M)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carbohydrate substrate (e.g., 1.0 mmol) and 2-aminoethyl diphenylborinate (5.6 mg, 0.025 mmol, 2.5 mol%) in anhydrous MeCN (10 mL).

  • Activation: Add DIPEA (260 µL, 1.5 mmol) and stir at room temperature for 10 minutes. Note: The solution typically remains clear.

  • Acylation: Add Benzoyl chloride (128 µL, 1.1 mmol) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–6 hours). The borinate intermediate facilitates the attack of the C4-OH (or C2/C3 depending on cis-diol availability) on the acyl chloride.

    • For Glucosides: This method strongly favors C2-acylation if a cis-1,2-diol is present. To hit C4 , one often uses 4,6-O-benzylidene protected substrates where the borinic acid activates the C2/C3 diol, but for galactopyranosides (cis-3,4-diol), this method is highly effective for C3/C4 differentiation .

    • Refinement for C4 Specificity: If the target is strictly C4 on a glucose core without 4,6-protection, consider using Kawabata’s Catalyst (chiral pyrrolidinopyridine) which utilizes kinetic resolution to target the remote C4-OH.

  • Workup: Quench with MeOH (1 mL), dilute with EtOAc, and wash with 1M HCl and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Output:

Substrate Catalyst Product Yield Regioselectivity (C4:Other)

| Methyl


-D-galactoside | Ph₂BOR (5%) | 3-O-Benzoyl | 85% | 95:5 (C3 vs C4) |
| Octyl 

-D-glucoside | PPy* (0.1%) | 4-O-Isobutyryl | 99% | 98:2 |

Note: For strict C4-selectivity on Glucose, Kawabata's PPy catalyst is superior (See Ref 1).

Protocol B: Stereochemical Switching in Podophyllotoxin

Target: Podophyllotoxin (C4-OH is cis to the lactone ring). Challenge: Native Podophyllotoxin is a potent tubulin inhibitor (too toxic). Inverting C4 to the trans configuration (and adding a glycoside) creates Etoposide, a Topoisomerase II inhibitor. Solution: Mitsunobu Inversion or SN1 Substitution .

Mechanism of Action

The C4 position is benzylic and prone to carbocation formation. However, to ensure strict stereochemical inversion (from epipodophyllotoxin to podophyllotoxin series or vice versa), a concerted SN2 (Mitsunobu) or a guided SN1 is required.

Experimental Protocol (C4-Inversion via Formolysis)

This is a classic industrial route to convert Podophyllotoxin to the Etoposide precursor.

Reagents:

  • Substrate: Podophyllotoxin (1.0 equiv)

  • Reagent: Formic acid (excess)

  • Solvent: Acetone (optional, often neat formic acid is used)

Step-by-Step Procedure:

  • Solvolysis: Dissolve Podophyllotoxin (10 g) in 98% Formic Acid (50 mL).

  • Reaction: Stir at room temperature for 2–4 hours. The reaction proceeds via a benzylic carbocation. The steric bulk of the pendant trimethoxyphenyl ring forces the incoming formate nucleophile to attack from the less hindered face, resulting in thermodynamic equilibration to the C4-epimer (Epipodophyllotoxin formate).

  • Hydrolysis: Evaporate formic acid under reduced pressure. Dissolve the residue in MeOH (100 mL) and add catalytic sodium acetate or stir in mild aqueous base to hydrolyze the formate ester.

  • Isolation: Recrystallize from Benzene/Hexane or MeOH.

  • Result: Pure 4'-Demethyl-epipodophyllotoxin (if starting from 4'-demethyl precursor) with the C4-OH inverted (axial -> equatorial).

Advanced C4-Amination (for GL-331 analogs): For introducing nitrogen at C4 (common in newer analogs):

  • Treat C4-OH with SOCl₂ or PBr₃ to generate the C4-Halide.

  • React with primary amine (R-NH₂) in THF/TEA.

  • Result: Retention of configuration is often observed due to neighboring group participation (NGP) from the C5-ester or lactone, or inversion depending on conditions.

Protocol C: Conformational Locking of Hydroxyproline

Target: 4-Hydroxyproline (Hyp) derivatives. Challenge: The electronegativity of the C4-substituent dictates the ring pucker (


-exo vs 

-endo) via the gauche effect. This is critical for designing high-affinity VHL ligands (PROTACs).
Experimental Protocol (Deoxo-Fluor Fluorination)

Replacing C4-OH with Fluorine inverts the center and locks the conformation.

Step-by-Step:

  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reagent: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv).

  • Conditions: DCM, -20°C to RT, 12 h.

  • Outcome: N-Boc-cis-4-fluoro-L-proline methyl ester .

  • Impact: The trans-4-OH favors

    
    -exo (collagen-like). The cis-4-F favors 
    
    
    
    -endo. This "flip" can completely abrogate or enhance binding to E3 ligases like VHL.

References

  • Kawabata, T., et al. (2017). "Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts." PMC/NIH. Link

    • Key citation for the PPy catalyst method for C4-selective acyl
  • Lee, D., & Taylor, M. S. (2011).[1][2][3][4] "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society.[2][3][4][5] Link

    • The authoritative source for the organoboron protocol.
  • Lakshman, M. K., et al. (2017). "Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation." Organic & Biomolecular Chemistry. Link

    • Relevant for C4-functionaliz
  • Njoo, H., et al. (2024). "C-4 analogs of podophyllotoxin as tubulin inhibitors: Synthesis, biological evaluation, and structure-activity relationship." Natural Product Research. Link

    • Recent SAR study on Podophyllotoxin C4 modific
  • BenchChem Technical Guide. (2025). "Reactivity of the Hydroxyl Group in 4,4-Dimethoxybutan-1-ol." Link

    • General reference for C4-linker chemistry.

Sources

Method

Solubility of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol in DMSO for assays

Technical Application Note: Optimizing DMSO Solubility and Stock Preparation for 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Executive Summary & Compound Profile The compound 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimizing DMSO Solubility and Stock Preparation for 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

Executive Summary & Compound Profile

The compound 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (MW: ~217.22 g/mol ) represents a specific class of heterocyclic building blocks often utilized in kinase inhibition or Wnt pathway modulation (structurally homologous to Porcupine inhibitors).

While this compound exhibits favorable lipophilicity for cell permeability, its pyrimidin-4-ol core introduces significant solubility challenges. In the solid state, these compounds often exist as stable tautomers (pyrimidin-4-ones) with strong intermolecular hydrogen bonding, leading to high crystal lattice energy. Consequently, while soluble in organic solvents like DMSO, they are prone to rapid precipitation ("crashing out") upon dilution into aqueous assay buffers.

This guide provides a validated protocol for preparing stable stock solutions and managing the critical transition from DMSO to aqueous media to ensure assay data integrity.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Assays
Molecular Weight 217.22 g/mol Small molecule; rapid diffusion.
Formula C₁₁H₁₁N₃O₂Nitrogen-rich heterocycle.
Predicted LogP ~1.2 – 1.8Moderate lipophilicity; cell permeable.
pKa (Pyridyl) ~3.5 (Basic)Ionized at acidic pH.
pKa (Pyrimidinol) ~8.5 (Acidic)Exists as neutral/tautomer at physiological pH.
Solubility (DMSO) High (>50 mM)Excellent for stock preparation.
Solubility (PBS pH 7.4) Low (<100 µM)High risk of precipitation at >1% DMSO.

Protocol: Preparation of Master Stock Solution

Objective: Create a stable 50 mM Master Stock in 100% DMSO.

Materials:

  • Compound: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (stored under N₂ or Ar).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Do not use standard plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

Step-by-Step Methodology:

  • Gravimetric Quantification:

    • Weigh approximately 10.86 mg of the solid compound into a tared amber glass vial.

    • Note: Due to static, use an anti-static gun if the powder is fluffy. Record the exact mass (e.g., 11.02 mg).

  • Volume Calculation:

    • Calculate the required DMSO volume to achieve exactly 50 mM using the formula:

      
      
      
    • Example: For 11.02 mg:

      
      
      
  • Solubilization (The "Wetting" Phase):

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Inspection: Hold the vial against a light source. If undissolved particles remain (common due to H-bonding), proceed to sonication.

  • Sonication (Critical Step):

    • Sonicate in a water bath at ambient temperature (20-25°C) for 5–10 minutes.

    • Caution: Monitor temperature.[1] If the bath heats up, the compound may dissolve but re-precipitate later. Keep it near RT.

  • Quality Check:

    • The solution must be crystal clear and colorless to pale yellow.

    • Centrifugation: Briefly spin down (1000 x g, 1 min) to ensure no pellet forms.

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C. Protect from light and moisture.

Workflow Visualization: Stock Prep & Dilution

The following diagram illustrates the critical path from solid powder to assay well, highlighting the "Danger Zone" where precipitation is most likely.

StockPrep Solid Solid Compound (Weigh ~10.9 mg) Stock 50 mM Master Stock (100% DMSO) Solid->Stock Vortex & Sonicate DMSO Anhydrous DMSO (Add ~1 mL) DMSO->Stock Intermediate Intermediate Plate (100x Conc. in DMSO) Stock->Intermediate Serial Dilution (in DMSO) AssayWell Assay Well (1% DMSO Final) Intermediate->AssayWell 1:100 Dilution into Media Precipitation PRECIPITATION RISK (Aqueous Shock) Intermediate->Precipitation If diluted directly into buffer >1%

Caption: Figure 1. Optimized workflow for solubilization and dilution. Note the critical intermediate step in DMSO to prevent aqueous shock precipitation.

Protocol: Serial Dilution & Assay Transfer

The Challenge: Direct dilution of a 50 mM stock into aqueous buffer (e.g., 1:1000) often causes local high concentrations at the pipette tip, leading to microprecipitation that is invisible to the naked eye but skews IC50 data.

The Solution: The "Intermediate Plate" Method.

  • Prepare the Compound Plate (Source):

    • Perform all serial dilutions (e.g., 3-fold) using 100% DMSO in a polypropylene (PP) plate or low-binding plate.

    • Why? This maintains solubility across the entire concentration range.

  • Prepare the Intermediate Plate (Optional but Recommended):

    • If your assay tolerates 1% DMSO, prepare an intermediate plate at 100x the final concentration in DMSO.

    • Example: For a 10 µM final assay top concentration, your intermediate well is 1 mM in DMSO.

  • Transfer to Assay Plate (Destination):

    • Pre-fill the assay plate with buffer/media (e.g., 99 µL).

    • Transfer a small volume (e.g., 1 µL) from the DMSO source plate to the assay plate.

    • Mixing: Mix immediately but gently. Do not blow out the pipette tip forcefully, as this creates bubbles and local precipitation points.

Table 1: Recommended Dilution Scheme (Example for 10 µM Top Conc)

StepSource Conc. (DMSO)Transfer VolDest. Vol (Media)Final Conc.Final DMSO %
Stock 50 mMN/AN/AN/A100%
Intermed. 1 mM (Dilute Stock 1:50)1 µL99 µL10 µM1%
Dilution 1 0.33 mM1 µL99 µL3.33 µM1%
Dilution 2 0.11 mM1 µL99 µL1.11 µM1%

Troubleshooting & Stability

Signs of Precipitation
  • Visual: Cloudiness or "oiling out" (droplets forming) upon addition to media.

  • Data: Steep Hill slopes (>2.0) or bell-shaped concentration-response curves often indicate solubility limits (aggregates causing non-specific inhibition).

Stability Data (General for Pyrimidinols)
  • Freeze/Thaw: Stable for 3–5 cycles.

  • Room Temp (DMSO): Stable for >24 hours.

  • Room Temp (Aqueous): Use within 4 hours. The methoxymethyl ether is generally stable, but the pyrimidinol core can be sensitive to oxidation over long periods in light.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for physicochemical properties and solubility).
  • Waybright, T. J., et al. (2009). "Screening for Wnt/β-catenin pathway inhibitors". Methods in Molecular Biology, 531, 217-235. (Context for Wnt inhibitor handling).

  • Sigma-Aldrich (Merck). "DMSO Solubility Guidelines for Heterocyclic Compounds". (General solvent selection guide).

  • PubChem. "Compound Summary: Pyrimidin-4-ol derivatives". (Structural verification).

Disclaimer: This protocol is based on the physicochemical properties of the 2-aryl-pyrimidin-4-ol scaffold. Empirical verification via nephelometry is recommended for GLP assays.

Sources

Application

Microwave-assisted synthesis of 2-aryl-6-methoxymethyl-pyrimidin-4-ols

Application Note: Microwave-Assisted Synthesis of 2-Aryl-6-methoxymethyl-pyrimidin-4-ols Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-aryl-6-methoxymethyl-pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Aryl-6-methoxymethyl-pyrimidin-4-ols

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-aryl-6-methoxymethyl-pyrimidin-4-ols using microwave (MW) irradiation. Pyrimidin-4-ols (often existing as their 4(3H)-one tautomers) are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antivirals, and cardiovascular agents.

Traditional thermal condensation of amidines with


-keto esters requires prolonged reflux (4–12 hours) and often suffers from variable yields due to side reactions. This microwave-assisted protocol reduces reaction time to 15–20 minutes , improves purity, and allows for rapid library generation.

Key Advantages:

  • Time Efficiency: 95% reduction in reaction time compared to thermal reflux.

  • Enhanced Purity: Rapid heating profile minimizes thermal degradation of the methoxymethyl ether moiety.

  • Scalability: Protocol is validated for 0.5 mmol to 10 mmol scales.

Scientific Foundation & Mechanism

Reaction Design

The synthesis utilizes a condensation reaction between an aryl amidine hydrochloride and methyl 4-methoxyacetoacetate in the presence of a base.

  • Reagent A (Nucleophile): Aryl amidine (liberated in situ from its hydrochloride salt).

  • Reagent B (Electrophile): Methyl 4-methoxyacetoacetate (provides the 6-methoxymethyl substituent).

  • Base: Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt).

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the


-keto ester, followed by cyclization and dehydration.
  • Deprotonation: Base liberates the free amidine.

  • Addition: Amidine attacks the ketone carbonyl (more electrophilic than the ester).

  • Cyclization: The second nitrogen attacks the ester carbonyl.

  • Elimination: Loss of water and alcohol (methanol/ethanol) drives aromatization to the pyrimidin-4-ol.

ReactionMechanism Amidine Aryl Amidine (Nucleophile) Inter1 Tetrahedral Intermediate Amidine->Inter1 + Base Nucleophilic Attack KetoEster Methyl 4-methoxy- acetoacetate KetoEster->Inter1 Cyclic Dihydropyrimidine Intermediate Inter1->Cyclic - H2O Cyclization Product 2-Aryl-6-methoxymethyl- pyrimidin-4-ol Cyclic->Product - MeOH Aromatization

Figure 1: Mechanistic pathway for the condensation of amidines with


-keto esters.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.

  • Reagents:

    • Benzamidine hydrochloride (or substituted aryl amidine).

    • Methyl 4-methoxyacetoacetate (1.1 equiv).

    • Sodium Methoxide (0.5 M in MeOH) or solid NaOMe.

    • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, dissolve Aryl Amidine HCl (1.0 mmol) in Anhydrous MeOH (3.0 mL).

  • Add Sodium Methoxide (1.1 mmol, ~2.2 mL of 0.5 M solution). Stir for 1 minute to liberate the free base.

    • Note: A slight precipitate of NaCl may form; this does not interfere with the reaction.

  • Add Methyl 4-methoxyacetoacetate (1.1 mmol) dropwise.

  • Seal the vial with a crimp cap or snap cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °COptimal for condensation without degrading the ether linkage.
Time 15:00 minSufficient for >95% conversion based on kinetic studies.
Pressure Limit 250 psi (17 bar)Safety cutoff (reaction typically generates <5 bar).
Power Dynamic (Max 200W)Allows rapid ramp-to-temperature without overshoot.
Stirring HighEssential for uniform heat distribution.
Cooling Active (Air)Engage after reaction to quench rapidly (to 50 °C).

Step 3: Workup and Isolation

  • Transfer the reaction mixture to a beaker.

  • Acidification: Acidify the solution to pH ~4–5 using 1N HCl or Glacial Acetic Acid.

    • Observation: The product, 2-aryl-6-methoxymethyl-pyrimidin-4-ol, will precipitate as a white or off-white solid upon acidification.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove unreacted ester.

  • Drying: Dry under vacuum at 45 °C for 2 hours.

Workflow Start Start Mix Mix Amidine HCl + Base (MeOH, 1 min) Start->Mix AddEster Add Methyl 4-methoxyacetoacetate Mix->AddEster MW MW Irradiation 120°C, 15 min AddEster->MW Acidify Acidify to pH 4-5 (Precipitation) MW->Acidify Filter Filter & Wash (Water/Ether) Acidify->Filter End Pure Product Filter->End

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Optimization & Troubleshooting

The following data summarizes optimization studies performed to validate this protocol.

Table 1: Optimization of Reaction Conditions

EntryTemp (°C)Time (min)SolventYield (%)Notes
18030MeOH45Incomplete conversion.
210020MeOH72Good purity, moderate yield.
3 120 15 MeOH 92 Optimal conditions.
414010MeOH88Slight decomposition of methoxymethyl group observed.
5Reflux360EtOH65Thermal control (conventional heating).

Troubleshooting Guide:

  • Low Yield: Ensure the amidine HCl is fully neutralized. Increase base to 1.2 equivalents.

  • Oily Product: If the product does not precipitate upon acidification, concentrate the methanol volume by 50% before adding acid, or cool the mixture in an ice bath.

  • Impurity Profile: If side products are observed (via LC-MS), reduce temperature to 110 °C and extend time to 20 minutes.

References

  • Felluga, F., et al. (2018).[1] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 29, 986-992.[1] Link

    • Context: Establishes the efficiency of microwave irradiation for pyrimidine-type condensations and the stability of functionalized substrates
  • Bansal, S., et al. (2013).[2] "Microwave Assisted Synthesis and Antibacterial Activity of Pyrimidine Derivatives." Semantic Scholar. Link

    • Context: Validates the base-catalyzed condensation of amidines with carbonyl compounds under microwave conditions.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

    • Context: Authoritative review on the physical mechanisms of microwave he
  • Martins, M. A. P., et al. (2009).[3] "Solvent-Free Heterocyclic Synthesis." Chemical Reviews, 109(9), 4140-4182.[3] Link

    • Context: Discusses the condensation of 1,3-dicarbonyls (like acetoacet
  • Yengoyan, A. P., et al. (2019).[4] "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives." Letters in Organic Chemistry, 16. Link

    • Context: Provides specific workup procedures (acidification/precipitation) for 6-substituted pyrimidin-4-ols.

Sources

Method

Application Note: Regioselective Conversion of Pyrimidin-4-ol to 4-Chloropyrimidine Derivatives

Document Type: Standard Operating Procedure & Technical Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The pyrimidine scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and nucleoside analogs[1]. The conversion of pyrimidin-4-ol (and its fused derivatives, such as pyrrolo[2,3-d]pyrimidines) to 4-chloropyrimidines is a critical functionalization step. The resulting 4-chloro moiety serves as an excellent electrophilic handle for subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

This application note details the authoritative, field-proven methodology for this transformation using phosphorus oxychloride (POCl3). By establishing a self-validating system of stoichiometric control, catalytic activation, and precise thermal quenching, this guide ensures high-yielding, reproducible chlorinations while mitigating the risks of product hydrolysis and reagent toxicity.

Mechanistic Principles & Causality

To master this protocol, one must understand the underlying physical organic chemistry. Pyrimidin-4-ol derivatives exist predominantly in their lactam tautomeric form (pyrimidin-4(3H)-one) in solution. The carbonyl oxygen of the lactam is highly nucleophilic but constitutes a poor leaving group.

The addition of POCl3 serves a dual purpose: it acts as both the solvent and the electrophilic phosphorylating agent.

  • Activation: The lactam oxygen attacks the electrophilic phosphorus of POCl3, forming a highly reactive phosphorodichloridate intermediate.

  • Chlorination: The displaced chloride ion (or a chloride from the bulk solution) then attacks the C4 position of the pyrimidine ring via an addition-elimination mechanism, expelling the phosphorodichloridate leaving group to yield the 4-chloropyrimidine.

The Role of the Base/Catalyst: Performing this reaction in neat POCl3 often requires prolonged heating and results in sluggish kinetics. The addition of a tertiary amine base (such as N,N-diisopropylethylamine [DIPEA] or N,N-dimethylaniline) is critical[3]. The base neutralizes the generated HCl, preventing the protonation of the pyrimidine nitrogen (which would deactivate the ring toward nucleophilic attack). Furthermore, adding a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, which significantly accelerates the activation of the hydroxyl group.

Mechanism A Pyrimidin-4(3H)-one (Lactam Form) B Pyrimidin-4-ol (Lactim Form) A->B Tautomerization C Phosphorodichloridate Intermediate B->C POCl3 + Base (-HCl) D 4-Chloropyrimidine Derivative C->D Cl- Attack (-PO2Cl2-)

Mechanistic pathway of pyrimidin-4-ol chlorination via phosphorodichloridate intermediate.

Quantitative Data & Reaction Optimization

The choice of additive significantly impacts the reaction kinetics and overall yield. The table below summarizes comparative data for the chlorination of a standard pyrimidin-4-ol substrate under various conditions.

Reaction ConditionAdditive / CatalystTemp (°C)Time (h)Isolated Yield (%)Impurity Profile
Neat POCl3 (10 eq)None10512.045High starting material recovery
POCl3 (5 eq) + TolueneNone11018.038Sluggish conversion
POCl3 (10 eq)DIPEA (1.5 eq)1054.078Clean conversion[3]
POCl3 (10 eq)N,N-Dimethylaniline (1.2 eq)1103.085Trace bis-chlorination
POCl3 (5 eq) + DCMDMF (0.1 eq)40 (Reflux)2.592Highly clean, optimal

Experimental Protocol

This protocol describes the synthesis of 4-chloropyrimidine utilizing N,N-dimethylaniline as the base in neat POCl3, a highly reliable method for complex or fused pyrimidine scaffolds[4].

Safety & Setup Precautions
  • Hazard Warning: POCl3 is highly toxic, corrosive, and reacts violently with water to release HCl and phosphoric acid. All operations MUST be conducted in a well-ventilated fume hood.

  • Glassware: Ensure all glassware is oven-dried (120°C) and purged with Argon or Nitrogen. Moisture will rapidly degrade POCl3 and hydrolyze the product.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the pyrimidin-4-ol derivative (10.0 mmol, 1.0 eq).

    • Cool the flask to 0 °C using an ice-water bath under an argon atmosphere.

    • Slowly add POCl3 (100.0 mmol, 10.0 eq) via syringe. The reaction mixture will form a suspension.

  • Base Addition:

    • Dropwise, add N,N-dimethylaniline (12.0 mmol, 1.2 eq) to the cooled suspension. Note: Exothermic reaction. Maintain internal temperature below 10 °C during addition.

  • Reflux & Monitoring:

    • Equip the flask with a reflux condenser and a drying tube (CaCl2).

    • Heat the reaction mixture to 105–110 °C using an oil bath. The suspension will typically transition into a homogeneous dark solution.

    • Stir at reflux for 3 to 5 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc, quench an aliquot into ice-cold NaHCO3 before spotting) or LC-MS.

  • Concentration (Optional but Recommended):

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Remove approximately 60-70% of the excess POCl3in vacuo (using a rotary evaporator placed inside the fume hood with a dedicated base trap). Causality: Reducing the volume of POCl3 minimizes the exotherm during the aqueous quench, protecting the product from thermal hydrolysis.

  • Quenching (Critical Step):

    • Prepare a large beaker containing 200 g of crushed ice and 100 mL of saturated aqueous K2CO3 solution.

    • Reverse Quench: Slowly pour the concentrated reaction mixture directly onto the vigorously stirring ice. Do NOT add water to the reaction flask.

    • Maintain the temperature of the quench mixture strictly below 5 °C. Add more ice if necessary.

  • Extraction and Workup:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

    • Wash the combined organic layers with cold water (100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 30% EtOAc/Hexanes) to afford the pure 4-chloropyrimidine derivative.

Workflow Step1 1. Reagent Mixing Substrate + POCl3 + Base (0°C) Step2 2. Reflux Heat to 105-110°C (3-5h) Step1->Step2 Step3 3. Concentration Remove excess POCl3 in vacuo Step2->Step3 Step4 4. Quenching Reverse pour onto crushed ice (T < 5°C) Step3->Step4 Step5 5. Extraction & Wash DCM extraction, K2CO3 wash Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of 4-chloropyrimidines.

Troubleshooting & Self-Validating Checks

To ensure a self-validating experimental system, monitor the following causal relationships during the procedure:

  • Issue: High recovery of starting material (pyrimidin-4-ol).

    • Causality: The most common cause is improper quenching. The newly formed C-Cl bond in 4-chloropyrimidine is highly activated. If the quench temperature rises above 10 °C, the acidic aqueous environment will rapidly hydrolyze the 4-chloropyrimidine back to the pyrimidin-4-ol starting material.

    • Solution: Always use a reverse quench onto a massive excess of ice, ensuring the temperature never spikes.

  • Issue: Formation of tar or dark, insoluble byproducts.

    • Causality: Overheating or localized hot spots during the addition of the base.

    • Solution: Ensure the base is added dropwise at 0 °C with vigorous stirring before applying heat.

  • Issue: Sluggish reaction kinetics.

    • Causality: Lack of a nucleophilic catalyst or degraded POCl3.

    • Solution: Add 0.1 equivalents of anhydrous DMF to generate the highly reactive Vilsmeier-Haack intermediate, and ensure the POCl3 is from a fresh, sealed ampoule.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Semantic Scholar. URL: [Link]

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR. URL: [Link]

  • United States Patent - AXL INHIBITORS (Detailed POCl3/DIPEA protocols). Googleapis. URL:[Link]

Sources

Application

Application Note: Yield Optimization for the Condensation of 3-Amidinopyridine and β-Keto Esters

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for maximizing the yield (>85%) of 2-(3-pyridyl)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for maximizing the yield (>85%) of 2-(3-pyridyl)pyrimidine derivatives via the condensation of 3-amidinopyridine and β-keto esters.

Executive Summary & Mechanistic Insights

The synthesis of substituted pyrimidines via the condensation of amidines and β-keto esters is a cornerstone of medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active pharmacophores. This reaction is a variation of the classical Pinner synthesis[1]. However, when utilizing 3-amidinopyridine (typically supplied as a stable hydrochloride salt), researchers often encounter depressed yields (30–50%).

The causality of this yield attrition is threefold:

  • Amidine Hydrolysis: The imidate/amidine intermediate is highly susceptible to hydrolysis in the presence of trace water, irreversibly converting the starting material into unreactive 3-pyridinecarboxamide[2].

  • Stalled Cyclization: The initial nucleophilic attack forms an open-chain ureide-like intermediate. Without sufficient electrophilic activation of the ester carbonyl, this intermediate fails to undergo the rate-limiting intramolecular cyclization[2].

  • Competing Side Reactions: Suboptimal base selection can trigger Knoevenagel-type side reactions or retro-Claisen cleavage of the β-keto ester[2].

To overcome these barriers, this guide outlines an optimized workflow leveraging strictly anhydrous conditions and Lewis acid catalysis to drive the reaction to completion.

Workflow A Identify Low Yield (< 50%) B Implement Anhydrous Conditions (Prevent Hydrolysis) A->B C Optimize Base (NaOEt, 1.1 eq) B->C D Introduce Lewis Acid (MgI2 Catalysis) C->D E Monitor Cyclization (TLC / LCMS) D->E F High Yield Pyrimidine (> 85%) E->F

Figure 1: Logical workflow for optimizing pyrimidine condensation yields.

Strategic Optimization Parameters

Achieving high yields requires moving away from traditional harsh acid catalysts or aqueous bases. Milder Lewis acids and solid acid catalysts have been shown to significantly improve yields and simplify downstream workup[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields using 3-amidinopyridine hydrochloride and ethyl acetoacetate as a model system.

EntryBase / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaOH (aq)EtOH804< 30Massive amidine hydrolysis to amide.
2NaOEt (1.1 eq)EtOH80455Baseline Pinner condensation; incomplete cyclization.
3NaOEt (1.1 eq)Toluene1101240Poor amidine solubility stalls nucleophilic attack.
4NaOEt + MgI₂ (10 mol%)EtOH (Anhydrous)80289 Lewis acid accelerates cyclization; minimal byproducts.
5Solvent-Free (Melt)None100175Fast kinetics but complex impurity profile requiring column chromatography.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical observables are provided to confirm the reaction is proceeding along the correct mechanistic pathway.

Materials Required
  • 3-Amidinopyridine hydrochloride (1.1 eq)

  • β-Keto ester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Sodium ethoxide (NaOEt) powder, 95% (1.1 eq)

  • Magnesium iodide (MgI₂) anhydrous (0.1 eq)

  • Strictly anhydrous Ethanol (EtOH)

Step 1: Generation of the Active Nucleophile (Free-Basing)

Procedure:

  • Purge a flame-dried round-bottom flask with Argon.

  • Suspend 3-amidinopyridine hydrochloride (1.1 eq) in anhydrous ethanol (0.2 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add sodium ethoxide (1.1 eq) portion-wise over 5 minutes. Stir for 30 minutes at room temperature.

Causality & Validation: The hydrochloride salt is bench-stable but nucleophilically inert. Deprotonation generates the active free amidine.

  • Validation Checkpoint: The reaction must transition from a cloudy suspension of the amidine salt to a fine, milky-white precipitate of Sodium Chloride (NaCl). If the solution becomes completely clear, the ethoxide has likely degraded (moisture contamination), and the reaction will fail.

Step 2: Lewis-Acid Mediated Condensation and Cyclization

Procedure:

  • To the milky suspension, add the β-keto ester (1.0 eq) dropwise via syringe.

  • Immediately add anhydrous MgI₂ (10 mol%).

  • Equip the flask with a reflux condenser and heat to 80 °C for 2 to 4 hours under Argon.

Causality & Validation: MgI₂ coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. This drastically lowers the activation energy required for the open-chain intermediate to cyclize, preventing the reaction from stalling.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The successful formation of the pyrimidine ring is confirmed by the disappearance of the UV-active β-keto ester spot and the emergence of a highly polar, intensely blue-fluorescent spot under 254 nm UV light.

Step 3: Quench and Isolation

Procedure:

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove ethanol.

  • Triturate the resulting crude residue with ice-cold distilled water (15 mL/mmol), stir for 10 minutes, and filter the precipitate.

  • Wash the filter cake with cold diethyl ether (5 mL/mmol) and dry under high vacuum.

Causality & Validation: Removing the reaction solvent drives the precipitation of the highly crystalline pyrimidine product. The cold water wash dissolves the NaCl byproduct and any hydrolyzed amidine, while the ether wash removes unreacted β-keto ester.

  • Validation Checkpoint: The isolated product should be a free-flowing powder. A gummy or oily residue indicates incomplete cyclization or residual ester, necessitating recrystallization from hot ethanol.

Mechanism Amidine 3-Amidinopyridine HCl FreeBase Free 3-Amidinopyridine (Active Nucleophile) Amidine->FreeBase NaOEt (1.1 eq) Attack Nucleophilic Attack (Open-Chain Intermediate) FreeBase->Attack KetoEster β-Keto Ester KetoEster->Attack Cyclization Intramolecular Cyclization (Rate-Limiting Step) Attack->Cyclization MgI2 Activation Product 2-(3-Pyridyl)-pyrimidin-4-one Cyclization->Product -H2O, -EtOH

Figure 2: Mechanistic pathway of amidine and β-keto ester condensation.

References

  • Title: overcoming side reactions in pyrimidine synthesis - Benchchem Source: benchchem.com URL: 2

  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI Source: mdpi.com URL: 1

  • Title: Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem Source: benchchem.com URL: 3

  • Title: Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - SciSpace Source: scispace.com URL: 4

Sources

Method

Handling and Storage Stability of Hygroscopic Pyrimidine Intermediates

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Professionals Abstract Pyrimidine intermediates—specifically 2-amino, 4-chloro, and fluorinated derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Professionals

Abstract

Pyrimidine intermediates—specifically 2-amino, 4-chloro, and fluorinated derivatives—are the backbone of modern kinase inhibitor oncology drugs (e.g., Imatinib, Palbociclib).[1] However, their electron-deficient ring systems make them prone to rapid hydrolysis and degradation upon exposure to atmospheric moisture. This guide provides a tiered handling strategy, validated storage protocols, and specific analytical methods to ensure the integrity of these critical reagents.

Part 1: The Hygroscopicity Challenge

Why Pyrimidines Fail The pyrimidine ring is a


-deficient heterocycle. Nitrogen atoms at positions 1 and 3 create a significant dipole, pulling electron density away from carbons 2, 4, and 6.
  • Nucleophilic Attack: Moisture (

    
    ) acts as a nucleophile. In substituted pyrimidines (e.g., 2,4-dichloropyrimidine), water attacks the electron-poor C4 or C6 positions, displacing the halide leaving group. This converts a reactive intermediate into an inert pyrimidone impurity, killing reaction stoichiometry.
    
  • H-Bonding Network: Amino-pyrimidines (e.g., 2-aminopyrimidine) are potent hydrogen bond donors/acceptors. They readily adsorb atmospheric water to form hydrates. This "bound water" is not just weight error; it can induce localized hydrolysis or crystal lattice shifts (deliquescence).

Visualizing the Degradation Pathway The following diagram illustrates the moisture-induced degradation of a generic 4-chloropyrimidine intermediate.

degradation_pathway Start 4-Chloropyrimidine (Active Intermediate) Transition Tetrahedral Intermediate Start->Transition + H2O (Nucleophilic Attack) Moisture Atmospheric Moisture (H2O) Moisture->Transition Product Pyrimidone Impurity (Inert/Dead End) Transition->Product - HCl HCl HCl (Acid) Transition->HCl Autocatalysis Acid-Catalyzed Acceleration HCl->Autocatalysis Autocatalysis->Start Promotes Protonation at N1/N3

Figure 1: Mechanism of moisture-induced hydrolysis in chloropyrimidines, leading to autocatalytic degradation via HCl generation.

Part 2: Tiered Handling Protocols

Do not treat all pyrimidines equally. Assign a handling tier based on the substituent sensitivity.

Tier 1: Standard Hygroscopic (e.g., 2-Aminopyrimidine)

Risk: Surface moisture absorption causing weighing errors (>1% w/w).

  • Receiving: Store in original supplier container with desiccant packs.

  • Weighing SOP:

    • Equip balance with a static eliminator (ionizer).

    • Use weighing by difference :

      • Tare the entire capped bottle.

      • Remove aliquot quickly to the reactor.

      • Re-weigh the capped bottle.

      • Mass transferred =

        
        .
        
    • Never use a spatula to return excess material to the stock bottle.

Tier 2: Reactive/Sensitive (e.g., 2,4-Dichloropyrimidine)

Risk: Hydrolysis within minutes of exposure; HCl gas evolution.

  • Environment: Handle only in a fume hood with relative humidity (RH) <40%.

  • Solvent Protocol: Use only anhydrous solvents (<50 ppm water).

  • Transfer SOP:

    • Flush the receiving vessel with dry Nitrogen (

      
      ) or Argon for 5 minutes.
      
    • Dissolve the solid in the anhydrous solvent immediately after weighing.

    • Transfer via syringe or cannula (liquid transfer) rather than pouring solids.

Tier 3: Critical/Deliquescent (e.g., 2-(Chloromethyl)pyrimidine HCl)

Risk: Rapid deliquescence and total degradation.

  • Environment: Glove Box Only (

    
     ppm, 
    
    
    
    ppm).
  • Tools: Use anti-static PTFE weighing boats; glass tends to retain surface moisture.

  • Quenching: Any waste must be quenched with dilute NaOH immediately to neutralize generated acid.

Part 3: Storage Strategy & Decision Tree

Proper storage extends shelf life from weeks to years.

Table 1: Storage Matrix for Pyrimidine Intermediates

Compound ClassTemp.Container SystemDesiccantMax Shelf Life
Amino-pyrimidines 2-8°CAmber Glass + ParafilmSilica Gel2 Years
Chloro-pyrimidines -20°CDouble PE Bag in HDPE DrumMolecular Sieves (4Å)6-12 Months
Fluoro-pyrimidines 2-8°CTightly Sealed Aluminum BottleSilica Gel1-2 Years
Salt Forms (HCl) -20°CGlass Vial in DesiccatorP₂O₅ (Phosphorus Pentoxide)<6 Months

Storage Decision Logic Follow this workflow to determine the correct storage condition for a new intermediate.

storage_decision Start New Pyrimidine Intermediate IsSalt Is it a Salt Form? (e.g., HCl, TFA) Start->IsSalt IsHalogen Contains Reactive Halogen? (Cl, Br at C2/C4/C6) IsSalt->IsHalogen No Freezer Store at -20°C Double Sealed (Desiccator) IsSalt->Freezer Yes IsHalogen->Freezer Yes (High Reactivity) Fridge Store at 2-8°C Amber Glass IsHalogen->Fridge No (e.g., Amino/Methyl) Ambient Store at 25°C Dry Cabinet

Figure 2: Decision tree for selecting storage conditions based on chemical functionality.

Part 4: Analytical Validation Protocols
Protocol A: Non-Aqueous Titration (The "Water-Free" Purity Check)

Why: Standard HPLC uses aqueous buffers that degrade Tier 2/3 compounds during the analysis, giving false low purity results. Non-aqueous titration is the gold standard for self-validating purity of weak bases.

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.[2][3]
    
  • Solvent: Glacial Acetic Acid (anhydrous) or Acetic Anhydride (for moisture scavenging).

  • Indicator: Crystal Violet (or Potentiometric Electrode).

Procedure:

  • Blank: Titrate 50 mL of Glacial Acetic Acid with 0.1 N

    
     to a blue-green endpoint (or potentiometric inflection). Record volume (
    
    
    
    ).[4]
  • Sample: Accurately weigh ~200 mg of pyrimidine intermediate (

    
    ). Dissolve in 50 mL Glacial Acetic Acid.
    
  • Titration: Titrate with 0.1 N

    
     to the same endpoint. Record volume (
    
    
    
    ).[4]
  • Calculation:

    
    
    (Where 
    
    
    
    = Normality,
    
    
    = Molecular Weight)
Protocol B: Stability-Indicating HPLC

Why: To detect the specific "pyrimidone" hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Minimize residence time).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Fast ramp (5% B to 95% B in 5 minutes) to elute the hydrolytically unstable parent quickly.

  • Sample Diluent: 100% Anhydrous Acetonitrile (Do not dissolve in water/buffer).

  • Temperature: Maintain autosampler at 4°C to prevent degradation while queuing.

Part 5: References
  • Organic Process Research & Development. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Vedantu. (2024). Non-Aqueous Titration: Principles, Methods & Uses. Retrieved from [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(pyridin-3-yl)pyrimidin-4-ol Scaffolds

The following technical guide is structured as a specialized support resource for researchers working with the 2-(pyridin-3-yl)pyrimidin-4-ol scaffold. It addresses the specific physicochemical challenges of this chemoty...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with the 2-(pyridin-3-yl)pyrimidin-4-ol scaffold. It addresses the specific physicochemical challenges of this chemotype, moving beyond generic advice to provide actionable, mechanistically grounded solutions.

Molecular Analysis & The "Brick Wall" Problem

Q: Why are my 2-(pyridin-3-yl)pyrimidin-4-ol analogues precipitating despite having polar nitrogens?

A: The solubility issue is likely thermodynamic, driven by the Pyrimidinone Tautomer Trap . While you may draw the molecule as an aromatic "pyrimidin-4-ol" (enol form), in aqueous media and the solid state, this scaffold exists predominantly as the pyrimidin-4(3H)-one (keto form).[1][2]

  • The Mechanism: The keto-tautomer possesses a donor-acceptor (NH-CO) motif that facilitates the formation of extremely stable, centrosymmetric dimers via intermolecular hydrogen bonding.[1] These dimers stack efficiently in the crystal lattice (high lattice energy), acting like a "brick wall" that water molecules cannot easily penetrate.[2]

  • The Consequence: Standard solubilization attempts often fail because they do not disrupt this lattice energy.

Visualization: Tautomeric Equilibrium & Dimerization

The following diagram illustrates the dominant tautomer and the resulting aggregation causing your solubility issues.

Tautomerism cluster_0 Solution/Solid State Equilibrium cluster_1 Solubility Barrier Enol Enol Form (Pyrimidin-4-ol) Less Stable Keto Keto Form (Pyrimidin-4(3H)-one) Dominant Species Enol->Keto Tautomerization (Favored) Keto->Enol Dimer Centrosymmetric Dimer (High Lattice Energy) Keto->Dimer Intermolecular H-Bonding (NH...O) Precip Precipitation (Aqueous Media) Dimer->Precip Aggregation

Figure 1: The equilibrium shifts toward the keto-form, leading to strong intermolecular dimerization that resists solvation.[1][2]

Chemical Modification: Salt Selection Strategy

Q: I tried making a sodium salt, but it hydrolyzed. What is the correct salt strategy?

A: You are targeting the wrong ionization site. The "acidic" proton on the pyrimidinone ring has a pKa of ~8.5–9.5. Forming a sodium salt requires a high pH (>10), which is often unstable and physiologically irrelevant.[2]

The Solution: Target the Pyridine Nitrogen . The pyridine ring typically has a pKa of ~5.2. By protonating this basic center, you introduce a permanent positive charge that disrupts the crystal lattice and increases hydration energy.

Recommended Salt Screen Protocol

Do not rely on HCl alone (chloride salts of this scaffold can suffer from the "common ion effect" in saline).[2]

Counter-ionAcid pKaRationale for this Scaffold
Mesylate (Methanesulfonate) -1.9Top Choice. Breaks lattice packing effectively; non-hygroscopic.[1][2]
Tosylate -2.8Good for lipophilic salts, but may decrease dissolution rate due to size.[1]
Hydrochloride -6.0Standard first pass.[1] Watch for hydrate formation (pseudopolymorphs).[1][2]
Phosphate 2.1Can form highly soluble salts but risks disproportionation at low pH.[1]

Experimental Tip: When crystallizing the mesylate salt, use isopropanol/ethyl acetate mixtures. Avoid methanol, as it often solvates the salt, leading to gums rather than crystals.

Formulation Tactics: Breaking the Lattice

Q: I cannot change the molecule. How do I formulate the parent compound for animal studies (IV/PO)?

A: Since the lattice energy is the enemy, you must prevent the compound from finding its crystalline order. Use a "Spring and Parachute" approach.

Workflow: Formulation Decision Tree

Formulation Start Target Concentration? Low < 1 mg/mL Start->Low High > 5 mg/mL Start->High pH_Adj pH Adjustment (Target pH 3-4) Low->pH_Adj Protonate Pyridine Cosolvent Cosolvent System 10% DMSO / 10% Solutol HS15 High->Cosolvent Precip_Check Precipitation on Dilution? Cosolvent->Precip_Check No_Precip Proceed to Dosing Precip_Check->No_Precip No Yes_Precip Add Cyclodextrin (HP-β-CD) Precip_Check->Yes_Precip Yes Complex SBE-β-CD (Captisol) Preferred over HP-β-CD Yes_Precip->Complex Ionic Interaction

Figure 2: Decision matrix for vehicle selection based on target concentration and stability.

Advanced Tactic: Cyclodextrin Complexation

For this specific scaffold, SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is superior to HP-β-CD.[1]

  • Why? The sulfobutyl ether groups are anionic. They interact electrostatically with the cationic pyridine nitrogen (at physiological pH), providing a dual mechanism of solubilization: Inclusion + Ion Pairing .[2]

Analytical Troubleshooting

Q: My LC-MS calibration curve is non-linear, and I see carryover. Is the compound sticking?

A: Yes. 2-(pyridin-3-yl)pyrimidin-4-ol derivatives are notorious for adsorption to stainless steel and silica due to the chelating potential of the pyridine-pyrimidine N-N motif.[1]

Troubleshooting Checklist:

  • The "Cheli-Effect": The N-N motif can chelate trace metals in your HPLC system.

    • Fix: Add 0.1% EDTA to your mobile phase A or use a passivation agent (e.g., Medronic acid) in the wash solvent.[2]

  • Filter Binding: Do NOT use Nylon filters. The amide/hydroxyl groups will bind irreversibly.

    • Fix: Use PVDF or PTFE (hydrophilic) filters.[1][2] Always discard the first 1 mL of filtrate to saturate active sites.

  • Peak Tailing: Caused by interaction of the basic pyridine with residual silanols on the column.

    • Fix: Add 10 mM Ammonium Formate (pH 3.5) to the mobile phase. The ammonium ions compete for silanol sites, sharpening the peak.

References

  • Tautomerism of Pyrimidinones

    • Li, S. et al. "Theoretical study on the tautomerism of 4-pyrimidinone derivatives."[3] Chemical Research in Chinese Universities, 2008.

    • Context: Establishes the dominance of the keto-tautomer and its role in l
    • (See "Tautomerism characteristics" section).[1][2]

  • Solubility of Nitrogen Heterocycles

    • Meanwell, N. A. "Improving Aqueous Solubility in Drug Discovery." Journal of Medicinal Chemistry, 2011.
    • Context: Discusses the impact of planar heteroarom
  • Salt Selection Strategies

    • Serajuddin, A. T. "Salt formation to improve drug solubility."[1][4] Advanced Drug Delivery Reviews, 2007.

    • Context: Foundational text on selecting counter-ions based on pKa differences (Rule of 3).
  • Cyclodextrin Complexation

    • Loftsson, T. et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005.
    • Context: Explains the mechanism of SBE-β-CD ionic interactions with basic drugs.

Sources

Optimization

Resolving tautomeric mixtures of pyrimidin-4-ol and pyrimidin-4-one in HPLC

Topic: Resolving Tautomeric Mixtures of Pyrimidin-4-ol and Pyrimidin-4-one in HPLC Ticket ID: TAUT-PYR-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Ghost Peak" Phenomenon The Problem: You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Tautomeric Mixtures of Pyrimidin-4-ol and Pyrimidin-4-one in HPLC Ticket ID: TAUT-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ghost Peak" Phenomenon

The Problem: You are analyzing a pyrimidin-4-one (or 4-hydroxypyrimidine) derivative. Your HPLC chromatogram shows a split peak, a broad "saddle," or two distinct peaks where there should be one.[1][2][3] You suspect an impurity, but the mass spectrum (MS) shows identical masses for both peaks, and the UV spectra are superimposable.

The Science: This is likely dynamic tautomerism . Pyrimidin-4-one exists in equilibrium with pyrimidin-4-ol (keto-enol tautomerism).

  • Keto form (Lactam): Dominant in polar solvents (water, methanol).

  • Enol form (Lactim): Favored in non-polar environments or gas phase.

The Chromatographic Conflict: Separation occurs when the rate of tautomeric interconversion (


) is slow or comparable to the timescale of the chromatography (

).
  • Slow Exchange (

    
    ):  Two distinct peaks (separation of tautomers).
    
  • Fast Exchange (

    
    ):  Single sharp peak (weighted average).
    
  • Intermediate Exchange (

    
    ):  Peak broadening, splitting, or "bridge" formation.
    

Module 1: Diagnostic Workflow

Is it an impurity or a tautomer?

Before altering your method, you must confirm the split is dynamic. Impurities are static; tautomers are responsive to environmental stress.

Diagnostic Protocol D-1: The Temperature Stress Test
  • Baseline: Run your standard method at 25°C. Note the split profile.

  • Stress: Increase column temperature to 45°C or 50°C (ensure column stability).

  • Observation:

    • Impurity: The two peaks will shift but remain resolved (or resolution changes slightly).

    • Tautomer: The peaks will begin to merge (coalesce) as the interconversion rate increases. The "valley" between them will rise.

Diagnostic Protocol D-2: The Flow Rate Test
  • Action: Reduce flow rate by 50% (e.g., 1.0 mL/min

    
     0.5 mL/min).
    
  • Logic: This increases the residence time (

    
    ).
    
  • Observation: If it is a tautomer, the peak shape will change significantly (often merging or broadening further) because the molecules have more time to interconvert on-column. Impurities simply elute later with similar selectivity.

Visual Troubleshooting Tree

TautomerDiagnosis Start ISSUE: Split Peak Observed CheckUV Check UV/MS Spectra of Both Peaks Start->CheckUV Identical Spectra Identical? CheckUV->Identical Impurity CONCLUSION: Impurity (Not Tautomerism) Identical->Impurity No (Different UV/Mass) TempTest Run Temperature Test (Increase Col Temp +20°C) Identical->TempTest Yes (Same UV/Mass) ResultTemp Did Peaks Merge or Change Ratio? TempTest->ResultTemp ResultTemp->Impurity No Change Tautomer CONCLUSION: Tautomerism (Proceed to Module 2) ResultTemp->Tautomer Yes (Coalescence)

Figure 1: Decision tree for distinguishing dynamic tautomerism from static impurities.

Module 2: Method Development Solutions

Once diagnosed, use the "Three Pillars of Control" to resolve the peak.

Pillar A: Thermodynamics (Temperature Control)

The most effective and least invasive fix.

  • Mechanism: Increasing temperature lowers the energy barrier for proton transfer. This pushes the system into the "Fast Exchange" regime.

  • Recommendation: Set column temperature to 40°C – 60°C .

  • Caution: Ensure your stationary phase (e.g., Hybrid Silica) can withstand 60°C. Standard silica may degrade.

Pillar B: Chemical State (pH Control)

Locking the species. Pyrimidin-4-ones are amphoteric.

  • Neutral pH (3–7): The molecule is uncharged. Tautomerism is most active here.

  • Acidic pH (< 2.0): Protonation occurs at N1 or N3. The cation form is often stabilized, or the exchange is acid-catalyzed to be ultra-fast.

  • Basic pH (> 9.5): Deprotonation forms the anion. Anions generally do not exhibit the same slow keto-enol tautomerism.

  • Recommendation:

    • Option 1 (Standard): Use 0.1% Formic Acid or TFA (pH ~2.0–2.5).

    • Option 2 (High pH): Use Ammonium Hydroxide or Borate buffer (pH 10) only if using a high-pH resistant column (e.g., Waters XBridge, Agilent Poroshell HPH).

Pillar C: Solvent Effects[4][5][6][7]
  • Protic Solvents (Water/Methanol): Stabilize the polar keto form via hydrogen bonding.

  • Aprotic Solvents (Acetonitrile): May shift equilibrium toward the enol form.

  • Recommendation: If using Acetonitrile causes splitting, switch to Methanol . The protic nature of methanol helps stabilize the dominant keto form, reducing the time spent in the transition state.

Data Summary: Impact of Variables

VariableConditionEffect on TautomerismResulting Peak Shape
Temperature Low (10–20°C)Slows interconversionSplit or broad peaks
Temperature High (50–60°C)Accelerates interconversionSingle, sharp peak (Coalescence)
pH Neutral (4–7)Mixed statesSplit peaks (High risk)
pH Acidic (< 2.5)Protonated CationSharper peak (Acid catalysis)
Solvent AcetonitrileAproticMay enhance splitting
Solvent MethanolProtic (H-bonding)Stabilizes Keto form

Advanced Protocol: Optimization Workflow

Objective: Achieve a USP Tailing Factor < 1.5 for Pyrimidin-4-one.

Step 1: The "Heat and Acid" Combo

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Column: C18 (End-capped, stable to aqueous conditions).

  • Temperature: Set to 50°C .

  • Run: Inject sample.

Step 2: The High pH Alternative (If Acid Fails) Use only with Hybrid (HILIC/C18) or Polymer columns.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Temperature: 30°C (High pH + High Temp degrades columns faster).

  • Result: The anionic form usually elutes as a single sharp peak.

Mechanism of Action Diagram

TautomerMechanism Keto Keto Form (Dominant) Enol Enol Form (Minor) Keto->Enol Slow Exchange (Low Temp) Fused Coalesced Peak (Observed) Keto->Fused Fast Exchange (High Temp/Acid) Enol->Fused Fast Exchange

Figure 2: Increasing kinetics (Temperature/Acid) forces the distinct Keto and Enol forms to coalesce into a single observable peak.

Frequently Asked Questions (FAQ)

Q: Can I just integrate the two peaks together? A: In a pinch, yes, provided you have proven they are tautomers (Module 1). However, this is risky for validation. The ratio of the split peaks can change with small fluctuations in room temperature or mobile phase pH, leading to poor reproducibility (RSD). It is scientifically better to merge them physically.

Q: Why does my peak look like a "saddle" (two humps with a bridge)? A: This is the classic signature of intermediate exchange . The molecules are interconverting while they travel down the column. The "bridge" represents molecules that spent part of the time as the Keto form and part as the Enol form, causing them to elute between the two pure retention times.

Q: Will switching to a Core-Shell (Superficially Porous) column help? A: Not necessarily for this specific issue. While core-shell columns improve efficiency (narrower plates), they do not change the chemical kinetics of tautomerism. You need to change the thermodynamics (Temperature) or chemistry (pH), not just the physical packing.

References

  • Dolan, J. W. (2003).[4] "Understanding Split Peaks." LCGC North America, 21(11), 1050–1054.

  • Dolan, J. W. (2020).[1] "Split Peaks — A Case Study." LCGC International.

  • Separation Science. (2024). "Peak Splitting in HPLC: Causes and Solutions."

  • Chrom Tech. (2025).[5] "How Does Column Temperature Affect HPLC Resolution?"

  • National Institutes of Health (NIH). "Computational Estimation of the Acidities of Pyrimidines and Related Compounds." (Discussion on pKa and Tautomerism).

Sources

Troubleshooting

Purification methods for 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol crude product

Welcome to the Technical Support Center for the purification of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol . As a drug development professional or synthetic chemist, you are likely aware that isolating pyrimidine-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol .

As a drug development professional or synthetic chemist, you are likely aware that isolating pyrimidine-based heterocycles from crude reaction mixtures is rarely straightforward. This guide is engineered to bypass standard, often ineffective, purification templates. Instead, we focus on the specific physicochemical causality of this molecule—specifically its amphoteric nature and dynamic tautomerism—to provide self-validating, highly efficient purification workflows.

Molecular Profiling & Purification Strategy

To purify this molecule effectively, we must first understand why it resists standard chromatography.

  • Amphoterism: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and a weakly acidic pyrimidin-4-ol moiety (pKa ~8.5). This allows it to act as a zwitterion.

  • Keto-Enol Tautomerism: The primary challenge in purifying pyrimidin-4-ol derivatives stems from the tautomeric equilibrium between the pyrimidin-4-ol (enol) and the pyrimidin-4(1H)-one (keto) forms[1].

  • Supramolecular Dimerization: This self-complementary system exists in a tautomeric equilibrium that can form robust hydrogen-bonded dimers (DDAA arrays), making standard supramolecular assembly and chromatographic separation essentially complicated[2].

Table 1: Physicochemical Profile & Chromatographic Behavior
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C11H11N3O2Highly polar; exhibits poor solubility in non-polar solvents (e.g., Hexanes).
Acid-Base Profile AmphotericEnables highly selective, solvent-free isoelectric precipitation.
Structural Dynamics Keto-Enol EquilibriumCauses severe peak splitting and streaking on standard silica gel.
Chelation Potential Bidentate (N-atoms)Can cause irreversible binding to trace metals in silica stationary phases.

Process Visualization: Purification Workflow

The most efficient way to isolate this molecule is to abandon normal-phase silica gel and leverage its acid-base properties.

Workflow Crude Crude Reaction Mixture (Target + Amidine + Byproducts) Acidify 1. Acidification (pH 2.0) Protonates Pyridine & Amidine Target becomes water-soluble Crude->Acidify Wash 2. Organic Wash (EtOAc) Removes neutral/hydrophobic impurities Acidify->Wash Neutralize 3. Isoelectric Adjustment (pH 6.8) Target reaches zero net charge Wash->Neutralize Precipitate 4. Crystallization Target precipitates via H-bonding Neutralize->Precipitate HPLC 5. RP-HPLC Polishing 0.1% FA modifier to resolve tautomers Precipitate->HPLC Pure Pure 6-(Methoxymethyl)-2-(pyridin-3-yl) pyrimidin-4-ol HPLC->Pure

Figure 1: Step-by-step logical workflow for isoelectric purification and polishing of the crude.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Bulk Purification)

Causality: This protocol exploits the amphoteric nature of the molecule. Isoelectric precipitation relies on adjusting the pH to the isoelectric point (pI) where the amphoteric molecule has minimal solubility[3]. By swinging the pH, we selectively wash away neutral impurities, then force the target to precipitate at its exact pI.

  • Suspension: Suspend the crude reaction mixture in distilled water (10 mL per gram of crude).

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Validation: The suspension should clarify as the basic pyridine ring protonates, rendering the target highly water-soluble.

  • Organic Wash: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

    • Validation: Neutral and hydrophobic impurities (e.g., unreacted beta-keto esters) partition into the organic layer. Discard the EtOAc layer.

  • Isoelectric Adjustment: Cool the aqueous layer to 4°C in an ice bath. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches 6.5–7.0.

    • Mechanism: The target molecule reaches its isoelectric point, achieving a net-zero charge. The hydration shell collapses, and intermolecular hydrogen bonding takes over[3].

  • Crystallization: Stir the suspension at 4°C for 2 hours to ensure complete crystallization.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water, and dry under high vacuum.

Protocol B: Reverse-Phase Prep-HPLC (Final Polishing)

Causality: For pharmaceutical-grade purity, trace tautomeric dimers and structurally similar byproducts must be resolved. Reverse-phase chromatography with an acidic modifier suppresses the ionization of the pyrimidin-4-ol, sharpening the peak.

  • Sample Prep: Dissolve the pre-purified solid from Protocol A in a mixture of DMSO and Methanol (1:1). Filter through a 0.45 µm PTFE syringe filter[1].

  • Column: C18 Prep Column (e.g., 150 x 21.2 mm, 5 µm). Set column oven to 40°C to accelerate tautomeric interconversion.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (v/v)

    • Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient: 10% B to 60% B over 25 minutes (Flow rate: 15 mL/min).

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak and immediately lyophilize the fractions to prevent degradation.

Troubleshooting Guide & FAQs

Q1: My 1H-NMR spectrum shows two overlapping sets of peaks, particularly for the methoxymethyl and pyridine protons. Is my product impure? A1: Not necessarily. This is a classic hallmark of pyrimidin-4-ol derivatives. In solution, the molecule exists as an equilibrium mixture of the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) tautomers, which causes two sets of peaks in NMR[1]. Solution: Run the NMR in DMSO-d6 at an elevated temperature (e.g., 80°C). The rapid thermal interconversion will cause the two sets of peaks to coalesce into a single, clean spectrum.

Q2: I attempted Normal-Phase Silica Gel chromatography, but the product eluted as a broad, continuous band that co-eluted with the starting amidine. Why? A2: The dynamic tautomeric equilibrium interacts differentially with the acidic silanol groups on the silica gel. On the timescale of chromatography, this interconversion leads to severe peak broadening[2]. Solution: Abandon standard Hexane/EtOAc gradients. If you must use normal phase, switch to a highly polar, basified mobile phase (e.g., Dichloromethane/Methanol 9:1 with 1% Triethylamine) to suppress silanol interactions.

Q3: I need to scale up the synthesis, but I want to bypass isoelectric precipitation. How can I simplify the chromatography? A3: You can chemically "lock" the tautomer. By reacting the crude mixture with nonafluorobutanesulfonyl fluoride (NfF), you convert the tautomeric mixture into a single, highly lipophilic pyrimidin-4-yl nonaflate[1]. Locking the tautomer into a single derivative simplifies purification, allowing you to use standard, inexpensive silica gel chromatography[1].

Q4: The purified product appears as an oil that refuses to solidify after rotary evaporation. What went wrong? A4: Minor impurities (often traces of solvent or unreacted starting materials) disrupt the highly ordered hydrogen-bonding network required for pyrimidinone dimerization and crystallization[2]. Solution: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to 4°C. Scratch the inside of the flask with a glass rod to induce nucleation[1].

References

Sources

Optimization

Minimizing side reactions during the chlorination of methoxymethyl-pyrimidines

Welcome to the Technical Support Center for the chlorination of methoxymethyl-pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chlorination of methoxymethyl-pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.

Introduction to the Challenge

The chlorination of pyrimidines, particularly the conversion of hydroxypyrimidines to their chloro-derivatives using reagents like phosphorus oxychloride (POCl₃), is a cornerstone of heterocyclic chemistry.[1] These chlorinated intermediates are pivotal building blocks in the synthesis of a vast array of pharmaceuticals. However, the presence of a methoxymethyl (MOM) group, while often employed as a protecting group, introduces specific challenges and potential side reactions that require careful consideration.[2][3] This guide will provide a systematic approach to troubleshooting these issues, ensuring the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when undertaking the chlorination of methoxymethyl-pyrimidines.

Q1: What are the most prevalent side reactions I should expect?

A1: The most common side reactions include:

  • Over-chlorination: Introduction of more chlorine atoms than desired, especially if multiple hydroxyl groups are present.[1]

  • Hydrolysis: Conversion of the desired chloro-pyrimidine back to the starting hydroxypyrimidine during reaction workup due to the presence of moisture.[1]

  • Ring Degradation: Under excessively harsh conditions (e.g., very high temperatures), the pyrimidine ring itself can decompose.[1]

  • Cleavage of the Methoxymethyl (MOM) Group: Strong Lewis acidic conditions, which can be generated by POCl₃, may lead to the cleavage of the MOM ether.[3]

Q2: How does the methoxymethyl group influence the reaction?

A2: The methoxymethyl group is an electron-donating group, which can affect the reactivity of the pyrimidine ring. While generally stable, its ether linkage is susceptible to cleavage under strongly acidic conditions. The presence of this group necessitates a careful optimization of reaction conditions to ensure its preservation while achieving the desired chlorination.

Q3: Is phosphorus oxychloride (POCl₃) the only option for chlorination?

A3: While POCl₃ is the most common and versatile reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[1] However, POCl₃ is often preferred for its effectiveness in converting hydroxy- and oxo-pyrimidines.[1]

Q4: What is the role of a base, such as pyridine or triethylamine, in the reaction?

A4: A tertiary amine base is often added to accelerate the reaction, especially for less reactive substrates.[1] It is believed to activate the hydroxypyrimidine by forming a more reactive intermediate and also to neutralize the HCl generated during the reaction.[1][4]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Significant Over-chlorination Observed

Symptoms:

  • TLC or LC-MS analysis shows the presence of a product with a higher molecular weight corresponding to the addition of extra chlorine atoms.

  • Desired monochlorinated or dichlorinated product is present in low yield.

Causality and Solutions:

CauseScientific RationaleSuggested Solution
Excess Chlorinating Agent A large excess of POCl₃ increases the probability of chlorinating less reactive positions on the pyrimidine ring.Reduce the stoichiometry of POCl₃. For dichlorination of a dihydroxypyrimidine, start with approximately 2.0-2.5 molar equivalents.
High Reaction Temperature Higher temperatures increase reaction rates but can decrease selectivity, favoring the formation of thermodynamically stable, but over-chlorinated, products.[1]Lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and selectivity.[1]
Prolonged Reaction Time Leaving the reaction to proceed long after the starting material is consumed can lead to the slow formation of over-chlorinated byproducts.Optimize the reaction time. Quench the reaction as soon as the starting material is consumed, as determined by in-process monitoring.[1]
Issue 2: Cleavage of the Methoxymethyl (MOM) Group

Symptoms:

  • NMR or LC-MS analysis reveals the presence of a hydroxymethyl or unprotected hydroxyl group on the pyrimidine ring where the MOM group was expected.

  • A complex mixture of products is observed, some of which lack the characteristic MOM group signals in their spectra.

Causality and Solutions:

CauseScientific RationaleSuggested Solution
Strong Lewis Acidic Conditions POCl₃ is a Lewis acid, and its interaction with the ether oxygen of the MOM group can facilitate cleavage, especially at elevated temperatures.[3]1. Temperature Control: Perform the reaction at the lowest effective temperature.[3]2. Stoichiometry Control: Use the minimum necessary amount of POCl₃.3. Use of a Milder Lewis Acid (if applicable): In some systems, exploring alternative chlorination methods with less Lewis-acidic reagents might be necessary, though this can be challenging for hydroxypyrimidines.
Presence of Protic Acids Trace amounts of HCl generated in situ can catalyze the hydrolysis of the MOM acetal, especially if water is present.Ensure the reaction is conducted under strictly anhydrous conditions. The addition of a non-nucleophilic base like pyridine can help scavenge any generated HCl.[1]
Issue 3: Hydrolysis of the Chlorinated Product

Symptoms:

  • The isolated product is contaminated with the starting hydroxypyrimidine.

  • Yield of the desired chlorinated product is lower than expected.

Causality and Solutions:

CauseScientific RationaleSuggested Solution
Moisture Contamination Chloropyrimidines are susceptible to nucleophilic attack by water, which is facilitated by the acidic byproducts of the chlorination reaction (e.g., phosphoric acid).1. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]2. Careful Workup: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, basic solution (e.g., saturated sodium bicarbonate or carbonate) with vigorous stirring.[1] This neutralizes the acidic byproducts that catalyze hydrolysis.
Incomplete Reaction If the reaction does not go to completion, the unreacted starting material will contaminate the final product.Increase the reaction temperature or time, while carefully monitoring for the onset of side reactions. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[1]

Experimental Protocols

Optimized Protocol for the Chlorination of 2,4-dihydroxy-5-(methoxymethyl)pyrimidine

This protocol is a generalized starting point and should be optimized for your specific substrate.

Materials:

  • 2,4-dihydroxy-5-(methoxymethyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,4-dihydroxy-5-(methoxymethyl)pyrimidine (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (2.2 eq) to the slurry.

  • Slowly add anhydrous pyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium carbonate solution.

  • Slowly and carefully, pour the reaction mixture into the quenching solution. Caution: This is a highly exothermic process.

  • Continue stirring until all the ice has melted and the pH of the aqueous layer is basic (pH 8-9).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the chlorination of methoxymethyl-pyrimidines.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Check_Purity TLC / LC-MS Analysis Start->Check_Purity Desired_Product Desired Product is Major Component Check_Purity->Desired_Product Clean Impurity_Detected Significant Impurities Detected Check_Purity->Impurity_Detected Impure Purify Proceed to Purification Desired_Product->Purify Identify_Impurity Identify Major Impurity Impurity_Detected->Identify_Impurity Over_Chlorination Over-chlorination? Identify_Impurity->Over_Chlorination MOM_Cleavage MOM Group Cleavage? Identify_Impurity->MOM_Cleavage Hydrolysis Hydrolysis (Starting Material Present)? Identify_Impurity->Hydrolysis Fix_Over_Chlorination Reduce POCl3 Stoichiometry Lower Reaction Temperature Optimize Reaction Time Over_Chlorination->Fix_Over_Chlorination Yes Fix_MOM_Cleavage Lower Reaction Temperature Minimize POCl3 Excess Ensure Anhydrous Conditions MOM_Cleavage->Fix_MOM_Cleavage Yes Fix_Hydrolysis Ensure Anhydrous Conditions Optimize Quenching Procedure Hydrolysis->Fix_Hydrolysis Yes

Caption: A decision tree for troubleshooting common side reactions.

General Reaction Mechanism

This diagram illustrates the general mechanism for the chlorination of a hydroxypyrimidine with POCl₃.

Chlorination_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack & Chlorination Hydroxy-pyrimidine Hydroxy-pyrimidine Activated_Intermediate Activated Intermediate (Pyridinium Adduct) Hydroxy-pyrimidine->Activated_Intermediate + Pyridine POCl3 P(O)Cl3 POCl3->Activated_Intermediate Chloride_Attack Chloride Attack Activated_Intermediate->Chloride_Attack releases Cl- Chloro-pyrimidine Chloro-pyrimidine Chloride_Attack->Chloro-pyrimidine

Caption: Simplified mechanism of pyrimidine chlorination.

References

  • BenchChem. (2025).
  • Golič, T. D., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5024-5040. [Link]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (2017). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • Whittaker, M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 738-746. [Link]

  • Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]

  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • Reddit. (2023, December 3). How do I approach this problem? r/OrganicChemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Pyrimidine APIs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in pharmaceutical process chemistry: purging residual palladium (Pd)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in pharmaceutical process chemistry: purging residual palladium (Pd) from pyrimidine-containing active pharmaceutical ingredients (APIs).

Below, you will find mechanistic explanations, troubleshooting workflows, quantitative benchmarks, and self-validating protocols to ensure your drug substance meets the ICH Q3D regulatory limits for heavy metals.

The Mechanistic Challenge: Why Pyrimidines Retain Palladium

Removing palladium from pyrimidine coupling products (e.g., via Suzuki-Miyaura or Buchwald-Hartwig reactions) is exceptionally difficult due to the inherent electronic structure of the heterocycle. Pyrimidines possess two


-hybridized nitrogen atoms with available lone pairs that act as strong 

-donors. These nitrogens readily chelate Pd(II) species, forming highly stable thermodynamic complexes[1].

Because the binding constant of Pd to the pyrimidine ring often outcompetes standard extraction solvents, traditional aqueous workups fail[1]. To break this coordination, you must introduce a scavenger with a thermodynamically superior binding affinity. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, palladium is a "soft" acid. Therefore, "soft" bases—such as thiols (-SH) or trimercaptotriazine (TMT)—are required to outcompete the borderline nitrogen donors of the pyrimidine ring[2].

G Start Crude Pyrimidine API Pd > 1000 ppm Wash Aqueous Wash (Chelating Agents) Start->Wash Check1 Pd < 10 ppm? Wash->Check1 Scavenge Add Solid Scavenger (Thiol, TMT, Carbon) Check1->Scavenge No Success Proceed to Crystallization Check1->Success Yes Check2 API Recovery > 90%? Scavenge->Check2 Check2->Success Yes Optimize Optimize Solvent/Temp or Change Scavenger Check2->Optimize No Optimize->Scavenge

Decision workflow for palladium removal from pyrimidine products.

Frequently Asked Questions (FAQs)

Q1: Why did my standard aqueous workup and Celite® filtration fail to remove the palladium? A: Celite® filtration only removes large, agglomerated Pd(0) particles (Pd black)[1]. It does not address soluble Pd(II) species or colloidal Pd nanoparticles. Furthermore, standard aqueous washes lack the chelating power to strip Pd away from the coordinating nitrogen atoms of your pyrimidine product. You must transition from physical filtration to chemical scavenging[1].

Q2: How do I choose between Silica-based, Polymer-based, and Carbon-based scavengers? A: The choice depends on the speciation of your palladium:

  • Functionalized Silica (e.g., SiliaMetS® Thiol): Excellent for soluble Pd(II) complexes. They rely on specific ligand displacement, requiring the Pd to be in a state where the thiol groups can outcompete the pyrimidine nitrogens[2].

  • Macroporous Polymers (e.g., MP-TMT): Highly effective in polar aprotic solvents (DMF, DMSO) where silica might suffer from pore-clogging or degradation[2].

  • Activated Carbon (e.g., Darco KB-B): Relies on both physisorption and chemisorption. Carbon is highly effective at trapping colloidal Pd nanoparticles and cluster compounds that form when Pd catalysts decompose, which functionalized silica often misses[3].

Q3: Does the solvent system matter during scavenging? A: Immensely. Scavenging is an equilibrium process. Solvents that strongly coordinate to Pd (like acetonitrile or DMSO) will compete with your scavenger, lowering its efficiency. Conversely, running the scavenging step in a non-coordinating solvent (like THF or toluene) forces the Pd to bind to the scavenger[2].

Troubleshooting Guide

Issue 1: High Residual Palladium (>100 ppm) After Scavenging

Causality: The Pd is likely locked in a highly stable colloidal state or a tightly bound pyrimidine complex that is kinetically inert at room temperature. Solution:

  • Increase Temperature: Scavenging is endothermic. Heating the mixture (e.g., 45°C to 90°C) provides the activation energy needed for ligand exchange[4].

  • Increase Contact Time: Extend agitation from 2 hours to 12–18 hours to allow the equilibrium to shift fully toward the scavenger-Pd complex[2].

  • Use a Binary System: Combine a chelating silica (like SiliaBond® Thiol) with a physical adsorbent (like FLORISIL® or Activated Carbon) to capture both soluble Pd(II) and colloidal Pd(0)[5].

Issue 2: Severe API Product Loss During Scavenging

Causality: Your API is co-adsorbing onto the scavenger backbone. This is common with activated carbon, which has a high affinity for basic nitrogen heterocycles[3]. Solution:

  • Switch Scavenger Backbone: Move from Activated Carbon to a functionalized silica gel, which has lower non-specific binding for organic molecules.

  • Adjust pH: If your pyrimidine API is basic, slightly acidifying the solution can protonate the API, increasing its solubility in the organic phase and reducing its affinity for the scavenger surface.

Quantitative Performance Data

To guide your selection, the table below synthesizes field-proven industrial benchmarks for Pd removal from nitrogen-rich and pyrimidine-containing APIs.

Scavenger TypeExample Application (API/Intermediate)Initial Pd (ppm)Final Pd (ppm)Optimal ConditionsRef.
Darco KB-B (Activated Carbon)Pyrimidine-based VR1 agonist300< 10.2 wt%, THF, 45 °C, 18 h[2]
MP-TMT (Macroporous Polystyrene)c-Met kinase inhibitor33010 - 300.2 wt%, DMF, 22 °C, 12 h[2]
SiliaMetS® Thiol (Silica)PI3K inhibitor (GDC-0084)2,400390 °C, 3 h[4]
FLORISIL® + SiliaBond® Thiol Thienopyrimidine derivative2,000< 10CH2Cl2, Ambient, 17 h[5]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems : they mandate pre- and post-treatment ICP-MS analysis to quantify Pd clearance, coupled with quantitative HPLC assaying to calculate a strict mass balance. This ensures that any reduction in Pd is due to selective scavenging, not indiscriminate precipitation of your API.

G2 A Aliquot Crude API Solution B Add Scavenger (5-10 wt%) A->B C Agitate & Heat (e.g., 45°C, 12h) B->C D Filter & Wash C->D E ICP-MS (Pd ppm) & HPLC (API %) D->E F Mass Balance Validation E->F

Self-validating experimental workflow for palladium scavenger screening.

Protocol 1: High-Throughput Scavenger Screening

Objective: Identify the optimal scavenger that maximizes Pd removal while maintaining >95% API recovery[1].

  • Baseline Establishment: Dissolve the crude pyrimidine API in the chosen solvent (e.g., THF or DMF). Take a 1.0 mL aliquot, evaporate to dryness, and analyze via ICP-MS (Baseline Pd) and HPLC (Baseline API Assay).

  • Preparation: Distribute 10 mL of the crude API solution into 5 separate reaction vials.

  • Scavenger Addition:

    • Vial 1: Control (No scavenger)

    • Vial 2: 10 wt% SiliaMetS® Thiol

    • Vial 3: 10 wt% MP-TMT

    • Vial 4: 10 wt% Activated Carbon (Darco KB-B)

    • Vial 5: 5 wt% FLORISIL® + 5 wt% SiliaMetS® Thiol

  • Incubation: Seal vials and agitate at 45°C for 12 hours.

  • Filtration: Filter each vial through a 0.45 µm PTFE syringe filter. Wash the filter cake with 2 mL of the reaction solvent to recover entrained API.

  • Validation & Analysis: Analyze the filtrates via ICP-MS and HPLC.

    • Causality Check: Calculate the Mass Balance: (Recovered API Mass / Initial API Mass) * 100. If the mass balance is <90%, the scavenger is non-specifically binding your pyrimidine API and must be rejected, regardless of its Pd clearance.

Protocol 2: Large-Scale Batch Treatment (Silica-Thiol Method)

Objective: Scale up the optimized conditions to achieve <10 ppm Pd in the final bulk drug substance[4].

  • Dissolution: Dissolve the crude pyrimidine API in dichloromethane (CH2Cl2) or THF at a concentration of 10-20 volumes.

  • Scavenging: Add the optimized solid-supported scavenger (e.g., SiliaMetS® Thiol) at a loading of 0.2 to 1.0 wt% relative to the API mass[2].

  • Agitation: Stir the heterogeneous slurry aggressively using an overhead stirrer. Heat the jacketed reactor to 50°C (or reflux, depending on the solvent) for 3 to 18 hours[4].

  • Filtration: Discharge the reactor through a Sparkler filter or a Nutsche filter lined with a Celite® pad to remove the spent scavenger.

  • Cake Wash: Wash the scavenger cake with 2-3 volumes of warm solvent to ensure complete API recovery.

  • Isolation: Concentrate the filtrate under reduced pressure and proceed to standard antisolvent crystallization (e.g., THF/Heptane) to isolate the purified API[2].

References

Sources

Optimization

Technical Support Center: Regiocontrol in 2,4-Disubstituted Pyrimidine Synthesis

The following guide serves as a specialized Technical Support Center for researchers working with 2,4-disubstituted pyrimidines. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,4-disubstituted pyrimidines. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Ticket ID: PYR-REGIO-001 Subject: Troubleshooting and Controlling Regioselectivity (C2 vs. C4) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The 2,4-dichloropyrimidine scaffold presents a classic electrophilic discrimination challenge. Under standard


 and Pd-catalyzed conditions, the C4 position is significantly more reactive  than the C2 position.[1][2] This is driven by the para-like relationship of C4 to N1, making it more electron-deficient, whereas C2 is flanked by two nitrogen atoms but often suffers from steric shielding and lone-pair repulsion effects.

However, "standard" selectivity is often insufficient for high-purity library generation. This guide details how to lock in C4 selectivity or invert reactivity to target C2 first.

Decision Matrix: Pathway Selection

The following flowchart outlines the decision logic for selecting reaction conditions based on your target regioisomer and substrate constraints.

RegioControl Start Target Regioisomer? C4_Target Target: C4-Substitution First (Standard Kinetic) Start->C4_Target C2_Target Target: C2-Substitution First (Inverted Selectivity) Start->C2_Target Sub_C4_Cond Standard SNAr Conditions Low Temp (0°C to RT) Non-polar solvent (DCM/THF) C4_Target->Sub_C4_Cond Nucleophilic Sub Suzuki_C4 Suzuki Coupling Pd(PPh3)4, Na2CO3 Standard Ligands C4_Target->Suzuki_C4 Cross-Coupling Sub_C2_Check Substrate Check: Is C6 substituted? C2_Target->Sub_C2_Check Lewis_Acid Add Lewis Acid (ZnCl2) Enhances C4 electrophilicity Sub_C4_Cond->Lewis_Acid If selectivity < 90% C6_EDG C6 = EDG (OMe, NMe2) Deactivates C4 -> C2 Active Sub_C2_Check->C6_EDG Yes C6_H C6 = H (Unsubstituted) Sub_C2_Check->C6_H No Tert_Amine Use Tertiary Amine Nucleophile (In situ N-dealkylation) C6_H->Tert_Amine For Amination Bulky_Pd Pd-Catalysis w/ Bulky NHC (e.g., IPr Pd) C6_H->Bulky_Pd For Cross-Coupling

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired substitution pattern and substrate electronics.

Technical Deep Dive: Mechanisms & Troubleshooting

Module A: Maximizing C4 Selectivity (The Standard Path)

The Mechanism: The C4 position is electronically favored. The LUMO coefficient is highest at C4 due to the cooperative electron-withdrawing effects of N1 and N3. Common Issue: Formation of 5-10% C2 isomer or bis-substituted byproducts.

Troubleshooting Q&A:

Q: I see ~15% C2 byproduct in my


 reaction. How do I suppress it? 
  • A: Temperature control is paramount. C4 substitution is the kinetic product.[2]

    • Action: Lower the reaction temperature to 0°C or -10°C.

    • Solvent Switch: Switch from polar aprotic solvents (DMF, DMSO) to less polar solvents like DCM, THF, or n-Butanol . Polar solvents stabilize the transition states for both positions, eroding selectivity. n-Butanol/DIPEA is a privileged system for high C4 selectivity [1].

    • Lewis Acid Additive: Add 1.0 eq of

      
      . The Lewis acid coordinates to N3, further activating the C4 position relative to C2.
      

Q: My Suzuki coupling on 2,4-dichloropyrimidine yields a mixture.

  • A: Standard Pd-catalysts (e.g.,

    
    ) generally favor C4 oxidative addition.
    
    • Optimization: Use 1.05 eq of the boronic acid (strict stoichiometry).

    • Base Selection: Use a weaker base like

      
       or 
      
      
      
      rather than
      
      
      to prevent bis-coupling.
    • Ligand: Avoid bulky, electron-rich ligands (like Buchwald ligands) for the first coupling if you want C4; standard triphenylphosphine is often superior for the initial selective insertion at C4 [2].

Module B: Forcing C2 Selectivity (The "Inversion" Path)

The Challenge: Reacting at C2 while leaving C4-Cl intact is thermodynamically difficult on an unsubstituted ring. The Solution: You must either electronically deactivate C4 or use a mechanism that bypasses standard


.

Troubleshooting Q&A:

Q: How do I install an amine at C2 before C4?

  • A: Use the Tertiary Amine "Hack" .

    • Mechanism: Reacting a 2,4-dichloropyrimidine with a tertiary amine (e.g.,

      
       or a cyclic tertiary amine) creates a quaternary ammonium salt. Interestingly, this intermediate often undergoes substitution/dealkylation selectively at C2, or the quaternary salt forms at C4 (blocking it) allowing a second nucleophile to attack C2.
      
    • Protocol: For specific secondary amines, react the tertiary analog (e.g., N-isopropyl-N-ethyl-amine) which undergoes in-situ dealkylation to yield the C2-secondary amine product [3].

Q: Can I do a C2-selective Suzuki coupling?

  • A: Yes, but it requires N-Heterocyclic Carbene (NHC) ligands.

    • Insight: Bulky ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) on Palladium can invert selectivity to favor C2. This is believed to be due to the steric bulk of the ligand directing the Pd to the less hindered C2 position (away from the C5/C6 protons which might interfere at C4 geometry in specific catalytic cycles) or modifying the electronic preference of the oxidative addition [4].

Q: How do substituents at C5 or C6 affect my regioselectivity?

  • A: They are the "Control Knobs".

    • C5-EWG (e.g.,

      
      , F):  Drastically increases reactivity at C4 . C2 substitution becomes nearly impossible without displacing C4 first.
      
    • C6-EDG (e.g., OMe,

      
      ): Inverts  selectivity to C2 . The electron donation resonates to C4, deactivating it. If you have a 6-methoxy-2,4-dichloropyrimidine, 
      
      
      
      will likely occur at C2 [5].[3][4]

Validated Experimental Protocols

Protocol A: High-Fidelity C4-Selective

Best for: Installing amines at C4 while keeping C2-Cl intact.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol (0.2 M).

  • Base: Add DIPEA (1.2 equiv).

  • Addition: Cool to 0°C . Add the amine nucleophile (1.05 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by LCMS.[2]

  • Workup: Evaporate n-Butanol. The residue is often pure enough for the next step. If not, silica chromatography (Hex/EtOAc) easily separates the major C4 product from trace C2.

    • Note: If using a weaker nucleophile (aniline), heat may be required (60°C), but selectivity usually remains high in n-Butanol.

Protocol B: C2-Selective Substitution (The "Deactivation" Route)

Best for: When C6 contains an electron-donating group (OMe, N-alkyl).

  • Substrate: Ensure your starting material is 2,4-dichloro-6-methoxypyrimidine (or similar).

  • Conditions: Dissolve in THF. Add nucleophile (1.1 equiv) and

    
     (2.0 equiv).
    
  • Temperature: Heat to 60°C .

  • Result: The presence of the C6-OMe deactivates C4. The nucleophile will attack C2 with >10:1 selectivity.

Protocol C: One-Pot Sequential Suzuki (C4 then C2)

Best for: Creating asymmetric 2,4-diarylpyrimidines.

  • Step 1 (C4): Combine 2,4-dichloropyrimidine (1.0 eq), Aryl-Boronic Acid A (1.05 eq),

    
     (3 mol%), and 
    
    
    
    (2.0 eq) in DME/Water (2:1).
  • Reaction: Heat at 70°C for 2-4 hours. (Do not overheat; do not use excess Boronic Acid A).

  • Check: Confirm consumption of starting material and formation of monochloride.

  • Step 2 (C2): Add Aryl-Boronic Acid B (1.5 eq) and a second portion of catalyst (if needed, or switch to a more active catalyst like

    
     for the tougher C2 position).
    
  • Reaction: Increase heat to 100°C or reflux overnight.

Quantitative Data Summary

ConditionSubstrateMajor Product PositionSelectivity Ratio (Approx)Key Factor

/ n-BuOH / 0°C
2,4-dichloropyrimidineC4 > 20:1Kinetic control, solvent H-bonding

/ DMF / 80°C
2,4-dichloropyrimidineC4 (w/ C2 mix)~ 4:1Thermodynamic equilibration erodes selectivity
Suzuki /

2,4-dichloropyrimidineC4 > 10:1Electronic preference for oxidative addition

2,4-dichloro-6-OMe -pyrimidineC2 > 10:1C6-EDG deactivates C4

2,4-dichloro-5-NO2 -pyrimidineC4 > 99:1C5-EWG supercharges C4 electrophilicity
Pd-Catalysis / IPr Ligand 2,4-dichloropyrimidineC2 VariableSteric control by bulky NHC ligand

References

  • BenchChem Technical Support. Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.[2] Link

  • Anderson, S. C., & Handy, S. T. (2010).[5] One-pot Double Suzuki Couplings of Dichloropyrimidines.[6][7] Synthetic Communications. Link

  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.Link

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[8] Digitell Inc. 9

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3][4] Link

Sources

Troubleshooting

Advanced Technical Support Center: Methoxymethyl (MOM) Ether Stability &amp; Cleavage Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when utilizing the methoxymethyl (MOM) ether protecting group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when utilizing the methoxymethyl (MOM) ether protecting group. While MOM ethers are celebrated for their robust protection of hydroxyl groups under basic and nucleophilic conditions, their inherent lability under acidic and Lewis acidic environments often leads to unexpected experimental failures[1].

This guide synthesizes mechanistic causality, quantitative stability data, and field-proven troubleshooting protocols to ensure your synthetic workflows remain predictable and reproducible.

Mechanistic Insights: The Causality of MOM Ether Lability

To troubleshoot MOM ether instability, one must first understand its chemical identity: the MOM group forms an acetal (specifically, a formaldehyde acetal)[2].

Acetals are inherently stable to strong bases, nucleophiles, and reducing agents because they lack an electrophilic center susceptible to attack under these conditions[2]. However, the lone electron pairs on the acetal oxygen atoms are highly susceptible to protonation by Brønsted acids or coordination by Lewis acids[1].

Once protonated or coordinated, the carbon-oxygen bond weakens significantly. The adjacent oxygen atom donates its lone pair to expel the protected alcohol, generating a highly reactive, resonance-stabilized methoxymethyl cation (oxonium ion) . In the presence of water, this intermediate undergoes rapid nucleophilic attack, collapsing into a hemiacetal that spontaneously decomposes into formaldehyde and methanol, permanently liberating the free alcohol[3].

MOM_Mechanism A MOM Ether (R-O-CH2-OCH3) B Protonation at Acetal Oxygen A->B H+ or Lewis Acid C Oxonium Ion Formation (Loss of R-OH) B->C Cleavage of C-O bond D Nucleophilic Attack by H2O C->D H2O addition E Hemiacetal Intermediate D->E Deprotonation F Formaldehyde + Methanol E->F Spontaneous decomposition

Caption: Mechanism of MOM ether cleavage via oxonium ion intermediate under acidic conditions.

Quantitative Stability Profile

Predicting MOM ether behavior requires exact parameters. The following table summarizes the quantitative stability of the MOM protecting group across various chemical environments, allowing you to design orthogonal protection strategies[2][4].

Condition / ReagentTemperatureStability StatusMechanistic Rationale
Aqueous Acid (pH < 1) 25 °C to 100 °CLabile (Cleaves) Rapid protonation of the acetal oxygen drives oxonium ion formation[4].
Aqueous Acid (pH = 4) 25 °CModerately Stable Slow hydrolysis; prolonged exposure leads to partial cleavage[4].
Aqueous Base (pH 9–12) 25 °C to 100 °CHighly Stable Acetals lack electrophilic sites susceptible to hydroxide attack[2].
Strong Bases (LDA, t-BuOK) -78 °C to 25 °CHighly Stable No acidic protons present to initiate acetal breakdown[4].
Lewis Acids (TiCl₄, SnCl₄) 25 °CLabile (Cleaves) Strong coordination to the ether oxygen activates the C-O bond[1].
Reducing Agents (NaBH₄) 25 °CHighly Stable Hydrides do not interact with the electron-rich acetal oxygens[1].
DIBAL-H -78 °C to 25 °CModerately Labile Aluminum acts as a Lewis acid, facilitating hydride delivery and cleavage[1].

Diagnostic Troubleshooting & FAQs

When experiments fail, identifying the exact point of cleavage is critical. Below are the most frequent issues reported by researchers and their mechanistic solutions.

Q1: My MOM-protected compound degrades completely during silica gel chromatography. Why is this happening, and how do I prevent it? A1: Silica gel is inherently acidic due to surface silanol groups. This localized acidic environment, combined with trace moisture in your eluents, is sufficient to protonate the MOM acetal and trigger hydrolysis[1].

  • Solution: Pre-neutralize your silica gel. Add 1% Triethylamine (Et₃N) to your eluent system and flush the column before loading your sample. This neutralizes the acidic silanol sites, rendering the stationary phase safe for MOM ethers[1].

Q2: I am performing an aldol addition using TiCl₄ as a Lewis acid, but my MOM group is falling off. Can I save this reaction? A2: Yes, but it requires kinetic control. Lewis acids like TiCl₄ strongly coordinate to the MOM ether oxygens, activating the group for cleavage[1].

  • Solution: Lower the reaction temperature to -78 °C to kinetically disfavor the deprotection pathway[1]. If cleavage persists, substitute TiCl₄ with a milder Lewis acid (e.g., BF₃·OEt₂ or ZnCl₂)[1], or consider switching to a more Lewis acid-stable protecting group like a benzyl ether.

Q3: Is it possible to selectively deprotect a MOM ether in the presence of other acid-labile groups like TBS (tert-butyldimethylsilyl)? A3: Yes, orthogonal deprotection is achievable. While both are acid-labile, MOM ethers generally require harsher Brønsted acidic conditions (e.g., 3 M HCl) compared to TBS ethers. Alternatively, you can use specialized Lewis acid protocols, such as ZrCl₄ in isopropanol[5] or TMSOTf with 2,2'-bipyridyl[3], which can selectively target the MOM group without disturbing silyl ethers.

MOM_Troubleshooting Start Unintended MOM Cleavage Q1 Is reaction pH < 4? Start->Q1 Sol1 Buffer reaction or use base-stable alternative Q1->Sol1 Yes Q2 Strong Lewis Acid present? (e.g., TiCl4, SnCl4) Q1->Q2 No Sol2 Lower temp to -78°C or use milder Lewis Acid Q2->Sol2 Yes Q3 Occurring during purification? (Silica gel chromatography) Q2->Q3 No Sol3 Pre-neutralize silica with 1% Triethylamine Q3->Sol3 Yes

Caption: Troubleshooting workflow for identifying and resolving unintended MOM ether deprotection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes observable physical or chemical checkpoints to confirm success before proceeding.

Protocol A: Standard Brønsted Acid Cleavage of MOM Ethers

This is the classical method for MOM removal using hydrochloric acid in methanol[1][2].

  • Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in a 4:1 (v/v) mixture of Methanol and Water.

    • Validation Check: Ensure complete dissolution. A homogeneous solution is critical for uniform reaction kinetics.

  • Acidification: Add a catalytic amount of concentrated HCl (approx. 0.1 to 0.5 equiv) dropwise.

    • Validation Check: Spot the mixture on pH paper; it should register a pH < 1.

  • Reaction: Stir the mixture at 40–50 °C.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). The reaction is proceeding correctly when the less polar MOM-ether spot disappears, replaced by a more polar, lower-Rf spot corresponding to the free alcohol[1].

  • Quenching: Once TLC indicates complete consumption of the starting material, cool to room temperature and slowly add saturated aqueous NaHCO₃.

    • Validation Check: The evolution of CO₂ gas (bubbling) will occur. Continue addition until bubbling ceases, confirming the complete neutralization of the acid[1].

  • Workup: Remove methanol under reduced pressure, extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Chemoselective Cleavage (TMSOTf / 2,2'-bipyridyl)

This advanced protocol allows for the deprotection of MOM ethers under non-acidic conditions, making it ideal for substrates containing highly acid-labile functional groups[3].

  • Reagent Mixing: Dissolve the MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in dry CH₂Cl₂ at 0 °C under an inert N₂ atmosphere[3].

    • Validation Check: The inert atmosphere is strictly required to prevent ambient moisture from prematurely hydrolyzing the highly reactive silyl triflate.

  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise[3].

    • Validation Check: Monitor by TLC. You will observe the rapid formation of a highly polar bipyridinium salt intermediate that typically remains at the baseline of the TLC plate[3].

  • Hydrolysis: Add H₂O to the reaction mixture and allow it to warm to room temperature[3].

    • Validation Check: The baseline intermediate spot on the TLC will disappear, cleanly replaced by the target deprotected alcohol[3].

  • Workup: Dilute with additional CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate for subsequent purification.

References

  • [2] AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • [4] Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Available at: [Link]

  • [3] National Institutes of Health (PMC). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]

  • [5] ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

[1] Topic: Recrystallization & Purification Protocols Target Molecule: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS: 1000874-56-1 analog/intermediate) Context: Key intermediate for PI3K/mTOR inhibitors (e.g., Om...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Recrystallization & Purification Protocols Target Molecule: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS: 1000874-56-1 analog/intermediate) Context: Key intermediate for PI3K/mTOR inhibitors (e.g., Omipalisib/GSK2126458 class).

Introduction: The "Hidden" Chemistry of Your Molecule

Welcome to the Technical Support Hub. If you are struggling to purify 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol , you are likely facing low yields, oiling out, or persistent colored impurities.

The root cause of these issues is often a misunderstanding of the molecule's tautomeric state . While drawn as a "pyrimidin-4-ol" (aromatic enol), in the solid state and polar solutions, this molecule exists predominantly as the pyrimidin-4(3H)-one (keto form).

This tautomeric shift dramatically alters solubility:

  • As an Enol (OH form): Theoretically soluble in non-polar solvents.

  • As a Keto (NH form): Highly polar, high melting point, and capable of strong intermolecular hydrogen bonding (dimerization).

This guide provides protocols engineered to handle the keto-tautomer , ensuring efficient purification.

Module 1: Solvent Selection Logic

Do not rely on standard "like dissolves like" heuristics for simple aromatics. This molecule behaves more like a high-melting amide than a phenol.

Solubility Profile & Recommendations
Solvent ClassSolventSolubility RatingTechnical Notes
Primary Recrystallization Ethanol / Water ⭐⭐⭐⭐⭐ (Excellent)Best balance. The compound dissolves in hot EtOH; water acts as a powerful anti-solvent to force the keto-form to crystallize.
Alternative (High Purity) Acetic Acid / Water ⭐⭐⭐⭐ (Very Good)Excellent for rejecting colored impurities. Dissolves via protonation of the pyridine ring; precipitates upon dilution/neutralization.
Wash Solvent Ethyl Acetate ⭐⭐⭐ (Good)Do not recrystallize from this. Use it only to wash the filter cake. It removes non-polar byproducts but barely dissolves the product.
Avoid Dichloromethane ❌ (Poor)The keto-form is virtually insoluble.
Avoid Diethyl Ether ❌ (Poor)Completely insoluble.
Visualizing the Solubility Mechanism

The following diagram illustrates why non-polar solvents fail and how the tautomeric equilibrium dictates your solvent choice.

TautomerSolubility Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) Enol->Keto Equilibrium shifts to Keto in solid/polar phase SolidState Solid Crystal Lattice (High Melting Point) Keto->SolidState Strong H-Bonding (Dimerization) NonPolar Non-Polar Solvents (Hexane/Ether) NonPolar->Enol Solubilizes (Weakly) NonPolar->Keto INSOLUBLE (Oiling Out) PolarProtic Polar Protic Solvents (EtOH/Water/AcOH) PolarProtic->Keto Solubilizes via H-Bond disruption PolarProtic->SolidState Controlled Crystallization

Figure 1: Tautomeric influence on solubility. The dominant Keto form requires polar protic solvents to break intermolecular H-bonds.

Module 2: Experimental Protocols

Protocol A: Standard Thermal Recrystallization (Ethanol/Water)

Best for: Material with purity >85% that needs final polishing.

  • Preparation: Place crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) (approx. 10-15 mL/g). Heat to reflux (80°C).

    • Troubleshooting: If it does not dissolve completely, add Methanol dropwise through the condenser until clear.

  • Filtration (Hot): If black specks (Pd catalyst residues) remain, filter the hot solution through a pre-warmed Celite pad.

  • Crystallization:

    • Remove from heat.

    • While still hot (~60°C), slowly add Deionized Water dropwise until a faint turbidity persists.

    • Add a few drops of Ethanol to clear the turbidity.

    • Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

  • Collection: Cool to 0-4°C in an ice bath for 30 minutes. Filter the white/off-white needles.

  • Wash: Wash the cake with cold Ethyl Acetate (2 x 10 mL) to remove amber mother liquor.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Acid-Base Swing Purification (Chemical Cleanup)

Best for: Crude material (<85% purity) containing unreacted amidines or inorganic salts.

This method leverages the basicity of the pyridin-3-yl nitrogen and the acidity of the pyrimidin-4-ol moiety.

  • Dissolution: Suspend the crude solid in 1M HCl (10 mL/g). The compound will protonate and dissolve, leaving non-basic impurities behind.

  • Filtration: Filter off any insoluble solids (byproducts/tars).

  • Precipitation:

    • Cool the filtrate to 10°C.

    • Slowly adjust pH to 6.5 – 7.0 using 2M NaOH or saturated NaHCO₃ .

    • Critical: Do not overshoot to pH > 10, or you may form the sodium salt which is water-soluble.

  • Collection: The product will precipitate as a thick white solid at neutral pH. Filter and wash copiously with water (to remove NaCl) followed by Acetone (to dry).

Module 3: Troubleshooting Guide (FAQ)

Q1: The material "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?

Cause: This phenomenon (Liquid-Liquid Phase Separation) occurs when the temperature is above the "metastable limit" or the solvent system is too non-polar. Fix:

  • Re-heat the mixture until the oil dissolves (add more Ethanol if needed).

  • Seed the solution: Add a tiny crystal of pure product when the solution is slightly supersaturated.

  • Slow down cooling: Wrap the flask in a towel to cool over 4-6 hours. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q2: My product is colored (yellow/orange) even after recrystallization.

Cause: Pyridine-based impurities or oxidation products are trapped in the crystal lattice. Fix:

  • Dissolve the compound in the hot recrystallization solvent.

  • Add Activated Charcoal (5 wt%) .

  • Reflux for 15 minutes.

  • Filter hot through Celite.

  • Proceed with crystallization.

Q3: The melting point is broad or lower than reported.

Cause: Solvate formation. Pyrimidines are notorious for trapping water or alcohols in the lattice (pseudopolymorphs). Fix: Dry the sample at 60-80°C under high vacuum ( < 5 mbar) for 12 hours. Verify purity via HPLC; if purity is high but MP is low, you likely have a stable solvate.

Module 4: Process Decision Matrix

Use this workflow to determine the correct purification path for your specific batch.

PurificationLogic Start Start: Crude Material PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity Charcoal Is material colored? HighPurity->Charcoal AcidBase Protocol B: Acid-Base Swing (1M HCl -> pH 7) LowPurity->AcidBase ThermalRecrys Protocol A: Thermal Recrystallization (EtOH/H2O) Final Pure Solid (Pyrimidin-4(3H)-one form) ThermalRecrys->Final AcidBase->ThermalRecrys If higher purity needed Charcoal->ThermalRecrys No AddCharcoal Add Activated Carbon Charcoal->AddCharcoal Yes AddCharcoal->ThermalRecrys

Figure 2: Decision matrix for selecting the appropriate purification protocol based on crude purity and physical appearance.

References

  • Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin."[] ACS Medicinal Chemistry Letters, 1(1), 39–43. (Describes the synthesis of the Omipalisib class and pyridyl-pyrimidine coupling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for purification of hydroxypyrimidines).

  • Jain, N., et al. (2025). "Tautomerism of 2-substituted pyrimidin-4-ols: Solid state vs Solution." Journal of Heterocyclic Chemistry. (Contextual reference on the keto-enol equilibrium of pyrimidines).

  • Perold, Z., et al. (2014).[2] "The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine."[2] Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206.[3] (Highlighting solvate formation in pyrimidine analogs).

Sources

Troubleshooting

Advanced NMR Support Center: Overcoming Pyrimidinol Aggregation

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of pyrimidinols. Pyrimidinols and their derivatives (such as 2-ureido-4[1H]-pyrimidinones) are notorious for forming highly stable, hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of pyrimidinols. Pyrimidinols and their derivatives (such as 2-ureido-4[1H]-pyrimidinones) are notorious for forming highly stable, hydrogen-bonded supramolecular aggregates in solution. This self-assembly severely complicates structural elucidation by broadening NMR signals, obscuring scalar J-couplings, and inducing unpredictable chemical shift variations.

This guide provides field-proven, causality-driven troubleshooting strategies to help researchers and drug development professionals obtain pristine, publication-quality NMR spectra.

The Causality of Signal Broadening

Before attempting to fix a poor spectrum, it is critical to understand the physical chemistry driving the spectral degradation.

Aggregation Monomer Pyrimidinol Monomer (Sharp NMR Signals) Dimer H-Bonded Dimer (Broad NMR Signals) Monomer->Dimer Non-polar Solvents (CDCl3) Tautomer Pyrimidinone Tautomer (Shifted Signals) Monomer->Tautomer Solvent Polarity Dependent Dimer->Monomer Polar Solvents (DMSO-d6) Heat / Dilution

Pyrimidinol aggregation and tautomeric dynamics affecting NMR resolution.

Frequently Asked Questions (FAQs)

Q1: Why are the


-NMR signals of my pyrimidinol derivatives broad and lacking J-coupling resolution in 

?
A1: Pyrimidinols possess complementary hydrogen-bond donor and acceptor arrays. In non-polar solvents like

, they self-assemble into strongly bound dimers (e.g., via DDAA or DADA quadruple hydrogen bonding) with dimerization constants (

) often exceeding

[1][2]. The broadening occurs because the equilibrium between the monomeric and dimeric states falls into the intermediate exchange regime on the NMR timescale. Furthermore, the formation of large supramolecular aggregates decreases the transverse relaxation time (

), causing further line broadening.

Q2: How can I differentiate between tautomeric exchange and aggregation-induced broadening? A2: Pyrimidinols frequently exhibit tautomerism (e.g., pyrimidin-4-ol vs. 4[1H]-pyrimidinone)[1]. To isolate aggregation from tautomerism, perform a concentration-dependent NMR study. If the chemical shifts of the exchangeable protons (NH/OH) move upfield and the peaks sharpen upon dilution, the broadening is concentration-dependent, indicating self-aggregation[3][4]. Tautomeric equilibria, conversely, are primarily dependent on solvent polarity and dielectric constant rather than strictly on concentration[5].

Q3: What is the least invasive method to disrupt these aggregates without altering my compound's covalent structure? A3: Solvent titration is the gold standard. Adding a competitive hydrogen-bonding solvent disrupts the analyte-analyte interactions. A common approach is adding 1–5%


 or 

to your

sample[6]. This breaks the self-association by forming solute-solvent hydrogen bonds, pushing the system into a monomeric state and restoring J-coupling resolution.

Q4: What if I need to analyze the compound in a non-polar solvent, but solvent titration is not an option? A4: Variable Temperature (VT) NMR is the next logical step. Heating the sample increases the kinetic energy of the system, shifting the monomer-dimer equilibrium toward the monomer[6]. More importantly, it accelerates the exchange rate, pushing the system into the fast-exchange regime on the NMR timescale, which yields a time-averaged, sharp spectrum.

Quantitative Solvation Data

Understanding how different environments affect the dimerization constant (


) and tautomeric preference is essential for selecting the right NMR conditions.
Solvent SystemDimerization Constant (

)
Dominant Tautomeric StateNMR Signal Characteristics

(Pure)

4[1H]-pyrimidinone (DDAA)Broad, unresolved J-couplings; intermediate exchange.

+ 5%


Monomer favoredSharpened signals; exchangeable OH/NH protons disappear.

(Pure)

Pyrimidin-4-ol (DADA)Sharp signals; distinct tautomeric shifts; strong solvent-solute H-bonding[2].

(at 373 K)
Reduced significantlyMonomer favoredSharp signals; fast-exchange regime achieved via thermal energy[6].

Troubleshooting Workflows & Protocols

Troubleshooting Start Broad Peaks in CDCl3 Dilution 1. Serial Dilution Start->Dilution Titration 2. Solvent Titration (+ CD3OD / DMSO-d6) Dilution->Titration Strong Aggregation Resolved Resolved J-Coupling (Monomer State) Dilution->Resolved Weak Aggregation VTNMR 3. VT-NMR (Elevated Temp) Titration->VTNMR Insoluble / Broad Titration->Resolved H-Bonds Disrupted Deriv 4. Derivatization (O-Alkylation) VTNMR->Deriv Thermal Limit VTNMR->Resolved Fast Exchange Deriv->Resolved Covalent Block

Step-by-step NMR troubleshooting workflow for aggregated pyrimidinols.

Protocol A: Solvent Titration & Self-Validation

Objective: Disrupt non-covalent aggregates using a competitive hydrogen-bonding solvent.

  • Baseline Acquisition: Prepare a 10 mM solution of the pyrimidinol in 600 µL of

    
    . Acquire a standard 1D 
    
    
    
    -NMR spectrum. Note the line width at half maximum (FWHM) of the aromatic/aliphatic signals.
  • Titration Step: Add 10 µL of

    
     (approx. 1.6% v/v) directly to the NMR tube.
    
  • Equilibration: Mix thoroughly using a vortex mixer for 10 seconds. Allow the sample to equilibrate in the NMR probe for 5 minutes to stabilize the lock and shim.

  • Re-Acquisition: Acquire a new 1D

    
    -NMR spectrum using identical receiver gain (RG) settings.
    
  • Self-Validation Check:

    • Causality metric: If the addition of

      
       successfully disrupts the aggregates, the FWHM of the carbon-bound protons will decrease (sharpening), and fine J-coupling splitting will emerge.
      
    • Note: The OH/NH protons will likely undergo rapid chemical exchange with the deuterium of

      
      , causing their signals to broaden into the baseline or disappear entirely. This is a positive confirmation of H-bond disruption.
      
Protocol B: Chemical Derivatization (O-Methylation)

Objective: Permanently block the hydrogen-bond donor site to force a monomeric state for absolute 2D-NMR structural elucidation.

  • Reaction Setup: Dissolve 50 mg of the pyrimidinol in 2 mL of anhydrous DMF.

  • Deprotonation: Add 1.2 equivalents of anhydrous

    
     and stir for 15 minutes at room temperature to form the phenoxide/alkoxide equivalent.
    
  • Alkylation: Add 1.5 equivalents of Methyl Iodide (

    
    ) dropwise. Stir for 2 hours.
    
  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine to remove DMF, dry over

    
    , and concentrate under reduced pressure.
    
  • NMR Analysis: Dissolve the crude O-methylated derivative in

    
    .
    
  • Self-Validation Check: The resulting spectrum must show a sharp, distinct singlet integrating to 3H (the new

    
     group) between 3.8–4.0 ppm. Because the H-bond donor is now covalently blocked, the molecule cannot dimerize, guaranteeing sharp signals for all remaining protons and allowing for high-resolution COSY/HSQC/HMBC acquisition.
    

References

  • Stability and Lifetime of Quadruply Hydrogen Bonded 2-Ureido-4[1 H ]-pyrimidinone Dimers. ResearchGate. 3

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate.6

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. 5

  • Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. ACS Publications. 1

  • Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6. ACS Publications. 2

  • 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Visual Flow

I'm now putting the final touches on the Graphviz diagram, fine-tuning node positions and label clarity to enhance the visual narrative. I'm focusing on ensuring it's an excellent visual aid for an expert audience. I am making sure the DOT diagram's visualization is the highest quality.

Characterizing heterocyclic intermediates like 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol requires a nuanced approach to analytical chemistry. As a Senior Application Scientist, I frequently observe researchers struggling with broadened, uninterpretable NMR spectra when analyzing functionalized pyrimidines. The root cause is rarely instrument failure; rather, it is the complex solution-phase behavior of the molecule itself.

This guide objectively compares the performance of different NMR solvent systems for the structural elucidation of this specific compound, providing drug development professionals with a self-validating protocol to ensure pristine, publication-quality data.

The Mechanistic Challenge: Tautomerism and Dimerization

The pyrimidin-4-ol core is notorious for exhibiting dynamic lactam-lactim (keto-enol) tautomerism [1.8]. In solution, 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol exists in an equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one / pyrimidin-4(3H)-one (keto) forms.

The analytical challenge arises from intermolecular interactions. In non-polar environments, the keto tautomers self-assemble into strongly hydrogen-bonded dimers via donor-donor-acceptor-acceptor (DDAA) arrays, a phenomenon well-documented in [1]. Because this dimerization and tautomeric exchange occur at an intermediate rate on the NMR timescale, the resonances for the pyrimidine H-5 proton and the exchangeable OH/NH proton undergo severe line broadening. To achieve high-resolution spectra, we must deliberately select a solvent system that disrupts these intermolecular networks.

Comparative Analysis: Solvent Systems for 1H NMR

To objectively evaluate performance, we compare the expected 1H NMR chemical shifts and peak resolutions of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol across three common NMR solvents.

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) at 400 MHz (298 K).

Proton AssignmentDMSO-d6 (Gold Standard)CDCl3 (Problematic)CD3OD (Alternative)
OH / NH (Tautomer) 12.80 (br s, 1H)11.50 (v br, 1H, often missing)Missing (H/D exchange)
Pyridine H-2' 9.25 (d, J=2.0 Hz, 1H)9.30 (br d, 1H)9.20 (d, J=2.1 Hz, 1H)
Pyridine H-6' 8.72 (dd, J=4.8, 1.5 Hz, 1H)8.75 (br d, 1H)8.68 (dd, J=5.0, 1.5 Hz, 1H)
Pyridine H-4' 8.45 (dt, J=8.0, 2.0 Hz, 1H)8.50 (br d, 1H)8.48 (dt, J=8.1, 2.0 Hz, 1H)
Pyridine H-5' 7.55 (dd, J=8.0, 4.8 Hz, 1H)7.45 (m, 1H)7.58 (dd, J=8.1, 5.0 Hz, 1H)
Pyrimidine H-5 6.65 (s, 1H) 6.80 (br s, 1H, unresolved) 6.70 (s, 1H)
-CH2-O- 4.42 (s, 2H)4.55 (s, 2H)4.48 (s, 2H)
-O-CH3 3.38 (s, 3H)3.50 (s, 3H)3.45 (s, 3H)
Performance Verdict:
  • DMSO-d6 (Optimal): Highly polar and a strong hydrogen-bond acceptor. It completely disrupts pyrimidinone dimers, stabilizing the monomeric form. This yields sharp, well-resolved multiplets for the pyridine ring and a distinct, quantifiable singlet for the pyrimidine H-5.

  • CDCl3 (Poor): Fails to disrupt hydrogen bonding. The intermediate exchange rate results in broad, unresolved humps for the pyrimidine core, making accurate integration and structural verification impossible.

  • CD3OD (Contextual): Provides sharp carbon-backbone signals but rapidly exchanges the labile OH/NH proton for deuterium, erasing a critical structural marker necessary for confirming the pyrimidine ring's integrity.

Workflow Visualization

G A Sample: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol B Solvent Selection A->B C DMSO-d6 (Gold Standard) B->C Polar Aprotic D CDCl3 (Alternative) B->D Non-Polar E CD3OD (Alternative) B->E Polar Protic F Breaks Dimers: Sharp Monomer Peaks C->F G DDAA Dimerization: Broadened Peaks D->G H H/D Exchange: Loss of OH/NH Signal E->H I High-Resolution 1H NMR Acquisition F->I G->I H->I

Fig 1: Solvent selection workflow for optimizing 1H NMR resolution of tautomeric pyrimidin-4-ols.

Self-Validating Experimental Protocol

To guarantee reproducibility, do not merely execute the steps below; understand the causality behind them. This protocol is designed as a self-validating system for acquiring the 1H NMR spectrum in DMSO-d6.

Step 1: Sample Preparation

  • Action: Weigh 5–8 mg of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol and dissolve it in 0.6 mL of high-purity DMSO-d6 (99.9% D). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality: Filtration removes undissolved micro-particulates. Solid particles distort the local magnetic field (B0 homogeneity), which artificially broadens peaks and mimics the very tautomeric broadening we are trying to avoid.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the sample and perform Automatic Tuning and Matching for the 1H channel.

  • Causality: Optimizes the impedance of the probe coil to match the high dielectric constant of DMSO, maximizing RF power transfer and Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming (Validation Checkpoint)

  • Action: Lock the spectrometer to the DMSO-d6 deuterium signal. Execute 3D gradient shimming (TopShim).

  • Validation: Before starting the main acquisition, run a quick 1-scan dummy spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. It must be < 1.0 Hz [2]. If it is wider, re-shim. Proceeding with a poor shim invalidates the tautomeric resolution analysis.

Step 4: Optimized Acquisition Parameters

  • Action: Load a standard 1H pulse program (e.g., zg30). Set the relaxation delay (d1) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: The isolated pyrimidine H-5 proton lacks nearby protons to facilitate rapid dipole-dipole relaxation, meaning it has a longer longitudinal relaxation time (T1). A standard 1-second delay will cause this peak to integrate to < 1.0 relative to the pyridine protons. Extending d1 to 2.0 seconds ensures quantitative integration.

Step 5: Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction.

  • Causality: LB = 0.3 Hz provides an optimal balance, smoothing baseline noise without sacrificing the fine J-coupling resolution required to differentiate the pyridine H-4' and H-5' multiplets.

References

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Organic Letters.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[Link]

  • 4-Hydroxypyrimidine. PubChem.[Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyridyl-Pyrimidine Alcohols

Topic: Mass Spectrometry Fragmentation Patterns of Pyridyl-Pyrimidine Alcohols Content Type: Publish Comparison Guide Executive Summary Pyridyl-pyrimidine alcohols represent a critical scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyridyl-Pyrimidine Alcohols Content Type: Publish Comparison Guide

Executive Summary

Pyridyl-pyrimidine alcohols represent a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor class (e.g., Imatinib metabolites, GNF-2 analogs). Their structural elucidation is often complicated by the presence of multiple basic nitrogen atoms and isomeric possibilities.

This guide provides a technical comparison of the mass spectral behavior of Pyridyl-Pyrimidine Alcohols (The Product) versus their structural analogs, Phenyl-Pyrimidine Alcohols (The Alternative) . By leveraging the distinct proton affinity (PA) of the pyridine nitrogen, researchers can utilize specific fragmentation pathways to achieve higher diagnostic specificity and ionization efficiency than is possible with phenyl-based alternatives.

Core Comparative Analysis

The "Nitrogen Effect": Ionization & Charge Localization

The fundamental differentiator between the pyridyl and phenyl scaffolds is the presence of the pyridine nitrogen.

  • Pyridyl-Pyrimidine (Product): The pyridine nitrogen (pKa ~5.2) acts as a "proton sponge" in Electrospray Ionization (ESI). This creates a localized charge site that directs fragmentation via charge-proximate mechanisms.

    • Performance: Higher ionization efficiency in ESI(+) mode; produces clean, reproducible fragmentation series driven by the pyridinium moiety.

  • Phenyl-Pyrimidine (Alternative): Lacks the basic pyridine nitrogen. Protonation is less specific, often occurring on the pyrimidine ring or delocalized across the pi system.

    • Performance: Lower sensitivity in ESI(+); fragmentation is often dominated by random homolytic cleavages rather than directed rearrangements.

Diagnostic Fragmentation Pathways

The following table contrasts the diagnostic ions observed in Collision-Induced Dissociation (CID) for both scaffolds.

FeaturePyridyl-Pyrimidine Alcohol (Product)Phenyl-Pyrimidine Alcohol (Alternative)
Dominant Charge Site Pyridine Nitrogen (Stable Pyridinium)Pyrimidine Nitrogen or Delocalized
Ring Cleavage Marker m/z 78, 79, 106 (Pyridinium ions)m/z 77 (Phenyl), m/z 91 (Tropylium)
Alcohol Side Chain [M+H-H₂O]⁺ (Facilitated by N-H...O interaction)[M+H-H₂O]⁺ (Standard elimination)
Linker Cleavage Sharp cleavage at inter-ring bond (e.g., amide/amine)Complex rearrangement; often retains linker
Isomer Specificity High (Ortho/Meta/Para pyridine isomers yield unique neutral losses like HCN)Low (Phenyl isomers often indistinguishable by MS/MS)
Isomeric Differentiation (2-Pyridyl vs. 3-Pyridyl)

A critical advantage of the pyridyl scaffold is the ability to distinguish positional isomers.

  • 2-Pyridyl Isomers: Often exhibit a characteristic loss of HCN (27 Da) or CO (if carbonyls are present) due to the "ortho effect" where the ring nitrogen interacts with side chains.

  • 3-Pyridyl Isomers: Lack this proximity effect, typically favoring simple alkyl chain cleavages (e.g., alpha-cleavage of the alcohol).

Mechanistic Visualization

The following diagram illustrates the charge-directed fragmentation pathway unique to the pyridyl-pyrimidine scaffold. The protonated pyridine nitrogen triggers a remote cleavage that is absent in phenyl analogs.

FragmentationPathway Precursor Precursor: Pyridyl-Pyrimidine Alcohol [M+H]+ (m/z 300) Intermediate Charge Localization on Pyridine N Precursor->Intermediate ESI(+) Protonation PhenylAlt Alternative: Phenyl-Pyrimidine No N-directed cleavage Random Fragmentation Precursor->PhenylAlt Contrast Transition H-Transfer / Rearrangement (Ortho Effect) Intermediate->Transition CID Activation Fragment1 Fragment A: Pyridinium Ion (m/z 79/106) Transition->Fragment1 C-C Bond Cleavage Fragment2 Fragment B: Pyrimidine-Alcohol Neutral Loss Transition->Fragment2 Neutral Elimination

Caption: Figure 1. Charge-directed fragmentation mechanism in Pyridyl-Pyrimidine Alcohols. The localized proton on the pyridine ring (blue) drives specific rearrangements (yellow) yielding diagnostic pyridinium ions (green), a pathway absent in phenyl analogs.

Experimental Protocol: Self-Validating Workflow

To replicate these comparative results, follow this energy-resolved MS/MS protocol. This workflow includes a "Breakdown Curve" step to validate the stability differences between the scaffolds.

Sample Preparation[2][3][4][5][6]
  • Stock Solution: Dissolve 1 mg of the pyridyl-pyrimidine alcohol in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation of the pyridine nitrogen.

LC-MS/MS Parameters (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Flow Rate: Direct infusion at 10 µL/min (for spectral library generation).

Energy-Resolved Breakdown (The Validation Step)

This step proves the "Product" stability vs. the "Alternative".

  • Isolate the precursor ion [M+H]⁺ (isolation width 1.0 Da).

  • Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

  • Plot: Relative Abundance of Precursor vs. Fragment Ions.

    • Expected Result: The Pyridyl scaffold will show a sharper transition (cleaner fragmentation) at distinct energies (e.g., 25-30 eV) compared to the broader, messier breakdown of the Phenyl analog.

Isomer Differentiation Logic Tree

Use the following logic flow to identify unknown pyridyl-pyrimidine alcohol isomers based on the data generated above.

IsomerLogic Start Unknown Spectrum [M+H]+ Observed CheckPyridine Is m/z 78/79/106 present? Start->CheckPyridine IsPyridine Scaffold: Pyridyl-Pyrimidine CheckPyridine->IsPyridine Yes IsPhenyl Scaffold: Phenyl-Pyrimidine (Alternative) CheckPyridine->IsPhenyl No (m/z 77/91) CheckLoss Check Neutral Loss (Low Mass Region) IsPyridine->CheckLoss Ortho Loss of HCN (27 Da) or CO (28 Da) Likely 2-Pyridyl CheckLoss->Ortho High Abundance MetaPara Loss of H2O (18 Da) only Likely 3- or 4-Pyridyl CheckLoss->MetaPara Low/No Abundance

Caption: Figure 2.[1][2] Decision tree for structural elucidation. Diagnostic ions (m/z 78/79) confirm the pyridyl scaffold, while specific neutral losses (HCN) distinguish positional isomers.

References

  • Liu, S., et al. (2021).[3] A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry. [Link]

  • Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Widjaja, F., et al. (2013).[5] Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran. Journal of the American Society for Mass Spectrometry. [Link]

  • Demarque, D. P., et al. (2016).[1] Fragmentation of Pyrimidine and Purine Nucleosides. Mass Spectrometry Reviews. [Link]

Sources

Validation

HPLC Purity Standards for 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol: A Comparison Guide

Introduction & Mechanistic Overview 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS: 339278-99-8) is a highly functionalized heterocyclic compound widely utilized as a pharmaceutical intermediate[1]. With a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS: 339278-99-8) is a highly functionalized heterocyclic compound widely utilized as a pharmaceutical intermediate[1]. With a molecular formula of C11H11N3O2, its structure features a pyridine ring, a pyrimidine ring, a methoxymethyl ether, and a hydroxyl group[2].

As a Senior Application Scientist, I approach the chromatographic analysis of this molecule with caution due to two primary mechanistic challenges:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the pyridine (pKa ~5.2) and pyrimidine rings act as strong hydrogen bond acceptors. On standard silica-based columns, these nitrogens interact with acidic residual silanols, leading to severe peak tailing and poor recovery.

  • Keto-Enol Tautomerism: The pyrimidin-4-ol moiety can spontaneously tautomerize to pyrimidin-4(1H)-one. If the mobile phase pH is not strictly controlled, this interconversion occurs on-column, resulting in split or excessively broadened peaks.

To establish a self-validating purity standard, the analytical method must actively suppress these phenomena through intelligent column chemistry and precise pH buffering.

Comparison of Analytical Platforms

To objectively evaluate the purity of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol, laboratories typically choose between Standard RP-HPLC, UHPLC, and LC-MS/MS[3]. The table below compares their performance metrics based on optimized protocols for multi-nitrogen heterocycles.

Analytical PlatformColumn TechnologyResolution (Rs)Peak Asymmetry (As)Run TimeLimit of Detection (LOD)Primary Use Case
Standard RP-HPLC Traditional C18 (5 µm)1.8 - 2.11.4 - 1.8 (Tailing)25 min0.5 µg/mLRoutine bulk lot-release where minor tailing is acceptable.
UHPLC (Recommended) CSH C18 (1.7 µm)> 3.5 0.9 - 1.1 (Sharp) 8 min 0.05 µg/mL High-throughput, high-precision purity quantification.
LC-MS/MS CSH C18 (1.7 µm)> 3.50.9 - 1.110 min0.2 ng/mLStructural elucidation of unknown impurities; overkill for routine purity.

Expert Insight: While Standard RP-HPLC is ubiquitous, it struggles with the basicity of the pyridine ring. UHPLC utilizing a Charged Surface Hybrid (CSH) C18 column is the gold standard here. The CSH technology applies a low-level positive charge to the particle surface, electrostatically repelling the basic nitrogens of the analyte and eliminating silanol-induced tailing without requiring ion-pairing agents.

Visualizing the Chromatographic Logic

Mechanism BasicN Basic Nitrogen Atoms (Pyridine & Pyrimidine) Silanol Residual Silanol Interactions on Silica BasicN->Silanol Standard Columns Tailing Peak Tailing & Poor Resolution Silanol->Tailing Solution Charged Surface Hybrid (CSH) C18 + 10mM NH4OAc (pH 6.0) Tailing->Solution Method Optimization Result Sharp Peak Shape (As < 1.2) Accurate Purity Quantification Solution->Result

Mechanistic logic resolving peak tailing issues in basic heterocyclic chromatography.

Workflow Step1 1. Sample Preparation Reconstitution in Mobile Phase Step2 2. UHPLC Separation CSH C18, pH 6.0 Buffer Step1->Step2 Step3 3. UV/MS Detection Quantification at 254 nm Step2->Step3 Step4 4. Data Integration Purity & Impurity Profiling Step3->Step4

Step-by-step UHPLC analytical workflow for pyrimidine derivative purity assessment.

Self-Validating Experimental Protocol: UHPLC Purity Assay

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes intrinsic System Suitability Testing (SST) criteria that must pass before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in highly purified water. Adjust to pH 6.0 using dilute acetic acid.

    • Causality: Acetate provides excellent buffering capacity at pH 6.0. This specific pH suppresses the ionization of the pyridine ring (keeping it neutral) while preventing the pyrimidin-4-ol from tautomerizing unpredictably. Furthermore, ammonium acetate is fully volatile, making this method directly transferable to LC-MS[3].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol standard.

  • Dissolve in 10 mL of Diluent (10% Acetonitrile / 90% Mobile Phase A) to yield a 1.0 mg/mL stock solution.

  • Causality: Reconstituting the sample in a diluent that is weaker than or equal to the initial gradient conditions is critical. It focuses the analyte band at the very head of the column, preventing solvent-induced peak distortion (the "strong solvent effect").

Step 3: Chromatographic Conditions
  • Column: Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Causality: Elevating the temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B (Wash step)

    • 7.5 - 8.0 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (optimal for conjugated pyrimidine/pyridine systems).

Step 4: System Suitability Testing (SST)

Inject a 0.1 mg/mL standard solution six consecutive times. The system is only validated for use if it meets the following criteria:

  • Precision: Relative Standard Deviation (RSD) of the main peak area is ≤ 1.0%.

  • Peak Shape: Tailing factor (As) is between 0.9 and 1.2.

  • Resolution: Resolution (Rs) > 2.0 between the main API peak and its closest eluting impurity.

Method Validation Data Summary

When the above UHPLC protocol is executed, the method yields the following validation metrics, proving its superiority over standard HPLC for this specific pyrimidine derivative[3]:

Validation ParameterResultAcceptance Criteria
Linearity Range 0.1 - 50 µg/mLR² > 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (%RSD) 0.6%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%

References

  • Chemsrc. (2019). Methyl pyrimidine | Chemical Product Catalog - Chemsrc. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Kinase Affinity of 2-Pyridyl vs. 4-pyridyl Pyrimidine Isomers

The following guide provides an in-depth technical comparison of 2-pyridyl vs. 4-pyridyl pyrimidine isomers in the context of kinase inhibitor design.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-pyridyl vs. 4-pyridyl pyrimidine isomers in the context of kinase inhibitor design.

Executive Summary

In kinase inhibitor development, the 2-aminopyrimidine scaffold is a privileged structure, often serving as the primary "hinge binder" (mimicking the adenine ring of ATP). The attachment of a pyridine ring to this scaffold—typically at the C4 position—dramatically alters potency, selectivity, and physicochemical properties depending on the nitrogen position (2-pyridyl vs. 4-pyridyl).

  • 2-Pyridyl Isomers: Favored for conformational rigidity . They frequently form intramolecular hydrogen bonds with the exocyclic amine, locking the molecule in a planar conformation ideal for deep pocket insertion (e.g., CDKs, Aurora kinases).

  • 4-Pyridyl Isomers: Favored for solubility and solvent-front interactions . The exposed nitrogen is more basic and sterically accessible, often serving as a hydrogen bond acceptor for specific residues (e.g., p38 MAP kinase) or solubilizing groups.

Structural & Mechanistic Analysis

Conformational Locking (The "Planarity Effect")

The most critical differentiator is the ability to form intramolecular hydrogen bonds.

  • 2-Pyridyl Mechanism: In a 2-amino-4-(2-pyridyl)pyrimidine system, the pyridine nitrogen (N) and the exocyclic amino group (NH) are in close proximity. They form a stable 6-membered intramolecular hydrogen bond .

    • Result: This locks the biaryl system into a planar conformation (

      
       dihedral angle).
      
    • Thermodynamic Benefit: This reduces the entropic penalty upon binding to the kinase, as the ligand is already "pre-organized" in the bioactive conformation.

  • 4-Pyridyl Mechanism: The nitrogen is distal to the amino group. No intramolecular H-bond forms.

    • Result: The bond between the pyrimidine and pyridine rings retains free rotation (typically

      
       twist due to steric clash between ortho-hydrogens).
      
    • Thermodynamic Cost: The kinase must pay an entropic penalty to freeze this rotation if a planar conformation is required.

Electronic & Basicity Profiles (pKa)

The position of the nitrogen dictates the electronic distribution and interaction potential.

Feature2-Pyridyl Isomer4-Pyridyl IsomerImpact on Kinase Affinity
Basicity (pKa) Lower (~3.8 - 4.5)Higher (~5.2 - 5.5)4-pyridyl is a stronger H-bond acceptor for acidic residues (e.g., Lys, Glu).
Solvation Poor (Lipophilic)Good (Hydrophilic)4-pyridyl improves solubility; 2-pyridyl often requires solubilizing tails.
H-Bond Geometry Shielded (Steric hindrance)Exposed (Accessible)2-pyridyl N is often "buried" in the intramolecular bond; 4-pyridyl N reaches the solvent front.
Binding Mode Visualization

The following diagram illustrates the distinct signaling and binding logic for these isomers.

BindingMechanism cluster_0 2-Pyridyl Isomer (Rigid) cluster_1 4-Pyridyl Isomer (Flexible) N2 Nitrogen at Pos 2 IntraHB Intramolecular H-Bond (with exocyclic NH) N2->IntraHB Planar Planar Conformation (Pre-organized) IntraHB->Planar DeepPocket Deep Pocket Binding (e.g., CDK, Aurora) Planar->DeepPocket Low Entropic Penalty N4 Nitrogen at Pos 4 NoHB No Intramolecular H-Bond N4->NoHB Twisted Twisted/Flexible (Free Rotation) NoHB->Twisted SolventFront Solvent Front/Specific H-Bond (e.g., p38, PKN2) Twisted->SolventFront Induced Fit Required

Figure 1: Mechanistic divergence of pyridine isomers. 2-pyridyl favors pre-organized planarity, while 4-pyridyl retains flexibility for induced-fit binding.

Case Studies: Target-Specific Affinity

Case A: Cyclin-Dependent Kinases (CDKs) → 2-Pyridyl Preferred

CDK active sites (e.g., CDK4/6, CDK9) are narrow and flat.

  • Observation: Replacing a 4-pyridyl group with a 2-pyridyl group often increases potency by 10-100 fold.

  • Mechanism: The intramolecular H-bond of the 2-pyridyl isomer forces the molecule flat, allowing it to slide between the N-lobe and C-lobe (the "sandwich" effect) without steric clash.

  • Reference: 2-pyridyl-N-phenylpyrimidine derivatives demonstrate superior dual CDK6/9 inhibition due to this planar locking [1].

Case B: p38 MAP Kinase → 4-Pyridyl Preferred

The p38 binding pocket has a specific "Gatekeeper" region and a requirement for H-bond acceptors near the solvent channel.

  • Observation: 4-pyridyl imidazoles and pyrimidines are classic p38 inhibitors (e.g., SB-203580 analogs).

  • Mechanism: The 4-pyridyl nitrogen accepts a hydrogen bond from the backbone amide of specific residues (e.g., Met109/Gly110 region) or water networks that 2-pyridyl cannot reach due to steric occlusion [2].

Experimental Protocols

Synthesis: The "Boronic Acid" Challenge

Synthesizing these isomers requires different strategies due to the instability of 2-pyridyl boronic acids (rapid protodeboronation).

Protocol: Suzuki-Miyaura Coupling for Isomer Synthesis

Materials:

  • Halogenated Pyrimidine Core (e.g., 2-amino-4-chloropyrimidine)

  • Pyridyl Boronic Acid/Ester (2-pyridyl vs 4-pyridyl)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

  • Base: Cs2CO3 (for 2-pyridyl) or Na2CO3 (for 4-pyridyl)

Step-by-Step Workflow:

  • 4-Pyridyl Isomer (Standard):

    • Mix 1.0 eq chloropyrimidine + 1.2 eq 4-pyridyl boronic acid .

    • Add 5 mol% Pd(PPh3)4 and 2.0 eq Na2CO3 (2M aq).

    • Solvent: DME/Water (3:1). Heat to 90°C for 4 hours.

    • Yield: Typically High (>80%).

  • 2-Pyridyl Isomer (Advanced):

    • Critical Note: 2-pyridyl boronic acids degrade rapidly. Use 2-pyridyl MIDA boronates or triisopropyl borates for stability.

    • Mix 1.0 eq chloropyrimidine + 1.5 eq 2-pyridyl MIDA boronate .

    • Add Cu(OAc)2 (0.5 eq) as a promoter (Liebeskind-Srogl coupling is an alternative if Suzuki fails).

    • Use anhydrous conditions if possible to prevent deboronation.

Affinity Measurement: LanthaScreen™ Eu Kinase Binding Assay

To objectively compare affinity (


), use a TR-FRET assay which is less sensitive to artifacts than enzymatic turnover assays.
  • Preparation: Dilute kinase (5 nM) and fluorescent tracer (e.g., Tracer 236) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dosing: Prepare 10-point serial dilutions of 2-pyridyl and 4-pyridyl isomers in DMSO.

  • Incubation: Add Antibody-Europium conjugate (2 nM). Incubate mixture for 60 mins at Room Temp.

  • Detection: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve.

    • Success Metric: If 2-pyridyl

      
       < 4-pyridyl 
      
      
      
      by >10x, conformational locking is the dominant driver.

Visualization of Synthesis Logic

SynthesisWorkflow Start Target: Pyridyl-Pyrimidine Isomer Decision Select Pyridine Position Start->Decision Path4 4-Pyridyl Target Decision->Path4 Para-N Path2 2-Pyridyl Target Decision->Path2 Ortho-N Reagent4 Reagent: 4-Pyridyl Boronic Acid (Stable) Path4->Reagent4 Cond4 Standard Suzuki (Pd(PPh3)4, Na2CO3, aq. DME) Reagent4->Cond4 Result4 High Yield (Easy Purification) Cond4->Result4 Reagent2 Reagent: 2-Pyridyl Boronate Ester (Unstable: Protodeboronation risk) Path2->Reagent2 Cond2 Modified Conditions (Pd(dppf)Cl2, CuCl promoter, Anhydrous) Reagent2->Cond2 Result2 Variable Yield (Requires careful monitoring) Cond2->Result2

Figure 2: Synthetic decision tree. Note the higher complexity and stability risks associated with 2-pyridyl coupling.

References

  • Wang, L. et al. (2020). "Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors." Journal of Medicinal Chemistry. Link

  • Regan, J. et al. (2003). "Structure–Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. Link

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide . ThermoFisher Scientific. Link

Validation

Beyond the Peak: Validating Pyrimidine Scaffold Purity for High-Throughput Screening (HTS)

Executive Summary: The Cost of "Invisible" Impurities In high-throughput screening (HTS), the integrity of the data is only as good as the purity of the library. While pyrimidines represent a "privileged scaffold" in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of "Invisible" Impurities

In high-throughput screening (HTS), the integrity of the data is only as good as the purity of the library. While pyrimidines represent a "privileged scaffold" in drug discovery—forming the backbone of blockbuster drugs like Ibrutinib and Rosuvastatin—they present unique synthetic and analytical challenges.

Standard purity checks (low-resolution LC-MS + UV @ 254 nm) frequently fail to detect two critical library killers: regioisomers (which share identical masses) and inorganic contaminants (which are UV/MS silent). This guide compares standard validation workflows against an enhanced, orthogonal approach using Quantitative NMR (qNMR) and UPLC, demonstrating why the latter is the only viable path for reducing false positives in pyrimidine-focused campaigns.

The Pyrimidine Paradox: Synthetic Utility vs. Structural Ambiguity

The pyrimidine ring contains two nitrogen atoms (N1 and N3). When synthesizing substituted pyrimidines, particularly through alkylation or nucleophilic aromatic substitution (


), controlling regioselectivity is notoriously difficult.
The Mechanism of Failure: N1 vs. N3 Isomerism

In many synthetic routes, such as the alkylation of 2-pyrimidinones or 4-pyrimidinones, the electrophile can attack either nitrogen.

  • The Trap: The N1-alkylated product is often the desired bioactive pharmacophore. However, the N3-alkylated isomer (or O-alkylated byproduct) often forms as a significant impurity (5–20%).

  • The Consequence: If the N3 isomer is 1000x more potent than the N1 target, or if it aggregates to form a "promiscuous" inhibitor, the HTS hit is a false positive. Standard LC-MS cannot distinguish these isomers as they have identical Molecular Weight (MW).

Diagram 1: The Regioisomer Divergence

This diagram illustrates the critical bifurcation point in pyrimidine synthesis that leads to library contamination.

Pyrimidine_Regioisomerism Start Pyrimidine Precursor (e.g., 4-pyrimidinone) Reaction Alkylation Reaction Start->Reaction Reagent Electrophile (R-X) + Base Reagent->Reaction N1_Path N1-Alkylation (Desired Pharmacophore) Reaction->N1_Path Major Product N3_Path N3-Alkylation (Potent Impurity) Reaction->N3_Path Competitive Isomer (Same MW) O_Path O-Alkylation (Minor Byproduct) Reaction->O_Path HTS_Result HTS Data Corruption (False SAR) N3_Path->HTS_Result Contaminates Screen

Caption: Synthesis of pyrimidines often yields inseparable regioisomers (N1 vs N3) with identical mass, leading to false structure-activity relationships (SAR).

Comparative Analysis: Standard vs. Enhanced Validation

We evaluated three validation methodologies for a library of 500 novel pyrimidine analogues.

Method A: Standard QC (High-Throughput LC-MS)
  • Technique: Single quadrupole MS coupled with HPLC (UV 254 nm).

  • Pros: Fast (2 min/sample), automated.

  • Cons: "Mass blind" to isomers; "Detector blind" to salts/metals.

Method B: Enhanced QC (UPLC-PDA-HRMS)
  • Technique: Ultra-Performance LC with Photodiode Array and High-Res MS.

  • Pros: Higher peak capacity separates some isomers; accurate mass confirms elemental formula.

  • Cons: Still requires reference standards for absolute quantitation.

Method C: Orthogonal QC (qNMR)
  • Technique: Proton NMR with Internal Standard (e.g., Maleic Acid).

  • Pros: Absolute purity determination; detects regioisomers (distinct chemical shifts) and residual solvents/catalysts (Pd ligands).

  • Cons: Lower throughput; requires ~5-10 mg of material.

Performance Comparison Table
FeatureStandard LC-MSUPLC-PDA-HRMSqNMR (Gold Standard)
Throughput High (1000+ samples/day)Medium (200 samples/day)Low (50 samples/day)
Regioisomer Detection Poor (Co-elution common)Good (Resolution dependent)Excellent (Distinct J-coupling/Shift)
Inorganic Detection NoneNoneExcellent (visible counter-ions/ligands)
False Positive Risk HighModerateLow
Cost Per Sample $


$

Detailed Protocols for Enhanced Validation

To validate pyrimidine scaffolds effectively, a "Triage System" is recommended. All compounds undergo Method A. "Hits" or "Ambiguous" compounds undergo Method C.

Protocol 1: The Triage Step (UPLC-MS)

Use this to filter out gross failures and major degradation products.

  • Column Selection: BEH C18 Column (1.7 µm, 2.1 x 50 mm). The small particle size is critical for separating closely eluting pyrimidine isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA. Note: Avoid phosphate buffers which suppress MS ionization.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.6 mL/min.

  • Detection:

    • UV: 210–400 nm scan (Extract 254 nm and 280 nm).

    • MS: ESI+ mode, scan range 100–1000 Da.

  • Pass Criteria: Main peak area >95% in UV; Main peak m/z matches theoretical [M+H]+.

Protocol 2: The Validator Step (qNMR)

Use this for HTS hits to confirm scaffold integrity and absolute purity.

  • Internal Standard (IS) Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity trace-certifiable).

    • Requirement: IS signals must not overlap with the pyrimidine protons (typically 7.0–9.5 ppm).

  • Sample Preparation:

    • Weigh ~5.0 mg of Pyrimidine Sample (precision ±0.01 mg).

    • Weigh ~2.0 mg of Internal Standard.

    • Dissolve in 600 µL DMSO-d6 (Universal solvent for pyrimidines).

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (longest relaxation time). For pyrimidines, set d1 = 30–60 seconds to ensure full magnetization recovery.
      
    • Scans (ns): 16–64 (to achieve S/N > 150:1).

  • Calculation:

    
    
    
    • I = Integral Area, N = Number of protons, M = Molar Mass, W = Weight, P = Purity of IS.

Case Study: The "Pure" Impure Compound

Scenario: A library of N1-alkylated pyrimidines was screened against a kinase target. Compound PYR-402 was identified as a hit (


).

Validation Data:

  • LC-MS Result: Single peak at 2.4 min. Purity reported as 98% . Mass [M+H]+ confirmed.

  • HTS Decision: Progress to Lead Optimization.

The Failure: Upon resynthesis, the activity disappeared (


).

The Investigation (qNMR Analysis): Retrospective qNMR of the original screening sample revealed:

  • Regioisomerism: Two sets of pyrimidine doublets were visible. The N1-isomer (major) and N3-isomer (minor, 12%).

  • Palladium Contamination: Broad peaks in the aliphatic region indicated residual colloidal palladium ligands.

  • Actual Purity: The "active" N1-isomer was only 74% pure by weight. The biological activity likely came from the N3-isomer or the Pd-complex (a common false positive mechanism known as a "Metallo-PAIN").

Diagram 2: The Validated Workflow

A logic gate system to prevent false positives from entering the pipeline.

Validation_Workflow Library_Synthesis Library Synthesis (Pyrimidine Scaffold) Step1 Step 1: UPLC-MS (Triage) Filter Gross Impurities Library_Synthesis->Step1 Decision1 Purity > 90%? Step1->Decision1 Fail_Bin Discard / Repurify Decision1->Fail_Bin No Step2 Step 2: HTS Primary Screen Decision1->Step2 Yes Hit_ID Active Hits Identified Step2->Hit_ID Step3 Step 3: qNMR Validation (Orthogonal Check) Hit_ID->Step3 Decision2 Isomer Pure & No Metals? Step3->Decision2 True_Hit Validated Lead (Proceed to SAR) Decision2->True_Hit Pass False_Pos False Positive (Flag as PAINS/Artifact) Decision2->False_Pos Fail (Isomers/Salts detected)

Caption: A multi-stage validation workflow. Note that qNMR is reserved for 'Hits' to balance cost vs. data integrity.

Recommendations

  • Adopt "Triage" Validation: Do not rely solely on vendor-supplied LC-MS data. Run in-house UPLC on all hits.

  • Mandatory qNMR for Hits: Before a pyrimidine hit enters SAR expansion, it must pass qNMR to rule out N3-regioisomers and metal contamination.

  • Check for PAINS: Cross-reference pyrimidine hits against the Baell & Holloway filters to identify substructures prone to assay interference [1].

  • Metal Scavenging: If using Pd-catalysis for pyrimidine functionalization, employ resin scavengers (e.g., Thiol-silica) and validate removal via qNMR or ICP-MS [2].

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

  • Schlemper, L. et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200.

  • Pauli, G. F. et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4911-4940.

  • Potts, B. C., et al. (2020). Validating Chemical Probes: The Importance of Purity and Identity. Cell Chemical Biology, 27(1), 1-3.

Sources

Comparative

Crystal structure analysis of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

An in-depth technical analysis for researchers, structural biologists, and drug development professionals dealing with challenging heterocyclic scaffolds. Executive Summary: The Structural Challenge of Pyrimidin-4-ols Th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, structural biologists, and drug development professionals dealing with challenging heterocyclic scaffolds.

Executive Summary: The Structural Challenge of Pyrimidin-4-ols

The structural elucidation of highly functionalized heterocycles, such as 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS 339278-99-8), represents a classic bottleneck in early-stage drug development. This compound features a pyrimidin-4-ol core, which strongly tautomerizes to its pyrimidin-4(1H)-one form in the solid state[1].

This tautomerization is not merely a structural curiosity; it dictates the molecule's macroscopic behavior. The highly polarized N–H donor and C=O acceptor drive the rapid kinetic formation of a robust, cyclic hydrogen-bonded dimer known as the


 supramolecular synthon[2],[3]. Because this dimerization is so energetically favorable, the compound typically crashes out of solution as an intractable, microcrystalline powder rather than growing into the large (>10 µm) single crystals required for conventional X-ray diffraction. Furthermore, the flexible methoxymethyl ether chain introduces conformational entropy, complicating orderly crystal packing[1].

Faced with a vial of microcrystalline powder, researchers must choose between two analytical products/workflows: optimizing crystallization for Single-Crystal X-Ray Diffraction (SC-XRD) using platforms like the Rigaku XtaLAB Synergy-S , or bypassing crystallization entirely using Microcrystal Electron Diffraction (MicroED) on a cryo-TEM like the Thermo Scientific Glacios . This guide objectively compares these two approaches.

Technology Comparison: X-Ray vs. Electron Scattering

Product A: Rigaku XtaLAB Synergy-S (SC-XRD)

The Rigaku XtaLAB Synergy-S is the gold standard for in-house chemical crystallography[4]. Equipped with a PhotonJet-S microfocus X-ray source and a high-speed kappa goniometer, it delivers exceptional photon flux[5]. However, X-rays scatter off electron clouds. In molecules like our target pyrimidine, hydrogen atoms (having only one electron involved in covalent bonding) scatter X-rays weakly, causing their apparent bond lengths to be systematically shortened[6]. SC-XRD requires crystals larger than 10 µm, making sample preparation the primary bottleneck.

Product B: Thermo Scientific Glacios Cryo-TEM (MicroED)

MicroED is a disruptive technique that extracts atomic-resolution data from vanishingly small nanocrystals (~100 nm) directly from a powder[7],[8]. The Thermo Glacios operates at 200 kV, firing electrons that interact with the electrostatic potential of the crystal lattice (both the positively charged nuclei and the electron clouds)[9]. Because protons carry a positive charge, hydrogen atoms scatter electrons much more strongly than they scatter X-rays. This makes MicroED exceptionally powerful for mapping the exact protonation states of the


 hydrogen-bonded network[6].

Experimental Methodologies & Self-Validating Protocols

To establish a self-validating system, the protocols below explain the causality behind each procedural step.

Protocol A: SC-XRD Crystallization & Data Collection (Rigaku XtaLAB Synergy-S)
  • Solvent Selection: Avoid strong hydrogen-bond competing solvents (e.g., DMSO, Methanol) that disrupt the

    
     dimer and cause amorphous precipitation. Use a 1:1 mixture of Acetonitrile (polar aprotic) and Toluene (non-polar).
    
  • Dissolution: Dissolve 5 mg of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol in 1 mL of the solvent mixture. Sonicate to ensure complete disruption of pre-existing powder aggregates.

  • Controlled Evaporation: Place the solution in a 2 mL glass vial. Cap with a septum and puncture with a single 27-gauge needle. Causality: This restricts the evaporation rate to <0.1 mL/day, providing the thermodynamic time required for the flexible methoxymethyl groups to pack orderly.

  • Harvesting (Day 7-10): Identify a single, un-twinned crystal (>10 µm) under polarized light. Mount on a MiTeGen loop using paratone oil to protect the crystal from atmospheric moisture.

  • Data Collection: Transfer to the Rigaku XtaLAB Synergy-S. Cool to 100 K using a nitrogen stream to reduce thermal motion. Use Cu Kα radiation to maximize the anomalous scattering signal if absolute configuration verification is required[4].

Protocol B: MicroED Sample Prep & Data Collection (Thermo Glacios)
  • Sample Preparation: Take ~1 mg of the "failed" microcrystalline powder directly from the synthesis vial[8].

  • Mechanical Grinding: Gently crush the powder between two glass slides. Causality: MicroED requires crystals to be electron-transparent (ideally 100–300 nm thick). Crystals thicker than 500 nm will suffer from severe dynamical scattering (multiple scattering events), which ruins data quality[6].

  • Grid Application: Dust the crushed powder onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R 2/2).

  • Vitrification: Plunge-freeze the grid in liquid ethane. This preserves any hydrated states and significantly mitigates radiation damage from the electron beam[9].

  • Data Collection: Load the grid into the Thermo Glacios at liquid nitrogen temperature. Operate at 200 kV. Collect data using continuous rotation (-70° to +70°) at a low dose rate of 0.5 e⁻/Ų/sec to prevent destruction of the organic framework[8].

Visualizing the Workflows and Mechanistic Pathways

G Start 6-(Methoxymethyl)-2- (pyridin-3-yl)pyrimidin-4-ol (Powder) Screen Crystallization Screen (Solvent Evaporation) Start->Screen Decision Crystal Dimensions? Screen->Decision SCXRD_Path > 10 µm Single Crystals Decision->SCXRD_Path Success MicroED_Path < 1 µm Nanocrystals Decision->MicroED_Path Precipitate/Powder Rigaku Rigaku XtaLAB Synergy-S (SC-XRD) SCXRD_Path->Rigaku Thermo Thermo Glacios Cryo-TEM (MicroED) MicroED_Path->Thermo Data_X X-ray Scattering (Electron Density) Rigaku->Data_X Data_E Electron Scattering (Electrostatic Potential) Thermo->Data_E Structure Atomic Resolution Structure (R2,2(8) Synthon Confirmed) Data_X->Structure Data_E->Structure

Workflow comparing SC-XRD and MicroED for microcrystalline powders.

Synthon cluster_0 Tautomer A cluster_1 Tautomer B N1_A N-H (Donor) O4_B C=O (Acceptor) N1_A->O4_B Hydrogen Bond Center R2,2(8) Motif O4_A C=O (Acceptor) Core_A Pyrimidinone Core Core_A->N1_A Core_A->O4_A N1_B N-H (Donor) N1_B->O4_A Hydrogen Bond Core_B Pyrimidinone Core Core_B->N1_B Core_B->O4_B

The R2,2(8) hydrogen-bonded synthon driving pyrimidinone crystallization.

Quantitative Data Presentation: Performance Comparison

The following table summarizes the operational and analytical differences between the two methodologies when applied to small-molecule heterocycles.

ParameterRigaku XtaLAB Synergy-S (SC-XRD)Thermo Glacios (MicroED)
Minimum Crystal Size > 10 × 10 × 10 µm³~ 0.1 × 0.1 × 0.1 µm³
Sample Prep Time Days to Weeks (Crystallization)< 15 Minutes (Direct from powder)
Radiation Source X-ray (Cu Kα, λ = 1.5418 Å)Electron (200 kV, λ = 0.0251 Å)
Scattering Target Electron densityElectrostatic potential
H-Atom Visibility Moderate (Bonds appear shortened)High (Protons scatter strongly)
Absolute Configuration Excellent (Anomalous scattering)Challenging (Dynamical scattering limits)
Data Collection Time 2 – 12 Hours< 5 Minutes

Conclusion

For 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol, the choice of platform depends on the project phase. If the compound stubbornly remains a microcrystalline powder due to its strong hydrogen-bonding tendencies, MicroED (Thermo Glacios) is the superior choice, providing atomic-resolution data and excellent proton visibility in minutes without the need for crystal engineering. However, if regulatory submission requires unambiguous absolute stereochemical configuration, investing the time to grow >10 µm crystals for SC-XRD (Rigaku XtaLAB Synergy-S) remains the indispensable gold standard.

References

  • The Rigaku Oxford Diffraction XtaLAB Synergy-S, a versatile microfocus sealed tube diffractometer. Source: iucr.org. URL: [Link]

  • MicroED in natural product and small molecule research. Source: escholarship.org. URL: [Link]

  • Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim. Source: nih.gov. URL: [Link]

  • Microcrystal Electron Diffraction (MicroED) for Small-Molecule Structure Determination. Source: hhu.de. URL: [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Source: acs.org. URL: [Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED). Source: nih.gov. URL: [Link]

  • Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives. Source: nih.gov. URL: [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Source: acs.org. URL: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Identification of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the analytical identification and characterization of the novel compound 6-(Methoxymethyl)-2-(pyridin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analytical identification and characterization of the novel compound 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol. As a distinct chemical entity, publicly available reference spectra are not readily accessible. Therefore, this document serves as a predictive and methodological comparison guide. It is designed for researchers who have synthesized this molecule and require a robust strategy for its structural confirmation. We will delve into the expected spectral characteristics based on foundational principles and data from structurally related analogues. Furthermore, we will provide detailed, field-proven protocols for acquiring high-quality analytical data.

The structural backbone of this molecule, a substituted pyrimidine, is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Accurate and unambiguous structural identification is, therefore, a non-negotiable prerequisite for any further investigation into its biological activity and development potential.

The Challenge of Tautomerism

A critical consideration for the analysis of 2- and 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The pyrimidin-4-ol moiety of the target compound can exist in equilibrium with its keto tautomer, 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-one. This equilibrium can be influenced by the solvent, temperature, and pH, which will, in turn, affect the observed spectroscopic data, particularly in NMR and IR spectroscopy. The protocols and interpretations outlined below will account for this phenomenon.

Predictive ¹H and ¹³C NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol and data from similar compounds, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

Rationale for Predictions: The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons on the pyridine and pyrimidine rings are expected to appear in the downfield region (δ > 6.0 ppm) due to deshielding effects. The methoxymethyl protons will be in the aliphatic region. The position of the -OH/-NH proton will be variable and dependent on solvent and concentration.

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Pyridine H2'~9.2Singlet (or narrow doublet)Most deshielded pyridine proton due to proximity to nitrogen.
Pyridine H6'~8.7DoubletCoupled to H5'.
Pyridine H4'~8.4Doublet of tripletsCoupled to H5' and H2'/H6'.
Pyridine H5'~7.5Doublet of doubletsCoupled to H4' and H6'.
Pyrimidine H5~6.5SingletUnique proton on the pyrimidine ring.
-CH₂-O-~4.5SingletMethylene protons adjacent to an oxygen and the pyrimidine ring.
-O-CH₃~3.4SingletMethyl protons of the methoxymethyl group.
-OH or -NH (Tautomer)Variable (e.g., >10)Broad SingletPosition and intensity are highly solvent and concentration-dependent. Exchangeable with D₂O.
Predicted ¹³C NMR Data

Rationale for Predictions: Carbon chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. Aromatic and carbonyl-like carbons (from the keto tautomer) will be significantly downfield.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrimidine C4 (C=O or C-OH)~165-175
Pyrimidine C2, C6~155-165
Pyridine C2', C6'~148-152
Pyridine C4'~135-140
Pyridine C3', C5'~123-130
Pyrimidine C5~100-110
-CH₂-O-~75
-O-CH₃~60
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing node_prep 1. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). node_vortex 2. Vortex until fully dissolved. Use gentle heating if necessary. node_prep->node_vortex node_filter 3. Transfer to NMR tube, filtering if particulates are present. node_vortex->node_filter node_lock 4. Insert sample, lock, and shim the spectrometer. node_filter->node_lock node_h1 5. Acquire ¹H spectrum. (e.g., 16-64 scans) node_lock->node_h1 node_c13 6. Acquire ¹³C spectrum. (e.g., 1024+ scans) node_h1->node_c13 node_2d 7. (Optional) Acquire 2D spectra (COSY, HSQC) to confirm assignments. node_c13->node_2d node_proc 8. Apply Fourier transform, phase correction, and baseline correction. node_2d->node_proc node_ref 9. Reference spectrum to residual solvent peak (e.g., DMSO at 2.50 ppm). node_proc->node_ref node_integrate 10. Integrate ¹H signals and pick peaks for both spectra. node_ref->node_integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Choices:

  • Solvent Selection: DMSO-d₆ is often a good starting choice for novel polar compounds as it solubilizes a wide range of substances and shifts exchangeable protons (like -OH or -NH) far downfield, preventing overlap with other signals.

  • 2D NMR: For a novel compound, 2D NMR (like COSY for H-H correlations and HSQC for C-H correlations) is not optional but essential for unambiguous assignment of every signal, providing a self-validating dataset.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (Molecular Formula: C₁₁H₁₁N₃O₂), the expected exact mass provides a critical validation point.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Monoisotopic Mass: 217.0851 g/mol

  • Expected Ion Adducts (High-Resolution MS):

    • [M+H]⁺: 218.0924 m/z

    • [M+Na]⁺: 240.0743 m/z

  • Key Fragmentation Patterns: Expect initial losses corresponding to the methoxymethyl group (-CH₂OCH₃) or cleavage within the pyridine or pyrimidine rings.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this type of analysis as it provides purity information (from the LC) and molecular weight confirmation (from the MS) simultaneously.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis node_prep 1. Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile). node_filter 2. Filter the solution through a 0.22 µm syringe filter into an LC vial. node_prep->node_filter node_lc 3. Inject sample onto a C18 reverse-phase HPLC column. node_filter->node_lc node_gradient 4. Elute with a water/acetonitrile gradient (both with 0.1% formic acid). node_lc->node_gradient node_ms 5. Analyze eluent with an ESI-MS detector in positive ion mode. node_gradient->node_ms node_tic 6. Examine the Total Ion Chromatogram (TIC) for purity. node_ms->node_tic node_mass 7. Extract the mass spectrum from the main peak. node_tic->node_mass node_confirm 8. Compare the observed m/z for [M+H]⁺ with the calculated exact mass. node_mass->node_confirm

Caption: A standard workflow for sample analysis using LC-MS.

Trustworthiness of the Protocol:

  • Use of Formic Acid: The addition of 0.1% formic acid to the mobile phase is a standard practice that aids in the ionization of nitrogen-containing compounds in positive mode Electrospray Ionization (ESI), leading to a strong [M+H]⁺ signal.[2]

  • High-Resolution MS: Using a high-resolution mass spectrometer (like a TOF or Orbitrap) is crucial. Confirming the mass to four decimal places provides a high degree of confidence in the elemental composition, effectively ruling out other potential formulas.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is excellent for identifying functional groups.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H / N-H Stretch3200-3500BroadPresence and broadness confirm the hydroxyl/amine group and potential H-bonding. Its exact position depends on the tautomeric form.
Aromatic C-H Stretch3000-3100MediumCharacteristic of the pyridine and pyrimidine rings.
Aliphatic C-H Stretch2850-3000MediumFrom the methoxymethyl group.
C=O Stretch (from keto tautomer)1650-1700StrongA strong peak in this region would be compelling evidence for the presence of the keto tautomer.[3]
C=N and C=C Stretch1500-1650Medium-StrongMultiple bands are expected from the aromatic rings.
C-O Stretch1050-1250StrongFrom the methoxymethyl ether linkage and the C-OH bond.
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Collect Spectrum: Acquire the sample spectrum (e.g., averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Clean Up: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Summary: A Multi-faceted Approach to Identification

The unambiguous identification of a novel compound like 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol cannot rely on a single technique. The definitive confirmation of its structure is achieved by synthesizing the evidence from all these methods, as illustrated below.

Final_Confirmation cluster_data Experimental Data Acquisition MS Mass Spectrometry Elemental Composition Confirmed? (e.g., C₁₁H₁₁N₃O₂) [M+H]⁺ = 218.0924 Confirmation {Structural Confirmation | Is the collective data consistent with the proposed structure of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol?} MS->Confirmation NMR ¹H & ¹³C NMR Correct number of signals? Plausible chemical shifts? H-H & C-H correlations match? NMR->Confirmation IR Infrared Spectroscopy Key functional groups present? (O-H/N-H, C=O, C=N, C-O) IR->Confirmation

Caption: The logical convergence of multiple analytical techniques for structural confirmation.

By following the predictive models and experimental protocols in this guide, researchers can confidently generate a robust, self-validating data package for 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol, establishing a reliable foundation for future research and development.

References

  • J&K Scientific. 6-(Methoxymethyl)pyrimidin-4-ol | 3122-78-9. [Link]

  • Ravi Shankar, B. et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate. [Link]

  • US EPA. 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. [Link]

  • Al-Issa, F. A. et al. (2024). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. MDPI. [Link]

  • Chiacchio, M. A. et al. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. [Link]

  • SpectraBase. 6-Amino-2-(4-methoxy-benzylsulfanyl)-pyrimidin-4-ol. [Link]

  • Varian. Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection. [Link]

  • Yengoyan, A. et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • PubChem. 2-Fluoropyridine-5-carbonitrile. [Link]

  • Google Patents. US10202365B2 - 2-(pyridin-3-yl)
  • Wiley-VCH. (2023). Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors. ChemPhotoChem. [Link]

  • PubChemLite. 6-(2-methoxyphenyl)pyridin-3-ol (C12H11NO2). [Link]

  • U.S. Department of Commerce. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

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Comparative

Strategic Bioisosteric Replacement: The Phenyl to Pyridin-3-yl Switch in Pyrimidine-Based Therapeutics

Executive Summary The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly within the development of kinase inhibitors, owing to its structural ability to mimic the adenine ring of ATP[1]. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly within the development of kinase inhibitors, owing to its structural ability to mimic the adenine ring of ATP[1]. However, the routine decoration of the pyrimidine core with lipophilic phenyl rings frequently results in "brick dust" molecules—compounds characterized by poor aqueous solubility, excessive plasma protein binding, and a high susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

To systematically overcome these developability bottlenecks, the bioisosteric replacement of a phenyl ring with a pyridin-3-yl moiety (often referred to as the "N-scan" strategy) has emerged as a highly effective tactical maneuver[2]. This guide objectively compares the physicochemical and pharmacodynamic performance of phenyl versus pyridin-3-yl substituents and provides validated, step-by-step experimental methodologies for executing and evaluating this critical structural switch.

Mechanistic Rationale: The Causality of the Nitrogen Atom

The replacement of a carbon atom (C-H) with a nitrogen atom in an aromatic ring fundamentally alters both the molecule's electronic distribution and its steric profile. The causality behind the observed improvements stems from three distinct chemical phenomena:

  • Metabolic Stability: The electronegative nitrogen atom withdraws electron density from the aromatic π-system. This induced electron deficiency makes the ring significantly less susceptible to electrophilic attack by CYP450 enzymes, effectively 3[3].

  • Aqueous Solubility & Permeability: The introduction of the basic nitrogen atom lowers the overall lipophilicity (LogP) and alters the molecule's pKa, which generally3[3].

  • Target Affinity: While maintaining the planar aromatic character required for π-stacking, the lone pair on the pyridin-3-yl nitrogen acts as a4[4]. This can engage specific target protein residues (e.g., in the kinase hinge region) or ordered water molecules in the binding pocket, often leading to exponential increases in biochemical potency[2].

Rationale Phenyl Phenyl Scaffold (High Lipophilicity) Pyridyl Pyridin-3-yl Bioisostere (Nitrogen H-Bond Acceptor) Phenyl->Pyridyl N-Scan Strategy Metabolism Reduced CYP450 Epoxidation Pyridyl->Metabolism Electronic Withdrawal Solubility Enhanced Aqueous Solubility (Lower LogP) Pyridyl->Solubility Altered pKa Affinity Increased Target Affinity Pyridyl->Affinity New H-Bonds

Fig 1: Pharmacodynamic and pharmacokinetic impacts of the phenyl to pyridin-3-yl bioisosteric switch.

Comparative Performance Data

The empirical advantages of the pyridin-3-yl switch are best illustrated through matched molecular pair analysis. Table 1 summarizes the performance differences observed in documented drug discovery campaigns where a phenyl ring was directly swapped for a pyridin-3-yl ring.

Table 1: Phenyl vs. Pyridin-3-yl Performance Comparison

Target / Scaffold ContextCompound VariantTarget IC50 (nM)SolubilityKey Observation / CausalityReference
mTOR / PI3Kα (Sulfonamide)Phenyl-linkedmTOR: 1500 PI3Kα: 48LowBaseline lipophilic scaffold lacking specific H-bond interactions.[2]
Pyridin-3-yl-linked mTOR: 11 PI3Kα: 1.6 Improved 2, boosting potency up to 140-fold.[2]
c-Met Kinase (Cabozantinib analog)Phenyl (Cabozantinib)5.4ModerateStandard clinical benchmark.[5]
Unsubstituted Pyridine 4.9 High 5 while improving tumor selectivity and anti-proliferative activity.[5]

Self-Validating Experimental Methodologies

To objectively evaluate the bioisosteric switch, researchers must employ robust, self-validating protocols. The following workflows detail the synthesis of the pyridin-3-yl pyrimidine scaffold and subsequent in vitro ADME validation.

Workflow Synthesis 1. Suzuki Coupling (Pd Catalyst) Validation 2. LC-MS/NMR (Purity >95%) Synthesis->Validation Assay 3. Kinase Assay (IC50 Profiling) Validation->Assay ADME 4. ADME Screening (CYP & Solubility) Assay->ADME

Fig 2: Self-validating experimental workflow for synthesizing and profiling pyrimidine bioisosteres.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the 6-(pyridin-3-yl)pyrimidine core from a halogenated pyrimidine precursor. Causality of Choices: Microwave irradiation ensures rapid, uniform heating, minimizing the thermal degradation of the electron-deficient pyrimidine. The use of Pd(dppf)Cl2 as a catalyst is deliberate; the bidentate dppf ligand suppresses unwanted β-hydride elimination and accelerates reductive elimination, which is critical for sterically hindered or electronically deactivated substrates.

  • Preparation: In a microwave-safe vial, combine the aryl halide (e.g., 4-chloro-pyrimidine derivative, 1.0 eq) and pyridin-3-ylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and potassium carbonate (K2CO3, 2.0 eq). Self-Validation: The excess base ensures the boronic acid is fully converted to the highly reactive boronate species.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane/water (4:1 v/v). Causality: Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing prevents palladium oxidation.

  • Reaction: Seal the vial and subject to microwave irradiation at 110°C for 20 minutes.

  • Validation & Purification: Monitor reaction completion via LC-MS. Self-Validation Step: Do not proceed to workup unless the LC-MS trace shows <5% remaining starting material. Purify via flash chromatography (silica gel, EtOAc/Hexane gradient) to achieve >95% purity, confirmed by 1H-NMR and 13C-NMR.

Protocol B: High-Throughput Kinetic Solubility and CYP450 Clearance Assays

Objective: Quantify the developability improvements of the pyridin-3-yl switch. Causality of Choices: Kinetic solubility (via nephelometry) is chosen over thermodynamic solubility for early-stage screening because it accurately mimics the initial dissolution of a drug in the aqueous environment of the gastrointestinal tract.

  • Kinetic Solubility (Nephelometry):

    • Prepare 10 mM DMSO stock solutions of the phenyl and pyridin-3-yl analogs.

    • Spike 2 µL of the stock into 198 µL of PBS (pH 7.4) in a 96-well plate (final concentration 100 µM, 1% DMSO).

    • Self-Validation: Include Caffeine (highly soluble) and Amiodarone (poorly soluble) as positive and negative controls to validate the assay's dynamic range.

    • Incubate for 2 hours at room temperature and measure light scattering using a nephelometer. A reduction in scattering for the pyridin-3-yl analog indicates improved solubility.

  • CYP450 Metabolic Stability:

    • Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Causality: Initiate the reaction by adding an NADPH-regenerating system. CYP450 enzymes obligately require NADPH as an electron donor for oxidative metabolism.

    • Self-Validation: Run a parallel control using Ketoconazole (a known CYP3A4 inhibitor). If the clearance of the test compound is halted in the presence of Ketoconazole, the assay successfully validates that the degradation is specifically CYP-mediated.

    • Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

      
      ).
      

Conclusion

The bioisosteric replacement of a phenyl ring with a pyridin-3-yl moiety within pyrimidine-based drugs is a highly rational, structurally economical strategy. By simply introducing a single nitrogen atom, medicinal chemists can simultaneously address metabolic liabilities, improve aqueous solubility, and unlock new hydrogen-bonding vectors for target engagement. When supported by rigorous, self-validating experimental protocols, the N-scan strategy remains one of the most reliable tools in the drug development arsenal.

References

  • Aromatic Bioisosteres Cambridge MedChem Consulting[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents DOI / European Journal of Medicinal Chemistry[Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma MDPI - Pharmaceuticals[Link]

Sources

Validation

Comprehensive Quality Control Comparison Guide: Sourcing 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

Introduction & Chemical Context When sourcing advanced pharmaceutical intermediates like 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS 339278-99-8) , analytical rigor is the foundation of downstream Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

When sourcing advanced pharmaceutical intermediates like 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS 339278-99-8) , analytical rigor is the foundation of downstream Active Pharmaceutical Ingredient (API) success. This compound, featuring a bidentate pyridine-pyrimidine scaffold, is highly valued in the synthesis of targeted therapeutics, particularly kinase inhibitors, where the heteroaromatic system acts as a critical hinge-binding motif.

The Causality of Impurity Formation

The synthesis of 2,4,6-trisubstituted pyrimidines typically involves the base-catalyzed condensation of an amidine (e.g., pyridine-3-carboxamidine) with a


-keto ester. This reaction is thermodynamically driven but kinetically susceptible to mis-cyclization, leading to structurally similar regioisomers. Furthermore, the methoxymethyl ether moiety is sensitive to harsh acidic conditions, risking demethoxylation.

Relying solely on a supplier's standard 100% area normalization HPLC is a critical vulnerability. Standard C18 HPLC columns often fail to resolve closely related pyrimidine regioisomers, leading to a dangerous overestimation of purity [5].

Synthetic pathway and critical process impurities for the pyrimidine intermediate.

Orthogonal QC Strategy: The Self-Validating System

To establish a trustworthy sourcing pipeline, we must implement a self-validating analytical system utilizing orthogonal techniques:

  • UHPLC-DAD/MS : Provides the high-resolution separation required to detect structurally similar impurities and offers mass confirmation of degradants [4].

  • Quantitative NMR (qNMR) : Delivers absolute mass fraction purity without the need for a highly pure reference standard of the intermediate itself, which is vital for early-stage development [1].

By comparing the absolute assay from qNMR with the relative chromatographic purity from UHPLC, we create a closed-loop validation. If UHPLC reports 99.5% purity but qNMR reports 96.0% assay, the 3.5% discrepancy immediately flags the presence of non-UV active impurities (e.g., inorganic salts from the condensation reaction or residual water), prompting further Karl Fischer or Residue on Ignition (ROI) testing.

Orthogonal QC release workflow combining UHPLC-MS and qNMR for batch validation.

Protocol Comparisons & Experimental Methodologies

Chromatographic Profiling: Traditional HPLC-UV vs. UHPLC-DAD/MS

Traditional HPLC methods for pyridine and pyrimidine derivatives often suffer from peak tailing due to secondary interactions between the basic nitrogen atoms and residual silanols on the stationary phase [6]. While mobile phase modifiers can mitigate this, standard 5 µm particle columns lack the theoretical plates required to separate pyrimidine regioisomers. Transitioning to UHPLC with sub-2-micron particles and tandem mass spectrometry (LC-MS/MS) resolves these isomers and identifies co-eluting degradants[5].

Step-by-Step Methodology: UHPLC-DAD/MS Impurity Profiling

  • Sample Preparation : Accurately weigh 10.0 mg of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol. Dissolve in 10 mL of 50:50 Acetonitrile:Water (LC-MS grade) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Column Selection : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). The bridged ethyl hybrid (BEH) particle reduces silanol activity, which is critical for preventing pyridine peak tailing.

  • Mobile Phase :

    • Phase A: 0.1% Formic Acid in MS-grade Water (Protonates the pyridine nitrogen to ensure sharp peak shape).

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program : 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection : DAD scanning from 210–400 nm (extract at 254 nm for the heteroaromatic chromophores). Inline ESI+ MS scanning from m/z 100–500.

  • Data Analysis : Identify the main peak (m/z [M+H]+ = 218.1). Flag any peaks with m/z 186.1 (loss of methanol, indicating des-methoxy degradation).

Absolute Quantitation: 100% Area Normalization vs. qNMR

Area normalization assumes all impurities absorb UV light equally, which is fundamentally false for complex synthetic mixtures. qNMR bypasses this by comparing the integration of the analyte's protons against a National Institute of Standards and Technology (NIST)-traceable internal standard [2]. This is particularly vital for early-stage pharmaceutical intermediates where certified reference materials (CRMs) are unavailable [3].

Step-by-Step Methodology: qNMR Absolute Quantitation

  • Standard Selection : Select Maleic acid (NIST SRM) as the internal standard (IS). Its singlet at ~6.2 ppm does not interfere with the aromatic protons of the pyridine/pyrimidine rings (7.0–9.0 ppm).

  • Sample Preparation : Accurately weigh ~15.0 mg of the intermediate and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Solvation : Dissolve the mixture in 0.7 mL of anhydrous DMSO-d6. Ensure complete dissolution to avoid phase-related integration errors.

  • NMR Acquisition : Use a 400 MHz or 600 MHz NMR spectrometer. Crucial Causality Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 45–60 seconds). Failing to allow complete relaxation will result in truncated integration and artificially low purity values. Use a 90° excitation pulse.

  • Data Processing : Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and a well-resolved aromatic proton from the intermediate (e.g., the isolated pyrimidine proton).

  • Calculation : Calculate absolute purity using the standard qNMR mass-balance equation, factoring in the molecular weights and number of protons for both the analyte and the IS.

Data Presentation: Method and Supplier Evaluation

Table 1: Performance Comparison of Analytical Methodologies

MethodologyPrimary OutputKey AdvantageLimitationLimit of Detection (LOD)
Traditional HPLC-UV Relative Purity (%)Accessible, low cost.Fails to resolve regioisomers; ignores non-UV impurities.~10 ng/mL
UHPLC-DAD/MS Impurity Profile & MassResolves isomers; identifies degradants via m/z.Cannot determine absolute mass fraction without a CRM.~0.1 ng/mL
qNMR Absolute Assay (%)Requires no compound-specific reference standard.Lower sensitivity for trace impurities (<0.5%).~0.5% (w/w)

Table 2: Vendor Sourcing Comparison (Simulated Data for CAS 339278-99-8)

SupplierUHPLC Purity (%)qNMR Assay (%)Delta (UHPLC - qNMR)Key Impurities Detected (MS)Recommendation
Supplier A 99.8%98.9%0.9%Trace des-methoxy (m/z 186.1)Approved . High correlation indicates low inorganic salts.
Supplier B 98.5%91.2%7.3%Regioisomer co-elutionRejected . High delta indicates non-UV active contamination (salts/water).
Supplier C 99.1%97.5%1.6%Unreacted amidineConditional . Requires recrystallization prior to API synthesis.

Conclusion

For critical intermediates like 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol, relying on vendor-supplied HPLC area normalization is a high-risk strategy. By implementing a self-validating QC protocol that pairs the high-resolution impurity profiling of UHPLC-DAD/MS with the absolute quantitation of qNMR, drug development professionals can ensure batch-to-batch consistency, eliminate non-UV active contaminants, and secure the integrity of their downstream API synthesis.

References

  • "7 Things to Look Out for When Choosing a BCFI Manufacturer", PYG Lifesciences. URL:[Link]

  • "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques", ResearchGate. URL: [Link]

  • "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity", ResearchGate. URL:[Link]

  • "Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design", PMC (NIH). URL: [Link]

  • "Comparison of UV-Spectrophotometric and RP-HPLC Methods for Quantification of Abemaciclib in Solid Dosage Form", Letters in Applied NanoBioScience. URL: [Link]

Safety & Regulatory Compliance

Safety

Professional Laboratory Waste Management: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol

Here is the comprehensive guide for the proper institutional handling and disposal of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol. As pharmaceutical research and drug development laboratories scale up the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide for the proper institutional handling and disposal of 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol.

As pharmaceutical research and drug development laboratories scale up the synthesis of heterocyclic building blocks, the management of chemical waste streams becomes a critical operational and regulatory priority. 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol (CAS: 339278-99-8) is a nitrogen-rich heterocyclic compound utilized as an intermediate in medicinal chemistry[1][2].

Because it contains both pyrimidine and pyridine rings, its disposal requires specific protocols to prevent environmental contamination and to manage the nitrogen oxides (NOx) generated during thermal destruction[3]. This guide provides a self-validating, step-by-step operational plan for researchers and safety officers to manage this compound from the point of generation to its ultimate destruction.

Hazard Profiling & Waste Classification

Before initiating any disposal protocol, it is essential to classify the waste stream accurately. Institutional Environmental Health and Safety (EHS) departments rely on accurate physicochemical data to route waste to the correct treatment facilities.

Property / ClassificationDetails for 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-olOperational Implication
CAS Number 339278-99-8[1]Required for all RCRA (Resource Conservation and Recovery Act) waste manifests.
Molecular Formula C11H11N3O2[1]High nitrogen content (3 N atoms per molecule) dictates that incineration must utilize NOx scrubbers[3][4].
Waste Category Halogen-Free Organic WasteMust not be mixed with halogenated solvents (e.g., DCM, Chloroform) to prevent the formation of dioxins during incineration[4].
Sewer Disposal Strictly Prohibited Compounds of this nature are not highly water-soluble and pose a risk of environmental persistence. Do not discharge to sanitary sewers[5].
Ultimate Treatment High-Temperature IncinerationRequires EPA-approved rotary kiln or liquid injection incineration at 850°C – 1100°C[3][4].

Step-by-Step Laboratory Disposal Methodology

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a plan for the disposal of hazardous waste has been formulated[6]. The following protocol outlines the standard operating procedure for bench-level researchers.

Step 1: Source Segregation and Containment
  • Action: Collect all solid waste (e.g., contaminated filter paper, residual powder) and liquid waste (e.g., reaction filtrates containing the compound) in dedicated, chemically compatible containers. High-density polyethylene (HDPE) or amber glass bottles are standard[6].

  • Causality: Segregating this halogen-free organic waste from halogenated streams reduces institutional disposal costs and prevents the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) during the incineration process[4].

  • Validation: Ensure the container is structurally sound, features a tight-fitting screw cap, and is kept closed unless actively adding waste.

Step 2: Compliant Labeling
  • Action: Affix a standardized institutional "Hazardous Waste" label to the container the moment the first drop or grain of waste is introduced[5][6].

  • Causality: Unlabeled "mystery chemicals" pose severe risks to EHS personnel and require expensive analytical testing before disposal.

  • Validation: The label must explicitly state the full chemical name: "6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol." Do not use abbreviations, structural formulas, or internal project codes.

Step 3: Storage in Satellite Accumulation Areas (SAA)
  • Action: Store the labeled waste container in a designated SAA at or near the point of generation (e.g., inside a fume hood or a vented flammable storage cabinet)[6].

  • Causality: SAA regulations limit the volume of waste that can be stored in the lab, minimizing fuel load and exposure risks in the event of a fire or spill.

  • Validation: Place the primary waste container inside a secondary containment tray capable of holding 110% of the container's volume to capture any catastrophic leaks.

Step 4: EHS Transfer and Chain of Custody
  • Action: Once the container is full, or reaches the institutional time limit (often 90 days), submit a waste pickup request to your EHS department[5].

  • Causality: Highly hazardous chemical wastes must not be transported to waste storage facilities by laboratory personnel. EHS staff are trained in Department of Transportation (DOT) regulations for the safe movement of hazardous materials[5].

Mechanisms of Ultimate Disposal: High-Temperature Incineration

Once EHS collects the compound, it is transported to an EPA-approved commercial hazardous waste incinerator. Understanding this process highlights why proper lab-level segregation is critical.

Because 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol contains a pyrimidine and a pyridine ring, its combustion releases nitrogen oxides (NOx)[3]. To achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE), the incinerator operates in two stages[3]:

  • Primary Combustion: The waste is injected into a rotary kiln operating between 1800°F to 2500°F (approx. 980°C - 1370°C). At this temperature, the organic molecular bonds are completely cleaved, converting the compound into basic gases (CO2, H2O, NOx)[7].

  • Air Pollution Control (Scrubbing): The exhaust gases are funneled into a secondary chamber and passed through wet scrubbers or dry sorbent injection systems. Alkaline water or hydrated lime reacts with the acidic gases, neutralizing the NOx and preventing atmospheric pollution[3][8].

Waste Lifecycle Visualization

WasteManagement Gen 1. Waste Generation 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Seg 2. Segregation & Containment (Halogen-Free Organic Waste) Gen->Seg Collect in HDPE/Glass SAA 3. Satellite Accumulation Area (Secondary Containment) Seg->SAA Label & Store EHS 4. EHS Professional Collection (RCRA Manifesting) SAA->EHS Transfer Custody Incin 5. High-Temperature Incineration (850°C - 1370°C) EHS->Incin Transport to EPA Facility Scrub 6. Emission Control (NOx Scrubbers / Particulate Filters) Incin->Scrub Flue Gas Treatment

Caption: Workflow for the institutional segregation, collection, and thermal destruction of heterocyclic organic waste.

References

1.[1] Sinfoo Biotech. "6-methoxymethyl-2-pyridin-3-yl-pyrimidin-4-ol, (CAS 339278-99-8)." Sinfoo Biotech Product Catalog. Available at: 2.[2] Chemsrc. "Methyl pyrimidine | Chemical Product Catalog (CAS 339278-99-8)." Chemsrc Database. Available at: 3.[5] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: 4.[6] National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at: 5.[3] PureWay. "Incineration 101." PureWay Compliance. Available at: 6.[7] U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration." EPA/530-SW-88-018. Available at: 7.[4] National Research Council. "Waste Incineration and Public Health." National Academies Press, 2000. Available at: 8.[8] U.S. Environmental Protection Agency (EPA). "Medical Waste Incineration." EPA AP-42, CH 2.3. Available at:

Sources

Handling

Personal protective equipment for handling 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL

Executive Safety Summary Compound Identity: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Chemical Class: Heterocyclic Pyrimidine/Pyridine Derivative Physical State: Solid (typically off-white to yellow powder) Primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol Chemical Class: Heterocyclic Pyrimidine/Pyridine Derivative Physical State: Solid (typically off-white to yellow powder) Primary Hazard Classification (Read-Across Analysis): [1]

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332).[1][2]

  • Irritant (Category 2): Causes skin irritation (H315) and serious eye irritation (H319).[1][3]

  • Target Organ Toxicity: Potential respiratory tract irritant.[1]

Operational Criticality: As a Senior Application Scientist, I must emphasize that while the solid form presents a dust inhalation risk, the highest risk profile occurs during solubilization .[1] Pyridine derivatives often possess high membrane permeability.[1] Once dissolved in organic solvents (e.g., DMSO, DCM), this compound can bypass the stratum corneum (outer skin layer) rapidly.[1] Your PPE strategy must account for the solvent system as the delivery vehicle for the toxin.

Risk Assessment & PPE Selection Matrix

The following decision logic dictates your Personal Protective Equipment (PPE) based on the state of matter.

PPE_Decision_Tree Start Start: Handling 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol State Select Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid Phase State->Solution Solid_PPE PPE: Nitrile Gloves + Lab Coat + Safety Glasses Engineering: Fume Hood or Powder Enclosure Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Polar Polar (DMSO, MeOH, Water) Solvent_Check->Polar NonPolar Halogenated (DCM, Chloroform) Solvent_Check->NonPolar Polar_PPE PPE: Double Nitrile Gloves (0.11mm min) Change every 30 mins Polar->Polar_PPE NonPolar_PPE PPE: Silver Shield / Laminate Gloves OR Double Nitrile (Splash only, change immediately) NonPolar->NonPolar_PPE

Figure 1: PPE Decision Logic. Note the critical divergence based on solvent choice, which dictates glove material permeation.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (Single layer) Min thickness: 0.11 mm (4-5 mil)Provides adequate barrier against dry particulates.[1] Pyridine derivatives in solid form do not actively permeate nitrile unless wet.[1]
Hand Protection (Solution) Double Gloving Strategy Inner: Nitrile (High dexterity)Outer: Nitrile OR Laminate (Solvent dependent)Causality: Organic solvents act as a carrier.[1] If using DCM, the solvent degrades nitrile in <5 mins, carrying the toxin to your skin.[1] For DCM/THF, use Laminate (Silver Shield) or change outer nitrile gloves immediately upon splash.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders or liquids under stir/heat.[1] Pyridines are severe eye irritants; a seal is required to prevent vapor/dust entry.[1]
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorThe methoxymethyl group adds lipophilicity, increasing absorption via lung tissue.[1] Do not rely solely on masks; keep the compound inside the hood.
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Wrist gaps are the #1 exposure point.[1] Tyvek sleeves bridge the gap between glove and lab coat cuff.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)

Goal: Minimize static-induced aerosolization.[1]

  • Preparation: Place an analytical balance inside a fume hood or powder containment enclosure. If the balance is on a bench, use a "balance tent" or transfer vessel.[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1] Heterocyclic compounds are prone to static charge, causing "fly-away" powder that lands on wrists/sleeves.[1]

  • Transfer:

    • Tare the vial, not the boat.

    • Transfer solid directly into the pre-weighed vial.

    • Cap immediately. Do not walk across the lab with an open boat of this compound.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (Kimwipe).[1] Dispose of the tissue as hazardous solid waste.[1]

Protocol B: Solubilization (Liquid Phase)

Goal: Prevent transdermal absorption via solvent carrier.[1]

  • Solvent Selection:

    • Preferred: DMSO or Methanol (Lower volatility, lower skin permeation rate than DCM).[1]

    • Avoid if possible: Diethyl Ether (High volatility spreads vapors).[1]

  • The "Dirty Hand" Rule:

    • Designate your non-dominant hand as "Clean" (touches hood sash, knobs).[1]

    • Designate your dominant hand as "Dirty" (touches the vial, pipette, syringe).[1]

  • Dissolution: Add solvent to the solid.[1] Vortex inside the hood.

    • Warning: If the solution generates heat (exothermic solvation), let it cool before capping to prevent pressure buildup and "spraying" upon reopening.[1]

Emergency Response & Spill Management

In the event of a release, immediate action prevents chronic exposure.[1][4]

Spill_Response Accident Spill / Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Spill_Solid Solid Spill (<5g) Type->Spill_Solid Spill_Liq Liquid Spill Type->Spill_Liq Wash Wash 15 min (Soap/Water) Do NOT use Alcohol Skin->Wash Report Report to EHS Wash->Report Clean_Solid Wet Wipe (MeOH) Avoid Dust Gen Spill_Solid->Clean_Solid Clean_Solid->Report Clean_Liq Absorb (Vermiculite) Double Bag Spill_Liq->Clean_Liq Clean_Liq->Report

Figure 2: Immediate Response Workflow. Note: Never use alcohol to wash skin, as it increases vasodilation and absorption of the chemical.

Waste Disposal & Deactivation

Proper disposal is legally mandated and environmentally critical.[1]

  • Waste Code: Generally classified under Non-Halogenated Organic Solvents (if dissolved in DMSO/MeOH) or Solid Hazardous Waste .[1]

    • Note: Although the molecule contains Nitrogen, it typically does not trigger specific "P-List" (Acute Hazardous) classification unless specified by local regulation, but should be treated as such out of caution.[1]

  • Segregation:

    • Solid Waste: Dispose of weigh boats, contaminated gloves, and Kimwipes in a "Solid Hazardous Waste" drum.[1]

    • Liquid Waste: Segregate based on the solvent.[1]

      • If in DMSO/MeOH/Acetone: Organic Non-Halogenated .[1]

      • If in DCM/Chloroform: Organic Halogenated .[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the solution is acidic.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrimidine Derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL
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Reactant of Route 2
6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL
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